[Des-Tyr1]-gamma-Endorphin
Description
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Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H122N18O25S/c1-36(2)29-47(66(108)88-57(38(5)6)70(112)90-59(40(8)96)71(113)85-49(74(116)117)30-37(3)4)84-69(111)52-20-16-27-92(52)73(115)60(41(9)97)91-63(105)44(21-23-53(77)98)81-67(109)50(34-93)86-61(103)43(19-14-15-26-75)80-62(104)45(22-24-56(101)102)82-68(110)51(35-94)87-72(114)58(39(7)95)89-64(106)46(25-28-118-10)83-65(107)48(31-42-17-12-11-13-18-42)79-55(100)33-78-54(99)32-76/h11-13,17-18,36-41,43-52,57-60,93-97H,14-16,19-35,75-76H2,1-10H3,(H2,77,98)(H,78,99)(H,79,100)(H,80,104)(H,81,109)(H,82,110)(H,83,107)(H,84,111)(H,85,113)(H,86,103)(H,87,114)(H,88,108)(H,89,106)(H,90,112)(H,91,105)(H,101,102)(H,116,117)/t39-,40-,41-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,57+,58+,59+,60+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEWLSJJOSZFHG-DSFKZNPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H122N18O25S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1695.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67810-56-4 | |
| Record name | gamma-Endorphin, des-tyr(1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067810564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
[Des-Tyr1]-gamma-Endorphin: A Technical Guide to its Synthesis, Structure, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Tyr1]-gamma-endorphin (DTγE), the N-terminally truncated form of γ-endorphin, is a neuropeptide with intriguing biological activities that set it apart from classical opioid peptides. Unlike its parent molecule, γ-endorphin, which exhibits opioid-like properties, DTγE lacks significant affinity for opiate receptors and instead displays neuroleptic-like and potential antidepressant effects.[1] This technical guide provides a comprehensive overview of the synthesis, structure, and biological characteristics of DTγE, with a focus on the experimental methodologies and quantitative data relevant to researchers in neuroscience and drug development.
DTγE is a hexadecapeptide with the amino acid sequence Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu. It is naturally found in the human cerebrospinal fluid and is formed by the enzymatic cleavage of the N-terminal tyrosine residue from γ-endorphin. This conversion dramatically alters its pharmacological profile, shifting its activity away from the opioid system and towards the modulation of dopaminergic pathways.
Chemical Structure and Properties
The chemical structure of this compound is defined by its 16 amino acid sequence. Its molecular formula and weight are key identifiers for its characterization.
| Property | Value |
| Amino Acid Sequence | Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu |
| Molecular Formula | C74H122N18O25S |
| Molecular Weight | 1695.97 g/mol |
Synthesis of this compound
The synthesis of DTγE can be achieved through standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2][3] This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)
This protocol outlines the general steps for the manual or automated synthesis of DTγE.
1. Resin Selection and Preparation:
-
Resin: Rink Amide resin is a suitable choice for producing a C-terminally amidated peptide. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resin can be used.[4]
-
Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least one hour before the first amino acid is coupled.[4]
2. Amino Acid Coupling Cycle (Repeated for each amino acid):
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a 20% solution of piperidine in DMF. This is typically a two-step process (e.g., 5 minutes followed by 15 minutes).[4]
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.
-
Amino Acid Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then added to the resin and allowed to react for a specified time (e.g., 1-2 hours) to form the peptide bond.
-
Washing: The resin is washed again with DMF to remove excess reagents and by-products.
3. Cleavage and Deprotection:
-
Once the entire peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
A cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main cleavage agent and scavengers to protect sensitive amino acids, is used. A common cocktail is TFA/triisopropylsilane/water (95:2.5:2.5, v/v/v).
-
The cleavage reaction is typically carried out for 2-3 hours at room temperature.
4. Precipitation and Purification:
-
The cleaved peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether.
-
The precipitated peptide is collected by centrifugation, washed with cold ether, and then dried.
-
The crude peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6][7]
Experimental Workflow: Solid-Phase Peptide Synthesis
Caption: Workflow for the solid-phase synthesis of this compound.
Purification and Characterization
Preparative RP-HPLC
Protocol:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is a common mobile phase system.
-
Gradient: A linear gradient from a low to a high concentration of acetonitrile is used to elute the peptide. The specific gradient will need to be optimized.
-
Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the major peak are collected, analyzed for purity by analytical HPLC and mass spectrometry, and then pooled and lyophilized.
Characterization
Mass Spectrometry:
-
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D and 2D NMR spectroscopy can be used to confirm the structure and purity of the peptide.
Biological Activity and Receptor Binding
This compound is characterized by its lack of significant affinity for opioid receptors, a stark contrast to its precursor, γ-endorphin.
Receptor Binding Affinity
| Receptor | Ligand | Kd (Dissociation Constant) | Reference |
| Opiate Receptors (rat brain membranes) | This compound | 42 µM | [1] |
| Opiate Receptors (rat brain membranes) | γ-Endorphin | 58 nM | [1] |
| Opiate Receptors (rat brain membranes) | β-Endorphin | 0.4 nM | [1] |
The high Kd value for DTγE at opiate receptors indicates very low affinity, explaining its lack of opioid activity.[1]
Modulation of Dopaminergic Systems
The primary pharmacological action of DTγE appears to be the indirect modulation of dopamine neurotransmission. Studies have shown that DTγE can increase the disappearance of dopamine in specific brain regions, suggesting an enhancement of dopamine utilization.[8] This effect is opposite to that of des-Tyr1-α-endorphin.[8] The precise molecular mechanism of this indirect modulation is still under investigation, but it is thought to contribute to the neuroleptic-like effects of the peptide.
Signaling Pathway: Proposed Indirect Modulation of Dopamine Neurons
Caption: Proposed pathway for the indirect modulation of dopamine neurons by DTγE.
Enzymatic Conversion of γ-Endorphin to [Des-Tyr1]-γ-Endorphin
The in vivo formation of DTγE occurs through the enzymatic removal of the N-terminal tyrosine from γ-endorphin. This reaction is catalyzed by aminopeptidases.
Experimental Protocol: Enzymatic Cleavage
1. Enzyme and Substrate Preparation:
-
Enzyme: A suitable aminopeptidase, such as leucine aminopeptidase, can be used.
-
Substrate: γ-Endorphin is dissolved in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).
2. Enzymatic Reaction:
-
The aminopeptidase is added to the γ-endorphin solution.
-
The reaction mixture is incubated at 37°C for a defined period. The progress of the reaction can be monitored by taking aliquots at different time points.
3. Reaction Termination and Analysis:
-
The reaction is stopped, for example, by heat inactivation of the enzyme or by the addition of an inhibitor.
-
The reaction products are analyzed by RP-HPLC to separate DTγE from the unreacted γ-endorphin and the cleaved tyrosine. The identity of the products can be confirmed by mass spectrometry.
Logical Relationship: Formation of DTγE
Caption: Enzymatic conversion of γ-endorphin to [Des-Tyr1]-γ-endorphin.
Conclusion
This compound represents a fascinating example of how a single amino acid modification can profoundly alter the biological activity of a peptide. Its synthesis via established solid-phase methods and its unique pharmacological profile, characterized by a lack of opioid activity and an indirect modulation of the dopamine system, make it a subject of continued interest in neuropharmacology. The detailed methodologies and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working on this and related neuropeptides. Further elucidation of its specific receptor and signaling pathways will be crucial for understanding its full therapeutic potential.
References
- 1. Contribution of the amino terminal tyrosine to the interaction of gamma-endorphin with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of Neuropeptides by Fmoc Strategies | Springer Nature Experiments [experiments.springernature.com]
- 3. [Synthesis of endorphins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 6. agilent.com [agilent.com]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. Effect of des-Tyr1-gamma-endorphin and des-Tyr1-alpha-endorphin on alpha-MPT-induced catecholamine disappearance in rat brain nuclei: a dose--response study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroleptic-like Profile of [Des-Tyr1]-gamma-Endorphin: A Technical Overview of its Indirect Dopaminergic Mechanism
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of [Des-Tyr1]-gamma-endorphin (DTγE), a neuropeptide fragment of γ-endorphin with potential antipsychotic and antidepressant properties. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of this unique peptide.
Executive Summary
This compound (DTγE) is an endogenous neuropeptide that has been the subject of considerable research for its neuroleptic-like effects. Unlike its parent compound, γ-endorphin, DTγE lacks the N-terminal tyrosine residue, a modification that drastically reduces its affinity for classical opioid receptors.[1] This paper synthesizes the available scientific evidence to elucidate the mechanism of action of DTγE, concluding that its primary effects are not mediated by direct receptor agonism or antagonism but rather through an indirect modulation of the presynaptic dopamine system. Specifically, DTγE appears to enhance dopamine biosynthesis and turnover in discrete brain regions. This guide will detail the receptor binding profile of DTγE, its effects on dopaminergic pathways, and the experimental methodologies used to determine these properties.
Receptor Binding Profile: A Departure from Opioid Activity
A defining characteristic of DTγE is its significantly diminished affinity for opioid receptors compared to other endorphins. The removal of the N-terminal tyrosine, a critical component for opioid receptor interaction, renders DTγE largely inactive at these sites at physiological concentrations.[1] Furthermore, studies have indicated that DTγE does not exhibit direct binding activity to dopamine receptors in vitro. This lack of direct interaction with key receptors in psychosis and mood disorders points towards a more subtle and indirect mechanism of action.
| Receptor/Ligand | Peptide | Kd (Dissociation Constant) | Reference |
| Opioid Receptor ([3H]β-endorphin) | β-endorphin | 0.4 nM | [1] |
| Opioid Receptor ([3H]β-endorphin) | γ-endorphin | 58 nM | [1] |
| Opioid Receptor ([3H]β-endorphin) | [Des-Tyr1]-γ-endorphin | 42 µM | [1] |
Table 1: Comparative Binding Affinities at the Opioid Receptor. The data clearly illustrates the dramatic decrease in binding affinity of DTγE for the opioid receptor compared to β-endorphin and γ-endorphin.
The Core Mechanism: Indirect Modulation of Dopamine Neurotransmission
The neuroleptic-like properties of DTγE are primarily attributed to its influence on the dopamine system. However, this interaction is not a straightforward receptor blockade like that of classical antipsychotics. Instead, DTγE appears to exert its effects by modulating the presynaptic synthesis and turnover of dopamine.
Enhanced Dopamine Biosynthesis
In vitro experiments have shown that DTγE can accelerate the activity of tyrosine hydroxylase in striatal synaptosomes.[2] Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of dopamine. By increasing its activity, DTγE effectively boosts the production of dopamine in the presynaptic terminal.
| Experimental System | DTγE Concentration | Effect on Tyrosine Hydroxylation | Reference |
| Solubilized striatal tyrosine hydroxylase | 10-4 M | No change | [2] |
| Striatal synaptosomes | 10-6 M | Acceleration | [2] |
| Striatal synaptosomes | 10-4 M | Acceleration | [2] |
Table 2: Effect of DTγE on Dopamine Synthesis. This table summarizes the observed effects of DTγE on the key enzyme responsible for dopamine production.
Increased Dopamine Turnover
Consistent with an increase in synthesis, in vivo studies have demonstrated that intracerebroventricular administration of DTγE leads to a dose-dependent increase in the disappearance of dopamine in specific brain regions.[3] This suggests an overall increase in the turnover rate of dopamine, encompassing its synthesis, release, and metabolism. The brain regions affected, such as the nucleus interstitialis striae terminalis and the paraventricular nucleus, are implicated in the regulation of mood and stress responses.[3]
Signaling Pathways and Conceptual Models
The precise molecular target that initiates the signaling cascade of DTγE remains to be fully elucidated. However, based on the available evidence, a hypothetical model of its mechanism can be proposed.
Figure 1: Proposed Presynaptic Mechanism of DTγE. This diagram illustrates the hypothetical pathway by which DTγE enhances dopamine turnover.
Experimental Protocols
The following section outlines the key experimental methodologies that have been instrumental in deciphering the mechanism of action of DTγE.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity of a ligand for a specific receptor.
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Objective: To quantify the binding of DTγE to opioid and dopamine receptors.
-
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat striatum) in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the receptors.
-
Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]β-endorphin for opioid receptors or [3H]spiperone for D2 receptors) and varying concentrations of the unlabeled competitor (DTγE).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) to reflect the binding affinity.
-
Figure 2: Workflow for a Radioligand Binding Assay. This diagram outlines the key steps in determining the receptor binding affinity of DTγE.
Tyrosine Hydroxylase Activity Assay
This assay measures the rate of dopamine synthesis.
-
Objective: To determine the effect of DTγE on the activity of tyrosine hydroxylase.
-
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from brain tissue (e.g., rat striatum).
-
Incubation: Incubate the synaptosomes with a radiolabeled precursor (e.g., [3H]tyrosine) in the presence and absence of DTγE.
-
Separation: Separate the newly synthesized radiolabeled dopamine from the precursor using chromatography (e.g., HPLC).
-
Quantification: Measure the amount of radiolabeled dopamine produced.
-
Data Analysis: Compare the rate of dopamine synthesis in the presence and absence of DTγE.
-
In Vivo Dopamine Turnover Measurement (α-MPT method)
This method assesses the rate of dopamine disappearance in the brain.
-
Objective: To measure the effect of DTγE on the turnover of dopamine in specific brain regions.
-
Methodology:
-
Animal Preparation: Administer DTγE (e.g., intracerebroventricularly) to the animal model (e.g., rat).
-
Inhibition of Synthesis: Administer α-methyl-p-tyrosine (α-MPT), an inhibitor of tyrosine hydroxylase, to block new dopamine synthesis.
-
Tissue Collection: At various time points after α-MPT administration, collect brain tissue and dissect specific regions of interest.
-
Dopamine Quantification: Measure the concentration of dopamine in the tissue samples using a sensitive analytical method such as HPLC with electrochemical detection.
-
Data Analysis: Calculate the rate of dopamine disappearance by analyzing the decline in dopamine levels over time.
-
Conclusion and Future Directions
The available evidence strongly supports a model in which this compound exerts its neuroleptic-like effects through an indirect modulation of the presynaptic dopamine system, leading to increased dopamine synthesis and turnover. Its lack of significant affinity for opioid and dopamine receptors distinguishes it from classical antipsychotic agents and opioid peptides.
Future research should focus on identifying the initial molecular target of DTγE that triggers these presynaptic changes. Elucidating this upstream mechanism will be critical for a complete understanding of its pharmacology and for the potential development of novel therapeutics that leverage this unique mode of action. Furthermore, a more detailed investigation into the downstream signaling cascade within the presynaptic terminal following DTγE interaction is warranted.
References
- 1. Contribution of the amino terminal tyrosine to the interaction of gamma-endorphin with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Des-1-tyrosine-gamma-endorphin: an assessment of its neuroleptic properties and effect on dopamine synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of des-Tyr1-gamma-endorphin and des-Tyr1-alpha-endorphin on alpha-MPT-induced catecholamine disappearance in rat brain nuclei: a dose--response study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Neuropeptide: A Technical Guide to the Biological Function of [Des-Tyr1]-gamma-Endorphin
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Des-Tyr1]-gamma-endorphin (DTγE) is a neuropeptide fragment of γ-endorphin that has garnered significant interest for its unique pharmacological profile, distinct from classical opioids. Despite the removal of the N-terminal tyrosine residue, which is crucial for opioid receptor affinity, DTγE exhibits a range of central nervous system activities, including neuroleptic-like and antidepressant-like effects. This technical guide provides a comprehensive overview of the current understanding of DTγE's biological functions, focusing on its receptor interactions, modulation of neurotransmitter systems, and downstream signaling pathways. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction
This compound is an endogenous peptide, corresponding to amino acids 2-17 of β-endorphin. Its discovery and subsequent investigation have revealed a complex and intriguing biological role that diverges from its parent opioid peptides. The absence of the N-terminal tyrosine dramatically reduces its affinity for opioid receptors, suggesting that its physiological effects are mediated through alternative mechanisms. This document serves as an in-depth resource on the biological functions of DTγE, summarizing key findings, presenting quantitative data, and providing detailed experimental methodologies.
Receptor Binding Profile
The defining characteristic of DTγE is its significantly reduced affinity for opioid receptors compared to γ-endorphin and β-endorphin. This is attributed to the absence of the N-terminal tyrosine, a critical pharmacophore for opioid receptor binding. In vitro radioreceptor assays have quantified this difference.
Table 1: Opioid Receptor Binding Affinities
| Ligand | Receptor Type | Kd (Dissociation Constant) | Reference |
| This compound | Opiate (rat brain membranes) | 42 µM | [1] |
| gamma-Endorphin | Opiate (rat brain membranes) | 58 nM | [1] |
| beta-Endorphin | Opiate (rat brain membranes) | 0.4 nM | [1] |
Research has also explored the possibility of DTγE interacting with dopamine receptors, given its neuroleptic-like properties. However, in vitro studies have shown that DTγE lacks direct activity at dopaminergic receptors. This suggests that the observed effects on the dopamine system are likely indirect.
Physiological Effects
DTγE exhibits a distinct profile of physiological and behavioral effects, primarily related to its neuroleptic-like and antidepressant activities.
Neuroleptic-Like Activity
DTγE has been shown to produce effects similar to classic neuroleptic drugs in animal models. These include facilitating the extinction of active avoidance behaviors, such as the pole-jumping avoidance test, and attenuating passive avoidance behavior.[2][3] Clinical studies in patients with schizophrenia have yielded mixed results, with some early reports of antipsychotic effects, while later, more controlled studies have been less conclusive.[4][5][6]
Table 2: Dose-Response of this compound on Active Avoidance Behavior in Rats
| Dose (intracerebroventricular) | Effect on Pole-Jumping Avoidance | Reference |
| 10-4 M | Facilitates extinction | [7] |
| 10-6 M | Facilitates extinction | [7] |
Antidepressant-Like Activity
Several studies have reported antidepressant-like effects of DTγE in both animal models and human clinical trials.[2][3] In rats, it has been shown to exhibit antidepressant efficacy. A double-blind, placebo-controlled trial in depressed patients also suggested potential therapeutic benefits.
Interaction with the Opioid System
While DTγE has low affinity for opioid receptors, it can modulate the effects of opioids like morphine. The nature of this interaction is complex and appears to be dependent on the dosing regimen. Acute systemic administration of DTγE in mice did not alter morphine analgesia. However, semi-chronic (4 days) intraperitoneal treatment enhanced morphine's analgesic effects.[8] Conversely, acute intracerebroventricular administration of DTγE reduced morphine analgesia in a dose-dependent manner.[8] Chronic administration in rats led to supersensitivity to a low dose of morphine.[9] These findings suggest an indirect interaction with opioid receptor-effector mechanisms.
Interaction with the Dopaminergic System
A significant aspect of DTγE's biological function is its interaction with the central dopaminergic system. Although it does not bind directly to dopamine receptors, it influences dopamine synthesis and utilization.
In vitro experiments have shown that DTγE can accelerate tyrosine hydroxylation in striatal synaptosomes at concentrations of 10-4 M and 10-6 M, suggesting an effect on dopamine biosynthesis.[7] Furthermore, intracerebroventricular administration of DTγE in rats led to a dose-dependent increase in the disappearance of dopamine in specific brain regions, including the nucleus interstitialis striae terminalis, the paraventricular nucleus, the anterior hypothalamic nucleus, and the zona incerta.[10] This effect was observed with doses ranging from 0.01 to 10 micrograms.[10]
Metabolism
It has been proposed that the biological effects of DTγE may be mediated, at least in part, by its metabolites. In vitro studies using rat brain homogenates have identified β-endorphin-(6-17) as the major, heat-stable metabolite of DTγE.[11] However, subsequent neurotransmitter receptor binding experiments revealed that β-endorphin-(6-17) was also inactive at central dopaminergic, serotonergic, muscarinic, benzodiazepine, and opiate receptors in vitro.[11] This suggests that if the effects of DTγE are metabolite-driven, the mechanism is likely also indirect.
Signaling Pathways
The precise signaling pathways through which DTγE exerts its effects are not fully elucidated, particularly due to its lack of direct high-affinity binding to known receptors. However, based on its indirect modulation of the dopamine system, we can infer potential downstream consequences.
The neuroleptic-like effects of DTγE, which involve a modulation of dopamine neurotransmission, likely impact dopamine receptor-mediated signaling cascades. D1-like dopamine receptors are typically coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like dopamine receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. By altering dopamine availability, DTγE could indirectly influence these pathways.
Caption: Putative indirect signaling pathway of DTγE via modulation of dopamine synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of DTγE's biological functions.
Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Kd) of this compound to opioid receptors.
Materials:
-
Rat brain membranes
-
[3H]-β-endorphin (radioligand)
-
This compound (unlabeled ligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a series of tubes, add a constant concentration of [3H]-β-endorphin and varying concentrations of unlabeled this compound to the brain membrane suspension in binding buffer.
-
Include tubes with only [3H]-β-endorphin (total binding) and tubes with [3H]-β-endorphin and a high concentration of a non-radioactive opioid agonist (e.g., naloxone) to determine non-specific binding.
-
Incubate the tubes at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Kd value.
Pole-Jumping Active Avoidance Test in Rats
Objective: To assess the neuroleptic-like activity of this compound by measuring its effect on the extinction of a conditioned avoidance response.
Apparatus: A shuttle box with two compartments separated by a partition with a door. One compartment is equipped with a grid floor for delivering a mild foot shock and a pole. A conditioned stimulus (CS) (e.g., a light or a tone) is presented, followed by the unconditioned stimulus (US) (a mild foot shock).
Procedure:
-
Acquisition Phase: Place a rat in the shuttle box. Present the CS for a few seconds, followed by the US. The rat can avoid the shock by jumping onto the pole. Repeat this for a set number of trials until the rat consistently performs the avoidance response.
-
Extinction Phase: After acquisition, administer this compound or vehicle to the rats.
-
Place the rats back in the shuttle box and present the CS without the US for a series of trials.
-
Record the number of trials it takes for the rat to extinguish the pole-jumping response (i.e., no longer jumps on the pole upon presentation of the CS).
-
A facilitation of extinction (fewer trials to extinguish the response) is indicative of neuroleptic-like activity.
Measurement of Dopamine Synthesis in Striatal Synaptosomes
Objective: To determine the effect of this compound on dopamine synthesis in isolated nerve terminals.
Materials:
-
Rat striatal tissue
-
Sucrose solution (for homogenization)
-
Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
[3H]-Tyrosine (radioactive precursor)
-
This compound
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
Procedure:
-
Prepare synaptosomes from rat striatal tissue by homogenization and differential centrifugation.
-
Pre-incubate the synaptosomes in incubation buffer.
-
Add this compound at various concentrations to the synaptosome suspension.
-
Add [3H]-Tyrosine to initiate the synthesis of radiolabeled dopamine.
-
Incubate for a specified time at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., perchloric acid).
-
Separate the newly synthesized [3H]-dopamine from [3H]-tyrosine and other metabolites using HPLC.
-
Quantify the amount of [3H]-dopamine produced using a radioactivity detector.
-
An increase in [3H]-dopamine formation indicates an acceleration of dopamine synthesis.
Conclusion and Future Directions
This compound presents a fascinating case of a neuropeptide with significant central nervous system activity that is largely independent of classical opioid receptor agonism. Its neuroleptic-like and antidepressant-like properties, coupled with its indirect modulation of the dopaminergic system, make it a compelling subject for further investigation. The lack of direct binding to dopamine receptors suggests a novel mechanism of action that warrants deeper exploration. Future research should focus on identifying the specific molecular targets and signaling pathways through which DTγE and its metabolites exert their effects. A more detailed understanding of its dose-response relationships in various behavioral paradigms and its long-term effects on neuronal plasticity will be crucial for evaluating its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for advancing our knowledge of this enigmatic neuropeptide and its potential applications in the treatment of neuropsychiatric disorders.
Caption: A logical workflow for the continued investigation of DTγE's biological functions.
References
- 1. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 2. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. youtube.com [youtube.com]
- 4. Des-Tyr1-gamma-endorphin (DT gamma E) and des-enkephalin-gamma-endorphin (DE gamma E): plasma profile and brain uptake after systemic administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging cytoplasmic cAMP in mouse brainstem neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of des-Tyr1-gamma-endorphin and des-Tyr1-alpha-endorphin on alpha-MPT-induced catecholamine disappearance in rat brain nuclei: a dose--response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of beta-endorphin-6(16-17) as the principal metabolite of des-tyrosin-gamma-endorphin (DTgammaE) in vitro and assessment of its activity in neurotransmitter receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Des-1-tyrosine-gamma-endorphin: an assessment of its neuroleptic properties and effect on dopamine synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
[Des-Tyr1]-gamma-Endorphin: A Technical Guide to its Discovery, Pharmacology, and Neuroleptic-like Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Des-Tyr1]-gamma-endorphin (DTγE) is a neuropeptide fragment of γ-endorphin that has garnered significant interest for its potential neuroleptic-like and antidepressant properties, despite lacking typical opiate activity. This technical guide provides an in-depth overview of the discovery, history, and pharmacological characterization of DTγE. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and a proposed mechanism of action centered on its indirect modulation of the mesolimbic dopamine system. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Discovery and History
The story of this compound is intrinsically linked to the pioneering work of Dutch neuroscientist David de Wied and his colleagues in the 1970s. Their research on the behavioral effects of peptide hormones led to the discovery that fragments of adrenocorticotropic hormone (ACTH) and other pituitary peptides could influence learning and memory processes. This laid the groundwork for the concept of "neuropeptides" as modulators of brain function.
Following the isolation and characterization of the endogenous opioid peptides, the endorphins, de Wied's group investigated the behavioral profiles of various endorphin fragments. They observed that while β-endorphin exhibited potent opioid activity, its shorter fragments, α-endorphin and γ-endorphin, had distinct and sometimes opposing effects on adaptive behavior.
A pivotal discovery was that the removal of the N-terminal tyrosine residue from γ-endorphin, forming this compound (β-LPH62-77), abolished its opioid activity but unmasked potent neuroleptic-like effects in animal models.[1][2] This finding was significant as it suggested the existence of endogenous neuropeptides with antipsychotic potential, independent of the classical opioid pathways. This led to the hypothesis that an imbalance in the production or metabolism of such peptides could be an etiological factor in schizophrenia.[3] Subsequent research, including clinical trials, has explored the therapeutic potential of DTγE in schizophrenia, with mixed results.[4][5]
Pharmacology and Pharmacokinetics
The pharmacological profile of DTγE is unique among endorphin-related peptides. Its lack of significant affinity for opioid receptors distinguishes it from its parent compound, γ-endorphin.
Receptor Binding Affinity
The removal of the N-terminal tyrosine residue dramatically reduces the affinity of γ-endorphin for opioid receptors.
| Compound | Receptor | Ligand | Tissue | Kd (nM) | Reference |
| β-Endorphin | Opioid | [3H]β-endorphin | Rat brain membranes | 0.4 | [6] |
| γ-Endorphin | Opioid | [3H]β-endorphin | Rat brain membranes | 58 | [6] |
| [Des-Tyr1]-γ-Endorphin | Opioid | [3H]β-endorphin | Rat brain membranes | 42,000 | [6] |
Kd: Dissociation constant
Pharmacokinetics
Studies in rats have characterized the plasma profile and brain uptake of DTγE following systemic administration.
| Parameter | Value | Route | Species | Reference |
| Plasma Half-life (Distribution Phase) | 0.7 min | Intravenous | Rat | [1] |
| Plasma Half-life (Elimination Phase) | 5.5 min | Intravenous | Rat | [1] |
| Brain Uptake (2 min post-injection) | 0.0075% of administered dose/g tissue | Intravenous | Rat | [1] |
| Brain Uptake (15.5 min post-injection) | 0.0031% of administered dose/g tissue | Intravenous | Rat | [1] |
Key Experimental Protocols
The neuroleptic-like properties of DTγE have been characterized using a variety of behavioral and biochemical assays. Detailed protocols for some of the key experiments are provided below.
Pole-Jump Active Avoidance Test
This test assesses the ability of an animal to learn to avoid an aversive stimulus by performing a specific action. DTγE has been shown to facilitate the extinction of this learned avoidance behavior, a characteristic shared with neuroleptic drugs.[2]
Apparatus:
-
A sound-proof chamber with a grid floor capable of delivering a mild electric shock.
-
A wooden pole, approximately 2.5 cm in diameter and 8 cm high, is placed in the center of the grid floor.
-
A conditioned stimulus (CS), typically a light or a buzzer.
-
An unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA).
Procedure:
-
Acquisition Phase:
-
Place a rat in the chamber.
-
Present the CS for 5 seconds.
-
If the rat does not jump onto the pole within the 5-second CS presentation, deliver the US through the grid floor. The US is terminated once the rat jumps onto the pole.
-
The inter-trial interval is typically 60 seconds.
-
Continue trials until the rat successfully avoids the shock by jumping onto the pole during the CS presentation in 9 out of 10 consecutive trials.
-
-
Extinction Phase:
-
On the day following acquisition, place the rat back in the chamber.
-
Present the CS for 5 seconds, but do not deliver the US if the rat fails to jump.
-
Administer DTγE or vehicle subcutaneously at a specified time before the extinction session.
-
Record the number of trials required for the rat to no longer jump onto the pole in response to the CS (extinction criterion, e.g., no jump in 9 out of 10 consecutive trials).
-
Catalepsy Test
Catalepsy, a state of motor immobility, is a characteristic side effect of many classical neuroleptic drugs and can be induced by DTγE.[2]
Apparatus:
-
A horizontal bar, approximately 1 cm in diameter, raised 9 cm above a surface.
Procedure:
-
Administer DTγE or vehicle to the rats.
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Measure the time (in seconds) that the rat remains in this unnatural posture.
-
A cut-off time (e.g., 180 seconds) is typically used.
In Vivo Measurement of Dopamine Disappearance (α-MPT Method)
This method assesses the effect of DTγE on dopamine turnover in specific brain regions. α-Methyl-p-tyrosine (α-MPT) is an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. By measuring the rate of dopamine depletion after α-MPT administration, one can infer the rate of dopamine utilization.
Procedure:
-
Administer α-MPT (e.g., 250 mg/kg, i.p.) to rats to inhibit dopamine synthesis.
-
At a specified time after α-MPT administration, administer DTγE or vehicle intracerebroventricularly (i.c.v.).
-
At a later time point, sacrifice the animals and dissect specific brain regions (e.g., nucleus accumbens, striatum).
-
Homogenize the brain tissue and measure the concentration of dopamine using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
The rate of dopamine disappearance is calculated by comparing the dopamine levels in DTγE-treated animals to those in vehicle-treated animals.
| Dose of DTγE (i.c.v.) | Brain Region | Effect on Dopamine Disappearance | Reference |
| 0.01 - 10 µg | Nucleus Interstitialis Striae Terminalis | Dose-dependent increase | [7] |
| 0.01 - 10 µg | Paraventricular Nucleus | Dose-dependent increase | [7] |
| 0.01 - 10 µg | Anterior Hypothalamic Nucleus | Dose-dependent increase | [7] |
| 0.01 - 10 µg | Zona Incerta | Dose-dependent increase | [7] |
| 0.01 - 10 µg | Nucleus Accumbens | No effect | [7] |
| 0.01 - 10 µg | Caudate Nucleus | No effect | [7] |
Proposed Mechanism of Action
The neuroleptic-like effects of DTγE are believed to be mediated through an indirect modulation of the mesolimbic dopamine system. Unlike classical neuroleptics, DTγE does not bind with high affinity to dopamine D2 receptors.[1] Instead, it is hypothesized to influence dopamine neurotransmission upstream of the D2 receptor.
The following diagram illustrates a proposed signaling pathway for the neuroleptic-like action of DTγE.
The following diagram illustrates a general experimental workflow for assessing the effects of DTγE.
Conclusion
This compound represents a fascinating example of a neuropeptide with potential therapeutic applications that are distinct from its parent molecule. Its discovery opened up a new avenue of research into endogenous neuroleptic-like substances and their role in psychiatric disorders. While the precise molecular mechanisms underlying its effects are still under investigation, the evidence points towards an indirect modulation of dopamine neurotransmission. Further research is warranted to fully elucidate its signaling pathways and to explore its therapeutic potential in more detail. This technical guide provides a solid foundation of the historical context, pharmacological data, and experimental methodologies for researchers and professionals interested in furthering our understanding of this intriguing neuropeptide.
References
- 1. Theorizing The Role of Gama Type Endorphins in Schizophrenia and Alcoholism: Promoting Genetic Testing and Attempts at Inducing “Dopamine Homeostasis” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Des-tyrosine1-gamma-endorphin increases the antinociceptive efficacy of morphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gamma-type endorphins: neurolepticum-like and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptides: metabolism to bioactive fragments and the pharmacology of their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Effect of des-Tyr1-gamma-endorphin and des-Tyr1-alpha-endorphin on alpha-MPT-induced catecholamine disappearance in rat brain nuclei: a dose--response study - PubMed [pubmed.ncbi.nlm.nih.gov]
[Des-Tyr1]-gamma-Endorphin: A Technical Guide to its Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Tyr1]-gamma-Endorphin (DTγE) is a neuropeptide fragment of γ-endorphin lacking the N-terminal tyrosine residue. This modification has a profound impact on its interaction with classical opioid receptors and has led to investigations into its unique pharmacological properties, including potential antidepressant and neuroleptic-like effects.[1] This technical guide provides an in-depth overview of the receptor binding profile of DTγE, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Receptor Binding Profile
The primary characteristic of this compound's receptor binding profile is its significantly reduced affinity for classical opioid receptors compared to its parent compound, γ-endorphin. The absence of the N-terminal tyrosine, a critical pharmacophore for high-affinity opioid receptor binding, is responsible for this dramatic decrease in affinity.
Opioid Receptor Binding
In vitro radioreceptor assays have demonstrated that DTγE possesses a remarkably low affinity for opiate receptors. This suggests that at physiological concentrations, DTγE is unlikely to exert significant effects through direct interaction with mu (µ), delta (δ), or kappa (κ) opioid receptors.
Table 1: Comparative Binding Affinities for Opiate Receptors
| Compound | Dissociation Constant (Kd) |
| This compound | 42 µM[2] |
| gamma-Endorphin | 58 nM[2] |
| beta-Endorphin | 0.4 nM[2] |
This data was obtained from a radioreceptor assay using [3H]beta-endorphin as the labeled ligand and rat brain membranes.[2]
Non-Opioid Binding Sites
Emerging evidence suggests the existence of specific, non-opioid binding sites for γ-type endorphins within the central nervous system. Autoradiographic studies have identified these binding sites in forebrain regions, including the nucleus accumbens, amygdala, and frontal cortex. These sites are distinct from dopamine receptors and are not recognized by classical opioid receptor ligands. The binding to these sites may mediate the neuroleptic-like effects attributed to DTγE. However, detailed quantitative binding data for DTγE at these specific non-opioid sites is not yet available.
Experimental Protocols
The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure used to determine the binding affinity of a compound like this compound to its receptor.
Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of this compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Homogenized cell membranes from tissues or cultured cells expressing the receptor of interest (e.g., rat brain membranes).
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]diprenorphine for general opioid receptors).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand for the target receptor (e.g., naloxone).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + radioligand.
-
Non-specific Binding: Receptor membranes + radioligand + a high concentration of the non-labeled ligand.
-
Competitive Binding: Receptor membranes + radioligand + increasing concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of DTγE that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Conceptual Receptor Binding Profile
Caption: this compound's altered receptor interaction.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways
Due to the low affinity of this compound for classical G-protein coupled opioid receptors, it is unlikely to activate their canonical signaling pathways, such as the inhibition of adenylyl cyclase. The signaling mechanisms associated with the putative non-opioid binding sites for γ-type endorphins have not yet been elucidated and represent a critical area for future investigation.
Conclusion and Future Directions
The receptor binding profile of this compound is markedly different from that of other endogenous opioid peptides. Its negligible affinity for classical opioid receptors, coupled with evidence for distinct non-opioid binding sites, suggests a unique mechanism of action. Future research should focus on the isolation and characterization of these non-opioid receptors, the determination of DTγE's binding affinity for these sites, and the elucidation of the downstream signaling pathways they activate. A comprehensive understanding of these aspects is crucial for the development of novel therapeutics based on the pharmacological properties of this compound.
References
The Atypical Opioid Peptide: A Deep Dive into the Structure-Activity Relationship of [Des-Tyr1]-gamma-Endorphin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Tyr1]-gamma-endorphin (DTγE) is a naturally occurring neuropeptide, an endogenous fragment of γ-endorphin lacking the N-terminal tyrosine residue. Unlike its parent peptide, which exhibits classical opioid activity, DTγE displays a unique pharmacological profile characterized by neuroleptic-like and antidepressant effects. This intriguing divergence in activity, stemming from the removal of a single amino acid, has prompted significant research into the structure-activity relationship (SAR) of this atypical peptide. This technical guide provides a comprehensive overview of the SAR of DTγE, summarizing key quantitative data, detailing experimental methodologies, and visualizing the current understanding of its mechanism of action. The profound loss of opioid receptor affinity coupled with the emergence of distinct central nervous system effects positions DTγE as a fascinating subject for neuropharmacology and a potential lead for the development of novel therapeutics.
The Critical Role of the N-Terminal Tyrosine in Opioid Receptor Binding
The defining structural feature of DTγE is the absence of the N-terminal tyrosine, a residue universally recognized as the primary determinant of affinity and activity for classical opioid peptides. The phenolic side chain of this tyrosine residue is essential for high-affinity binding to the μ, δ, and κ opioid receptors. Its removal in DTγE results in a dramatic reduction in opioid receptor affinity, a cornerstone of its unique SAR.
Quantitative Analysis of Receptor Binding Affinity
The disparity in opioid receptor binding between γ-endorphin and DTγE is stark, as evidenced by radioligand binding assays. The equilibrium dissociation constant (Kd), a measure of binding affinity where a lower value indicates higher affinity, demonstrates this profound difference.
| Peptide | Receptor Preparation | Radioligand | Kd (nM) | Reference |
| β-Endorphin | Rat brain membranes | [3H]β-endorphin | 0.4 | [1] |
| γ-Endorphin | Rat brain membranes | [3H]β-endorphin | 58 | [1] |
| This compound | Rat brain membranes | [3H]β-endorphin | 42,000 (42 µM) | [1] |
Table 1: Comparison of Opioid Receptor Binding Affinities. This table starkly illustrates the several orders of magnitude decrease in binding affinity for opioid receptors upon removal of the N-terminal tyrosine from γ-endorphin[1].
The approximately 724-fold decrease in affinity for DTγE compared to γ-endorphin underscores the critical contribution of the N-terminal tyrosine to the binding energy at opioid receptors[1]. This significant loss of affinity strongly suggests that the physiological effects of DTγE are unlikely to be mediated by direct, high-affinity interactions with classical opioid receptors.
Neuroleptic-like and Antidepressant Activities: A Shift in the Pharmacological Paradigm
The low affinity of DTγE for opioid receptors necessitates the exploration of alternative mechanisms to explain its observed neuroleptic-like and antidepressant properties. Research has indicated that DTγE facilitates the extinction of active avoidance behaviors and attenuates passive avoidance behaviors in rats, effects characteristic of some antipsychotic drugs[2].
Interaction with the Dopaminergic System
While direct binding to dopamine receptors has been ruled out by in vitro studies, evidence points towards an indirect modulation of the dopaminergic system. One key finding is that DTγE can accelerate the rate-limiting step in dopamine synthesis.
A study investigating the effects of DTγE on dopamine biosynthesis found that at concentrations of 10⁻⁴ M and 10⁻⁶ M, DTγE accelerates tyrosine hydroxylation in rat striatal synaptosomes[1]. This suggests that DTγE may enhance dopamine turnover in specific brain regions, a mechanism that could contribute to its neuroleptic-like effects. However, at a concentration of 10⁻⁴ M, DTγE did not alter the activity of solubilized tyrosine hydroxylase in vitro, indicating that its effect is likely not a direct enzymatic activation but rather a more complex cellular process[1].
The following diagram illustrates the proposed indirect mechanism of DTγE on dopamine synthesis.
Structure-Activity Relationship Beyond the N-Terminus
While the absence of the N-terminal tyrosine is the most profound structural modification, the role of the remaining peptide sequence in the unique activities of DTγE is an area requiring further investigation. Currently, there is a paucity of published research on the systematic analysis of DTγE analogs with substitutions at other positions. Such studies would be invaluable in elucidating the specific contributions of the Gly-Gly-Phe-Met core and the C-terminal sequence to its neuroleptic-like and antidepressant effects.
Future research directions should include the synthesis and pharmacological evaluation of DTγE analogs to probe:
-
The importance of the Phe and Met residues for its activity.
-
The influence of the C-terminal amino acid sequence on its pharmacological profile.
-
The potential for truncations or extensions to modulate its effects.
Experimental Methodologies
A thorough understanding of the SAR of DTγE relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key experiments cited in the study of this peptide.
Radioligand Binding Assays for Opioid Receptors
Objective: To determine the binding affinity (Kd, Ki) of this compound for opioid receptors.
Materials:
-
Receptor Source: Rat brain membranes, or cell lines expressing specific opioid receptor subtypes (e.g., CHO-μ, CHO-δ, CHO-κ).
-
Radioligand: A tritiated opioid ligand, such as [³H]β-endorphin, [³H]DAMGO (for μ receptors), [³H]DPDPE (for δ receptors), or [³H]U69,593 (for κ receptors).
-
Test Compound: this compound and γ-endorphin for comparison.
-
Non-specific Binding Control: A high concentration of a non-labeled universal opioid antagonist (e.g., naloxone).
-
Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold incubation buffer.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize rat brains or cultured cells in buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the non-labeled antagonist.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation. For saturation binding, plot specific binding against the concentration of the radioligand to determine the Kd and Bmax.
Behavioral Assays in Rodents
1. Active Avoidance Test
Objective: To assess the effect of this compound on fear-motivated learning and memory.
Apparatus: A shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or a tone, is presented.
Procedure:
-
Acclimation: Allow the rat to explore the shuttle box for a defined period.
-
Training: The rat is placed in one compartment. The CS is presented, followed by a mild foot shock (unconditioned stimulus, US). The rat can escape the shock by moving to the other compartment. This is repeated for a set number of trials. An avoidance response is recorded if the rat moves to the other compartment during the CS presentation, before the onset of the US.
-
Testing: After a retention interval (e.g., 24 hours), the rat is placed back in the apparatus, and the CS is presented without the US. The number of avoidance responses is recorded.
-
Drug Administration: this compound or vehicle is administered at a specified time before the training or testing session.
2. Passive Avoidance Test
Objective: To evaluate the effect of this compound on inhibitory avoidance learning and memory.
Apparatus: A two-compartment box with one brightly lit and one dark compartment, connected by a door. The dark compartment has a grid floor for delivering a foot shock.
Procedure:
-
Acquisition/Training: The rat is placed in the lit compartment. When it enters the dark compartment (which rodents naturally prefer), the door closes, and a mild foot shock is delivered.
-
Retention/Testing: After a set time (e.g., 24 hours), the rat is placed back in the lit compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive experience.
-
Drug Administration: this compound or vehicle is administered prior to the training or testing phase.
Conclusion and Future Directions
The structure-activity relationship of this compound is a compelling example of how a subtle structural modification can lead to a dramatic shift in pharmacological activity. The removal of the N-terminal tyrosine ablates classical opioid receptor affinity and unmasks neuroleptic-like and antidepressant properties. The current body of evidence suggests that these effects are not mediated by direct interaction with opioid or dopamine receptors but rather through an indirect modulation of the dopaminergic system, potentially by enhancing dopamine synthesis.
Significant gaps in our understanding remain, and future research should focus on:
-
Comprehensive Binding Profile: Determining the binding affinities (Ki values) of DTγE at all opioid receptor subtypes (μ, δ, κ) to complete its pharmacological characterization, even if the affinities are low.
-
Analog Studies: Systematically synthesizing and evaluating analogs of DTγE to delineate the pharmacophore responsible for its unique activities.
-
Signaling Pathways: Elucidating the intracellular signaling cascades modulated by DTγE to pinpoint its molecular mechanism of action. This will be crucial for understanding how it enhances dopamine synthesis and for creating accurate signaling pathway diagrams.
-
Non-Opioid Targets: Conducting broader screening assays to identify potential non-opioid receptor targets that may mediate the effects of DTγE.
A deeper understanding of the SAR of this compound holds the promise of not only unraveling novel mechanisms of neuromodulation but also paving the way for the design of new classes of therapeutics for psychiatric disorders, devoid of the side effects associated with classical opioid and antipsychotic medications.
References
[Des-Tyr1]-gamma-Endorphin peptide sequence and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Des-Tyr1]-gamma-endorphin (DTγE) is a neuropeptide, a truncated form of γ-endorphin lacking the N-terminal tyrosine residue. This modification significantly alters its biological activity, particularly its affinity for opioid receptors. While γ-endorphin exhibits opioid-like properties, DTγE is characterized by its neuroleptic-like and potential antidepressant effects. This guide provides a comprehensive overview of the peptide sequence, physicochemical properties, pharmacology, and relevant experimental protocols for the study of DTγE.
Peptide Sequence and Structure
This compound is the 16-amino acid peptide fragment corresponding to amino acids 2-17 of γ-endorphin.
-
One-Letter Code: GGFMTSEKSQTPLVTL
-
Three-Letter Code: Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu
The removal of the N-terminal tyrosine is a critical structural change that differentiates DTγE from γ-endorphin and other endorphins that typically possess an N-terminal Tyr-Gly-Gly-Phe motif essential for opioid receptor binding.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇₄H₁₂₂N₁₈O₂₅S | [1] |
| Molecular Weight | 1695.97 g/mol | [1] |
| CAS Number | 67810-56-4 | |
| Isoelectric Point (pI) | Calculated: ~5.5-6.5 | |
| Solubility | Soluble in water. For hydrophobic peptides, initial dissolution in a small amount of DMSO or acetic acid may be necessary before dilution in aqueous buffer. | |
| Stability | Peptides in solution are susceptible to degradation. For long-term storage, lyophilized aliquots stored at -20°C or -80°C are recommended. Avoid repeated freeze-thaw cycles. |
Note: The isoelectric point is an estimation based on the amino acid sequence and can vary depending on the calculation method and experimental conditions. Experimental determination is recommended for precise applications.
Pharmacology
The pharmacological profile of this compound is distinct from that of classical opioids. Its primary characterized activities are related to its effects on the central nervous system, particularly in the context of neuropsychiatric disorders.
Receptor Binding Affinity
A key pharmacological characteristic of DTγE is its significantly reduced affinity for opioid receptors compared to γ-endorphin. The absence of the N-terminal tyrosine residue drastically diminishes its ability to bind to these receptors.
| Ligand | Receptor | Kd (Dissociation Constant) |
| This compound | Opiate Receptors (rat brain membranes) | 42 µM |
| gamma-Endorphin | Opiate Receptors (rat brain membranes) | 58 nM |
| beta-Endorphin | Opiate Receptors (rat brain membranes) | 0.4 nM |
This low affinity for opiate receptors suggests that the physiological effects of DTγE are likely mediated through non-opioid pathways.
Pharmacokinetics
Studies in rats have provided insights into the plasma profile and brain uptake of DTγE following systemic administration.
| Administration Route | Parameter | Value |
| Intravenous (IV) | Plasma Half-life (Distribution Phase) | 0.7 min |
| Plasma Half-life (Elimination Phase) | 5.5 min | |
| Brain Uptake (2 min post-injection) | 0.0075% of administered dose/g tissue | |
| Brain Uptake (15.5 min post-injection) | 0.0031% of administered dose/g tissue |
These findings indicate rapid distribution and elimination from the plasma and limited, though detectable, uptake into the brain.
Physiological and Behavioral Effects
Research has primarily focused on the neuroleptic-like and potential antidepressant properties of DTγE.
-
Antipsychotic-like Effects: Early studies suggested that DTγE may possess antipsychotic properties, leading to clinical investigations in patients with schizophrenia.
-
Antidepressant-like Effects: Some studies have indicated potential antidepressant efficacy for DTγE.[2]
-
Behavioral Effects in Animal Models: In rats, DTγE has been shown to facilitate the extinction of active avoidance behavior and attenuate passive avoidance behavior, effects consistent with neuroleptic activity.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Radioreceptor Binding Assay for Opiate Receptors
This protocol is adapted from studies assessing the binding of endorphins to rat brain membrane preparations.[3]
Objective: To determine the binding affinity (Kd) of this compound for opiate receptors.
Materials:
-
Rat brain tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Radiolabeled opioid ligand (e.g., [³H]β-endorphin or other suitable ligand)
-
Unlabeled this compound
-
Unlabeled competing ligands (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brains in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) for 20 minutes to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in buffer to a desired protein concentration (determined by a protein assay like the Bradford or BCA method).
-
-
Binding Assay:
-
Set up incubation tubes containing:
-
A fixed concentration of radiolabeled ligand.
-
Increasing concentrations of unlabeled this compound (for competition curve).
-
Buffer to reach the final incubation volume.
-
-
For determination of non-specific binding, a separate set of tubes should contain the radiolabeled ligand and a high concentration of an unlabeled, potent opioid ligand (e.g., naloxone).
-
Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the concentration of unlabeled this compound.
-
Analyze the competition curve using non-linear regression to determine the IC₅₀ (concentration of unlabeled ligand that inhibits 50% of specific binding).
-
Calculate the Kd for this compound using the Cheng-Prusoff equation: Kd = IC₅₀ / (1 + [L]/Kd_L), where [L] is the concentration of the radiolabeled ligand and Kd_L is its dissociation constant.
-
Workflow Diagram:
Caption: Workflow for a competitive radioreceptor binding assay.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Plasma and Brain Tissue
This protocol is based on methods used for the analysis of neuropeptides in biological samples.
Objective: To quantify the concentration of this compound in plasma and brain tissue.
Materials:
-
RP-HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound standard
-
Plasma and brain tissue samples
-
Protein precipitation agent (e.g., acetonitrile or trichloroacetic acid)
-
Centrifuge
Methodology:
-
Sample Preparation:
-
Plasma: Add a protein precipitation agent (e.g., 2 volumes of acetonitrile) to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.
-
Brain Tissue: Homogenize the tissue in an acidic extraction solution (e.g., 1 M acetic acid). Centrifuge to remove debris. The supernatant can be further purified by solid-phase extraction (SPE) if necessary.
-
Dry the supernatant under vacuum or nitrogen and reconstitute in a small volume of Mobile Phase A.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the prepared sample.
-
Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 60% B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of the this compound standard.
-
Identify the peak corresponding to DTγE in the sample chromatograms based on its retention time compared to the standard.
-
Calculate the concentration of DTγE in the original sample by comparing the peak area to the standard curve.
-
Workflow Diagram:
Caption: Workflow for RP-HPLC analysis of DTγE in biological samples.
Signaling Pathways and Logical Relationships
While the precise signaling pathways of this compound are not fully elucidated, its neuroleptic-like effects suggest a potential interaction with dopaminergic systems. The lack of significant opioid receptor affinity points towards a distinct mechanism of action compared to other endorphins.
Hypothesized Mechanism:
Caption: Hypothesized signaling pathway for DTγE's neuroleptic effects.
Conclusion
This compound is a fascinating neuropeptide with a unique pharmacological profile that distinguishes it from its parent compound, γ-endorphin. Its low affinity for opioid receptors and its neuroleptic-like properties make it a subject of interest for research into the pathophysiology and treatment of neuropsychiatric disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this intriguing molecule. Further research is warranted to fully elucidate its mechanism of action and to explore its clinical utility.
References
[Des-Tyr1]-gamma-Endorphin: A Technical Guide to its Physiological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Des-Tyr1]-gamma-Endorphin (DTγE) is a neuropeptide fragment of γ-endorphin that lacks the N-terminal tyrosine residue, rendering it largely inactive at classical opioid receptors. Despite this, DTγE exhibits a range of physiological effects, primarily characterized as "neuroleptic-like" or "antipsychotic." This technical guide provides an in-depth overview of the physiological effects of DTγE, focusing on its interaction with dopamine systems, receptor binding profile, and behavioral consequences. Detailed experimental protocols for key assays and quantitative data are presented to support further research and drug development in this area.
Introduction
This compound is an endogenous peptide that has garnered significant interest for its potential role in neuropsychiatric disorders. Unlike its parent molecule, γ-endorphin, DTγE displays minimal affinity for opioid receptors, suggesting a distinct mechanism of action.[1][2] Research has primarily focused on its modulatory effects on the central dopamine system, leading to the hypothesis that it may function as an endogenous neuroleptic. This document synthesizes the current understanding of DTγE's physiological effects to serve as a comprehensive resource for the scientific community.
Receptor Binding Profile
The defining characteristic of DTγE is its significantly reduced affinity for opioid receptors compared to γ-endorphin and other opioid peptides. The removal of the N-terminal tyrosine is critical for high-affinity opioid receptor binding.
Quantitative Data: Receptor Binding Affinities
| Ligand | Receptor | Kd (nM) | Ki (nM) | Reference |
| This compound | Opiate Receptors | 42,000 | - | [1] |
| gamma-Endorphin | Opiate Receptors | 58 | - | [1] |
| beta-Endorphin | Opiate Receptors | 0.4 | - | [1] |
Table 1: Comparison of Dissociation Constants (Kd) for Various Endorphins at Opiate Receptors. The significantly higher Kd for DTγE indicates its low affinity.
Effects on Dopaminergic Systems
The primary physiological effects of DTγE are attributed to its interaction with central dopamine pathways. Evidence suggests that DTγE can modulate dopamine synthesis, turnover, and neuronal activity in a manner that resembles the action of some antipsychotic drugs.
Dopamine Synthesis and Turnover
In vitro and in vivo studies have demonstrated that DTγE can influence the synthesis and metabolism of dopamine.
-
Increased Tyrosine Hydroxylation: In striatal synaptosomes, DTγE has been shown to accelerate the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[3]
-
Altered Dopamine Disappearance: Intracerebroventricular administration of DTγE in rats leads to a dose-dependent increase in the disappearance of dopamine in specific brain regions, including the nucleus interstitialis striae terminalis, the paraventricular nucleus, the anterior hypothalamic nucleus, and the zona incerta, suggesting an increase in dopamine utilization.[4]
Quantitative Data: Effects on Dopamine Turnover
| Brain Region | DTγE Dose (µg, icv) | Effect on Dopamine Disappearance | Reference |
| Nucleus interstitialis striae terminalis | 0.01 - 10 | Dose-dependent increase | [4] |
| Paraventricular nucleus | 0.01 - 10 | Dose-dependent increase | [4] |
| Anterior hypothalamic nucleus | 0.01 - 10 | Dose-dependent increase | [4] |
| Zona incerta | 0.01 - 10 | Dose-dependent increase | [4] |
| Nucleus accumbens | 0.01 - 10 | No effect | [4] |
| Caudate nucleus | 0.01 - 10 | No effect | [4] |
Table 2: Regional Effects of DTγE on α-MPT-induced Dopamine Disappearance in the Rat Brain. This highlights the regionally selective action of DTγE on dopamine turnover.
Proposed Signaling Pathway
While the precise molecular mechanism remains to be fully elucidated, the available evidence suggests that DTγE indirectly modulates dopamine receptor signaling. It does not appear to directly bind to dopamine receptors in vitro.[5] One hypothesis is that DTγE, or its metabolites, influences presynaptic mechanisms controlling dopamine release or reuptake, or acts on other neurotransmitter systems that in turn modulate dopaminergic activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Contribution of the amino terminal tyrosine to the interaction of gamma-endorphin with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of des-Tyr1-gamma-endorphin and des-Tyr1-alpha-endorphin on alpha-MPT-induced catecholamine disappearance in rat brain nuclei: a dose--response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorbyt.com [biorbyt.com]
[Des-Tyr1]-gamma-Endorphin: A Technical Guide to its Function in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Des-Tyr1]-gamma-Endorphin (DTγE) is a neuropeptide fragment of the endogenous opioid γ-endorphin. Unlike its parent compound, DTγE exhibits a notable lack of affinity for classical opioid receptors. Instead, its pharmacological profile is characterized by neuroleptic-like properties and a significant, albeit indirect, modulation of the central dopaminergic system. This technical guide provides a comprehensive overview of the current understanding of DTγE's role in the central nervous system (CNS), with a focus on its receptor interaction profile, effects on dopamine neurotransmission, and the experimental methodologies used to elucidate these functions. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
This compound is an endogenous peptide that has garnered scientific interest due to its unique pharmacological profile, which diverges significantly from that of classical opioids. While structurally derived from γ-endorphin, the removal of the N-terminal tyrosine residue dramatically reduces its affinity for opioid receptors. Instead, DTγE has been shown to possess neuroleptic-like and potential antipsychotic effects, leading to investigations into its therapeutic potential, particularly in the context of schizophrenia.[1][2][3] The primary mechanism of action of DTγE appears to be linked to its ability to modulate dopaminergic neurotransmission within the CNS.[4][5] This guide will synthesize the available quantitative data, detail relevant experimental protocols, and visualize the proposed signaling pathways to provide a thorough understanding of DTγE's function.
Quantitative Data
The following tables summarize the available quantitative data regarding the binding affinity and functional effects of this compound.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Ligand | Kd (µM) | Species | Tissue Source | Reference |
| Opiate Receptor | This compound | ~42 | Rat | Brain Membranes | [6] |
Note: The high Kd value indicates a very low affinity of DTγE for the opiate receptor.
Table 2: Effects of this compound on Dopamine Metabolism
| Brain Region | Effect on Dopamine Disappearance | Dose Range (µg, i.c.v.) | Species | Experimental Model | Reference |
| Nucleus Interstitialis Striae Terminalis | Increased | 0.01 - 10 | Rat | α-MPT-induced disappearance | [7] |
| Paraventricular Nucleus | Increased | 0.01 - 10 | Rat | α-MPT-induced disappearance | [7] |
| Anterior Hypothalamic Nucleus | Increased | 0.01 - 10 | Rat | α-MPT-induced disappearance | [7] |
| Zona Incerta | Increased | 0.01 - 10 | Rat | α-MPT-induced disappearance | [7] |
| Striatal Synaptosomes | Accelerated Tyrosine Hydroxylation | 10-6 M, 10-4 M | Rat | In vitro synaptosomal preparation |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Radioligand Binding Assay for Opiate Receptors
This protocol is adapted from studies assessing the binding of endorphins to opiate receptors.
Objective: To determine the binding affinity (Kd) of this compound for opiate receptors.
Materials:
-
Rat brain membranes (source of opiate receptors)
-
[3H]β-endorphin (radioligand)
-
This compound (competitor ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Incubation tubes
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation in fresh assay buffer. Resuspend the final pellet in assay buffer to a desired protein concentration.
-
Binding Assay:
-
Set up a series of incubation tubes.
-
To each tube, add a fixed concentration of [3H]β-endorphin.
-
Add increasing concentrations of unlabeled this compound to competitively displace the radioligand.
-
Include tubes with an excess of unlabeled naloxone to determine non-specific binding.
-
Add the prepared rat brain membranes to initiate the binding reaction.
-
Incubate the tubes at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value of this compound. The Kd can then be calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Metabolism
This protocol is based on studies investigating the effect of neuropeptides on catecholamine disappearance in the rat brain.[7]
Objective: To measure the effect of this compound on dopamine disappearance in specific brain regions of anesthetized rats.
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
α-methyl-p-tyrosine (α-MPT)
-
This compound
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
Procedure:
-
Animal Preparation: Anesthetize the rats and place them in a stereotaxic apparatus.
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens, striatum).
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µl/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline level of dopamine.
-
α-MPT Administration: Administer α-MPT to inhibit tyrosine hydroxylase and thus dopamine synthesis.
-
DTγE Administration: Administer this compound intracerebroventricularly (i.c.v.) at various doses.
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Calculate the rate of dopamine disappearance following α-MPT and DTγE administration and compare it to the control group.
Behavioral Assessment: Pole Test for Catalepsy
This protocol is adapted from studies evaluating the neuroleptic-like effects of compounds in rodents.
Objective: To assess the cataleptic effects of this compound in rats.
Materials:
-
Male rats
-
Vertical wooden pole (approximately 1 cm in diameter and 50 cm high) with a rough surface to permit grip. The base of the pole should be placed in a cage with bedding.
-
This compound
-
Vehicle control (e.g., saline)
-
Stopwatch
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle control to the rats (e.g., subcutaneously or intracerebroventricularly).
-
Testing: At a predetermined time after injection, place the rat head-upward on the top of the vertical pole.
-
Measurement: Measure the time it takes for the rat to turn around and descend the pole. A failure to descend within a cut-off time (e.g., 120 seconds) is indicative of catalepsy.
-
Data Analysis: Compare the descent times between the DTγE-treated group and the control group.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanism of action for this compound remains to be fully elucidated. However, a substantial body of evidence points towards an indirect modulation of the dopaminergic system. Unlike classical neuroleptics that directly antagonize dopamine receptors, DTγE appears to influence dopamine synthesis and turnover.
The following diagram illustrates a proposed workflow for investigating the effects of DTγE on dopamine metabolism.
The following diagram illustrates a hypothetical signaling pathway for the indirect modulation of dopamine neurotransmission by DTγE. The initial molecular target of DTγE is currently unknown.
Discussion and Future Directions
This compound presents a fascinating case of a neuropeptide with a pharmacological profile distinct from its parent compound. Its neuroleptic-like effects, coupled with its indirect modulation of the dopamine system, suggest a novel mechanism of action that could be exploited for therapeutic purposes. However, significant gaps in our understanding remain.
The most critical area for future research is the identification of the direct molecular target of DTγE. Elucidating this initial binding site is paramount to understanding the subsequent signaling cascade that leads to the observed effects on dopamine metabolism. Advanced techniques such as affinity chromatography coupled with mass spectrometry, or photoaffinity labeling, could be employed to isolate and identify the DTγE receptor.
Furthermore, a more comprehensive characterization of the binding profile of DTγE across a wider range of CNS receptors is necessary. While its affinity for opioid receptors is low, its potential interaction with other receptor systems, including subtypes of dopamine and serotonin receptors, cannot be entirely ruled out and warrants further investigation using modern, high-throughput screening methods.
Finally, the behavioral pharmacology of DTγE requires more in-depth exploration. While early studies demonstrated effects in avoidance paradigms, a broader assessment of its impact on various domains of behavior, including cognition, social interaction, and affect, would provide a more complete picture of its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Des-tyrosine1-gamma-endorphin increases the antinociceptive efficacy of morphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. biorbyt.com [biorbyt.com]
- 6. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved synthesis of dopamine D2/D3 receptor radioligands [11C]fallypride and [18F]fallypride - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: [Des-Tyr1]-gamma-Endorphin for In Vivo Studies in Rats
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the use of [Des-Tyr1]-gamma-Endorphin (DTγE), a neuropeptide fragment of γ-endorphin, in in vivo research settings involving rat models. DTγE is notable for its distinct pharmacological profile compared to its parent endorphins, primarily characterized by a lack of significant affinity for classical opioid receptors.[1] Research indicates that DTγE exhibits neuroleptic-like and potential antidepressant properties, modulating central dopaminergic systems.[2][3][4] These notes cover the mechanism of action, quantitative data from key studies, and detailed experimental protocols for its preparation and administration in rats, along with methodologies for assessing its behavioral effects.
Mechanism of Action
This compound is the endogenous peptide β-endorphin-(2-17). The removal of the N-terminal tyrosine residue dramatically reduces its affinity for opioid receptors, making it largely inactive as a classical opioid agonist.[1] Its biological effects are therefore attributed to non-opioid-mediated pathways.
-
Receptor Binding: Unlike γ-endorphin, which binds to opioid receptors, DTγE shows a markedly lower affinity. The dissociation constant (Kd) for DTγE at the opiate receptor is in the micromolar range (42 µM), whereas γ-endorphin binds with a Kd of 58 nM.[1] This indicates that at physiological concentrations, DTγE is unlikely to exert significant effects through direct opioid receptor interaction.[1]
-
Dopaminergic System Modulation: The primary mechanism of action for DTγE appears to be the modulation of central dopamine systems.[3][5] In vivo studies in rats have shown that intracerebroventricular (ICV) administration of DTγE dose-dependently increases the disappearance (utilization) of dopamine in specific brain regions, including the nucleus interstitialis striae terminalis and the paraventricular nucleus.[5] This effect on dopamine biosynthesis may be linked to its observed neuroleptic-like properties.[3]
-
Metabolism: It has been hypothesized that the in vivo effects of DTγE may be mediated, at least in part, by an active metabolite.[6] In vitro studies using rat brain homogenates identified β-endorphin-(6-17) as the principal metabolite of DTγE.[6] This suggests that the neuroleptic-like activity could be attributed to this downstream fragment.[6]
References
- 1. Contribution of the amino terminal tyrosine to the interaction of gamma-endorphin with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Des-1-tyrosine-gamma-endorphin: an assessment of its neuroleptic properties and effect on dopamine synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorbyt.com [biorbyt.com]
- 5. Effect of des-Tyr1-gamma-endorphin and des-Tyr1-alpha-endorphin on alpha-MPT-induced catecholamine disappearance in rat brain nuclei: a dose--response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of beta-endorphin-6(16-17) as the principal metabolite of des-tyrosin-gamma-endorphin (DTgammaE) in vitro and assessment of its activity in neurotransmitter receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [Des-Tyr1]-gamma-Endorphin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Tyr1]-gamma-Endorphin (DTγE) is a neuropeptide fragment of γ-endorphin, lacking the N-terminal tyrosine residue. This modification significantly reduces its affinity for classical opioid receptors.[1] Research suggests that DTγE may exert its biological effects through the modulation of dopaminergic systems.[2][3] These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture experiments, ensuring optimal solubility, stability, and biological activity.
Data Summary
The following table summarizes key quantitative data for this compound, providing a basis for experimental design.
| Parameter | Value | Species | System | Reference |
| Binding Affinity (Kd) for Opioid Receptors | ||||
| This compound | 42 µM | Rat | Brain Membranes | [1] |
| gamma-Endorphin | 58 nM | Rat | Brain Membranes | [1] |
| beta-Endorphin | 0.4 nM | Rat | Brain Membranes | [1] |
| Effective Concentrations (In Vitro) | ||||
| Acceleration of Tyrosine Hydroxylation | 1 µM - 100 µM | Rat | Striatal Synaptosomes | [3] |
Dissolution Protocol for Cell Culture
Due to its neutral net charge at physiological pH, this compound can exhibit hydrophobic characteristics, making direct dissolution in aqueous buffers challenging. The following protocol is recommended for optimal solubilization for cell culture applications.
Materials:
-
Lyophilized this compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Sterile, low-protein-binding polypropylene tubes
Procedure for Preparing a 1 mM Stock Solution:
-
Preparation: Before opening, centrifuge the vial of lyophilized peptide at low speed (e.g., 1000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.
-
Initial Solubilization: Add a small volume of cell culture grade DMSO to the vial to dissolve the peptide. For example, to prepare a 1 mM stock solution from 1 mg of peptide (Molecular Weight: ~1696 g/mol ), add 590 µL of DMSO.
-
Vortexing: Vortex the vial gently until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Storage of Stock Solution: Aliquot the stock solution into sterile, low-protein-binding polypropylene tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Preparation of Working Solution:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Further dilute the stock solution with your desired cell culture medium to the final working concentration. It is recommended to add the stock solution dropwise to the culture medium while gently vortexing to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture experiment is non-toxic to your cells, typically below 0.5%.
Experimental Protocols
In Vitro Dopamine Synthesis Assay
This protocol is designed to assess the effect of this compound on dopamine synthesis in a relevant cell line (e.g., PC12, SH-SY5Y) or primary neuronal cultures.
Materials:
-
Cell line of interest cultured in appropriate media
-
This compound working solution
-
Lysis buffer
-
Tyrosine Hydroxylase (TH) activity assay kit (colorimetric or fluorometric)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for optimal growth and treatment.
-
Treatment: Once cells have adhered and are in the logarithmic growth phase, treat them with various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (cell culture medium with the same final concentration of DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them according to the instructions of the TH activity assay kit.
-
TH Activity Measurement: Measure the tyrosine hydroxylase activity in the cell lysates as per the manufacturer's protocol.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay kit.
-
Data Analysis: Normalize the TH activity to the total protein concentration for each sample. Compare the TH activity in the treated groups to the vehicle control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.
Caption: Proposed mechanism of this compound action on dopamine synthesis.
Caption: General experimental workflow for using this compound in cell culture.
References
Application Notes and Protocols for [Des-Tyr1]-gamma-Endorphin Administration in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
[Des-Tyr1]-gamma-Endorphin (DTγE) is a neuropeptide fragment of γ-endorphin that lacks the N-terminal tyrosine residue, rendering it largely inactive at classical opioid receptors[1]. Despite this, DTγE exhibits a range of central nervous system activities, including neuroleptic-like, antidepressant, and antipsychotic properties[2][3][4]. Its mechanism of action is thought to involve the modulation of dopaminergic systems[4][5]. These application notes provide detailed protocols for the administration of DTγE to mice and for conducting key behavioral assays to assess its in vivo effects.
Mechanism of Action & Signaling Pathway
This compound is believed to exert its effects through a non-opioid mechanism, primarily by interacting with the brain's dopamine systems. Studies in rats have shown that intracerebroventricular (ICV) administration of DTγE leads to a dose-dependent increase in the disappearance of dopamine in specific brain regions, including the nucleus interstitialis striae terminalis, the paraventricular nucleus, the anterior hypothalamic nucleus, and the zona incerta[5]. This suggests that DTγE enhances dopamine turnover and metabolism. In vitro experiments have indicated that DTγE can accelerate tyrosine hydroxylation in striatal synaptosomes, a key step in dopamine biosynthesis[4]. This functional dopamine antagonism likely underlies its observed neuroleptic-like effects, such as the facilitation of the extinction of pole-jumping avoidance behavior and the induction of catalepsy[4]. It is important to note that DTγE has a very low affinity for opiate receptors[1].
Caption: Proposed signaling pathway for this compound.
Data Presentation
Table 1: Summary of this compound Administration Protocols and Effects in Rodents
| Species | Route of Administration | Dosage Range | Duration | Observed Effects | Reference |
| Rat | Intracerebroventricular (ICV) | 0.01 - 10 µg | Acute | Dose-dependent increase in dopamine disappearance in specific brain regions. | [5] |
| Rat | Subcutaneous (s.c.) | Not Specified | 8 days | Increased sensitivity to morphine's antinociceptive effects. | [6] |
| Mouse | Intraperitoneal (i.p.) | Not Specified | 4 days | Enhanced morphine analgesic effects. | |
| Mouse | Intracerebroventricular (ICV) | Not Specified | Acute | Reduced morphine analgesia in a dose-dependent manner. | |
| Rat | Intravenous (i.v.) | Not Specified | Acute | Plasma half-life of 0.7 min (distribution) and 5.5 min (elimination). Low brain uptake. | [7] |
| Rat | Subcutaneous (s.c.) | Not Specified | Acute | Lower but more sustained plasma and brain concentrations compared to i.v. | [7] |
| Rat | Not Specified | Not Specified | Not Specified | Facilitates extinction of active avoidance and attenuates passive avoidance behavior. | [2] |
| Rat | Not Specified | Not Specified | Not Specified | Neuroleptic-like activity. | [3] |
| Rat | Not Specified | 10⁻⁴ M and 10⁻⁶ M (in vitro) | Acute | Accelerated tyrosine hydroxylation in striatal synaptosomes. | [4] |
Experimental Protocols
This compound Administration Protocols
a) Intraperitoneal (i.p.) Injection in Mice
This protocol is suitable for systemic administration of DTγE.
-
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
1 ml sterile syringes
-
27-30 gauge sterile needles
-
70% ethanol
-
-
Procedure:
-
Reconstitute lyophilized DTγE in sterile saline to the desired stock concentration. Ensure complete dissolution.
-
Weigh the mouse to determine the correct injection volume. The maximum recommended injection volume is 10 µl/g of body weight.
-
Restrain the mouse by scruffing the neck and back skin to expose the abdomen.
-
Tilt the mouse slightly with its head downwards.
-
Wipe the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement in the bladder, intestines, or a blood vessel.
-
Slowly inject the DTγE solution.
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the mouse for any adverse reactions.
-
b) Intracerebroventricular (ICV) Injection in Mice
This protocol allows for direct administration of DTγE into the central nervous system, bypassing the blood-brain barrier. This procedure requires stereotaxic surgery.
-
Materials:
-
Stereotaxic apparatus for mice
-
Anesthesia machine (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Hamilton syringe (10 µl) with a 33-gauge needle
-
This compound reconstituted in sterile artificial cerebrospinal fluid (aCSF)
-
Analgesics and post-operative care supplies
-
-
Procedure:
-
Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance).
-
Secure the mouse in the stereotaxic frame.
-
Shave the head and sterilize the surgical area with betadine and 70% ethanol.
-
Make a midline incision to expose the skull.
-
Identify bregma. The coordinates for the lateral ventricle are typically: AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from the skull surface. These may need to be adjusted based on the mouse strain and age.
-
Drill a small burr hole at the target coordinates.
-
Slowly lower the injection needle to the target depth.
-
Infuse the DTγE solution at a slow rate (e.g., 0.5 µl/min).
-
Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle.
-
Suture the incision and provide post-operative care, including analgesics and a warming pad.
-
Monitor the mouse closely during recovery.
-
Behavioral Assays
a) Forced Swim Test (FST)
The FST is a common test for assessing antidepressant-like activity.
-
Materials:
-
Glass beaker (e.g., 2 L), 25 cm high, 15 cm in diameter
-
Water (23-25°C) filled to a depth of 15 cm
-
Video recording equipment (optional but recommended)
-
Timer
-
-
Procedure:
-
Administer DTγE or vehicle at a predetermined time before the test (e.g., 30 minutes for i.p. injection).
-
Gently place the mouse into the beaker of water.
-
The test duration is typically 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.
-
After the test, remove the mouse, dry it with a towel, and place it in a warm cage for recovery.
-
Clean the beaker between animals.
-
b) Tail Suspension Test (TST)
The TST is another widely used test for screening potential antidepressant drugs.
-
Materials:
-
Tail suspension apparatus (a horizontal bar elevated from the floor)
-
Adhesive tape
-
Video recording equipment (optional)
-
Timer
-
-
Procedure:
-
Administer DTγE or vehicle prior to the test.
-
Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Suspend the mouse by its tail from the horizontal bar.
-
The test duration is typically 6 minutes.
-
Record the total time the mouse remains immobile. Immobility is defined as hanging passively without any movement.
-
After the test, carefully remove the mouse and return it to its home cage.
-
c) Hot Plate Test
The hot plate test is used to evaluate analgesic properties.
-
Materials:
-
Hot plate apparatus with adjustable temperature
-
Timer
-
-
Procedure:
-
Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Administer DTγE or a control substance (e.g., morphine as a positive control, saline as a negative control) at a specific time before the test.
-
Gently place the mouse on the hot plate.
-
Start the timer immediately.
-
Observe the mouse for nociceptive responses, such as licking a hind paw or jumping.
-
Record the latency (in seconds) to the first clear nociceptive response.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the mouse does not respond within this time, it should be removed from the hot plate.
-
Experimental Workflows
Caption: General experimental workflow for DTγE administration and behavioral testing.
References
- 1. Contribution of the amino terminal tyrosine to the interaction of gamma-endorphin with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuroleptic-like activity of peptides related to [DesTyr1] gamma-endorphin: structure activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Des-1-tyrosine-gamma-endorphin: an assessment of its neuroleptic properties and effect on dopamine synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of des-Tyr1-gamma-endorphin and des-Tyr1-alpha-endorphin on alpha-MPT-induced catecholamine disappearance in rat brain nuclei: a dose--response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Des-tyrosine1-gamma-endorphin increases the antinociceptive efficacy of morphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Des-Tyr1-gamma-endorphin (DT gamma E) and des-enkephalin-gamma-endorphin (DE gamma E): plasma profile and brain uptake after systemic administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [Des-Tyr1]-gamma-Endorphin in Behavioral Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Tyr1]-gamma-Endorphin (DTγE) is a neuropeptide fragment of γ-endorphin that lacks the N-terminal tyrosine residue, rendering it inactive at classical opioid receptors.[1] Despite this, DTγE exhibits a range of effects on the central nervous system, positioning it as a molecule of interest in behavioral neuroscience and drug development. Notably, it has demonstrated neuroleptic-like and antidepressant properties in preclinical and clinical studies.[2][3] These application notes provide a comprehensive overview of the use of DTγE in behavioral neuroscience research, including its mechanism of action, protocols for key behavioral assays, and a summary of relevant quantitative data.
Mechanism of Action
The primary mechanism of action for DTγE's behavioral effects is believed to be its modulation of dopaminergic systems, distinguishing it from typical opioid peptides. Unlike endorphins that interact with opioid receptors to indirectly influence dopamine release[4], DTγE appears to more directly affect dopamine turnover and function in specific brain regions.
Studies in rats have shown that intracerebroventricular (ICV) administration of DTγE leads to a dose-dependent increase in the disappearance of dopamine in several brain areas, including the nucleus interstitialis striae terminalis, the paraventricular nucleus, the anterior hypothalamic nucleus, and the zona incerta.[5] This suggests an enhancement of dopamine utilization or metabolism in these regions. This effect is opposite to that of α-endorphin, which decreases dopamine disappearance in the same areas.[5] The neuroleptic-like properties of DTγE, such as the facilitation of active avoidance extinction and the induction of catalepsy, are thought to be mediated by this interaction with the dopamine system.[2] While the precise molecular target of DTγE is not fully elucidated, its functional antagonism of certain dopamine-mediated behaviors suggests a potential interaction with dopamine receptors or downstream signaling pathways.
Below is a proposed signaling pathway for the neuroleptic-like effects of this compound.
Data Presentation
Table 1: Summary of Behavioral Effects of this compound in Rodents
| Behavioral Assay | Species | Route of Administration | Dosage Range | Observed Effect | Reference(s) |
| Active Avoidance | Rat | Subcutaneous (s.c.) | 0.03 - 3.0 µg | Facilitates extinction of pole-jumping avoidance | [2] |
| Passive Avoidance | Rat | Intracerebroventricular (i.c.v.) | 0.1 - 1.0 µg | Attenuates passive avoidance behavior | [3] |
| Catalepsy Test | Rat | Subcutaneous (s.c.) | Not specified | Induces catalepsy | [2] |
| Grasping Reflex | Rat | Subcutaneous (s.c.) | Not specified | Enhances grasping reflex | [2] |
| Antinociception | Rat | Subcutaneous (s.c.) | Not specified | Chronic treatment increases morphine's antinociceptive effect | [6] |
| Self-Stimulation | Rat | Intracerebroventricular (i.c.v.) | 0.25 - 2.5 µg | Attenuates substantia nigra self-stimulation | [7] |
Table 2: Summary of Clinical Trial Results for this compound in Schizophrenia
| Study Design | Number of Patients | Dosage and Administration | Duration of Treatment | Key Findings | Reference(s) |
| Double-blind, crossover | 18 (neuroleptic-free) | 1 mg/day, intramuscular (i.m.) | 10 days | 5 patients showed marked, 7 moderate, and 6 slight or no antipsychotic response. | [8] |
| Double-blind, placebo-controlled, crossover | 13 (on neuroleptics) | 2 mg/day, i.m. | 4 days | No significant overall antipsychotic efficacy in chronic patients; possible therapeutic action in acute cases. | [9] |
| Open-label and double-blind, crossover | 14 (neuroleptic-resistant) | 1 mg/day, i.m. | 7-8 days | Transient or semi-permanent improvement with diminished or disappeared psychotic symptoms. | [2] |
| Open-label | 8 | 1-10 mg/day, i.m. | 12 days | 2 patients markedly improved, 1 moderately improved, 3 minimally improved, and 2 showed no change. | [10] |
Experimental Protocols
Protocol 1: Active Avoidance (Pole-Jumping) Test in Rats
This protocol is designed to assess the neuroleptic-like activity of DTγE by measuring its ability to facilitate the extinction of a learned avoidance response.
1. Apparatus:
-
A two-way shuttle box with a grid floor capable of delivering a mild foot shock.
-
A central partition with a gate allows the rat to move between compartments.
-
A pole is located in the center of one compartment.
-
A conditioned stimulus (CS) provider (e.g., a light or a buzzer).
-
An unconditioned stimulus (US) provider (a shock generator).
2. Procedure:
-
Acquisition Phase:
-
Place a rat in the shuttle box.
-
Present the CS (e.g., light) for 5 seconds.
-
Immediately following the CS, deliver the US (e.g., 0.5 mA foot shock) for a maximum of 10 seconds.
-
The rat can avoid the shock by jumping onto the pole during the CS presentation (avoidance response) or escape the shock by jumping onto the pole during the US presentation (escape response).
-
Conduct 10 trials per day with an inter-trial interval of 60 seconds.
-
Continue training until the rats reach a stable performance of at least 80% avoidance responses.
-
-
Extinction Phase:
-
Divide the trained rats into experimental and control groups.
-
Administer DTγE (e.g., 0.03 - 3.0 µg, s.c.) or vehicle to the respective groups 1 hour before the session.
-
Place the rat in the shuttle box and present the CS for 5 seconds without the US.
-
Record whether the rat jumps onto the pole (extinction of avoidance).
-
Conduct 10 trials per session.
-
Continue extinction sessions for several days and compare the rate of extinction between the DTγE-treated and control groups.
-
3. Data Analysis:
-
The primary measure is the number of avoidance responses during the extinction phase. A significant decrease in avoidance responses in the DTγE group compared to the control group indicates facilitation of extinction.
Below is a workflow diagram for the Active Avoidance (Pole-Jumping) Test.
Protocol 2: Passive Avoidance Test in Rats
This protocol assesses the effect of DTγE on memory and learning by measuring the latency to enter a dark compartment previously associated with a foot shock.
1. Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a guillotine door.
-
The floor of the dark compartment is a grid capable of delivering a foot shock.
2. Procedure:
-
Training (Day 1):
-
Place the rat in the light compartment, facing away from the door.
-
After a 10-second habituation period, the guillotine door is opened.
-
When the rat enters the dark compartment with all four paws, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Immediately after the shock, administer DTγE (e.g., 0.1 - 1.0 µg, i.c.v.) or vehicle.
-
Return the rat to its home cage.
-
-
Testing (Day 2):
-
24 hours after training, place the rat in the light compartment.
-
After 10 seconds, open the guillotine door.
-
Measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better retention of the aversive memory. The maximum latency is typically set to 300 or 600 seconds.
-
3. Data Analysis:
-
Compare the step-through latencies between the DTγE-treated and control groups. A significantly shorter latency in the DTγE group suggests an attenuation of passive avoidance behavior.
Protocol 3: Forced Swim Test (Porsolt Test) for Antidepressant-like Effects
This test is used to screen for antidepressant activity by measuring the immobility of rodents when placed in an inescapable water cylinder.
1. Apparatus:
-
A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
2. Procedure:
-
Pre-test (Day 1):
-
Place each rat individually in the cylinder for a 15-minute swim session. This is to induce a state of behavioral despair.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Test (Day 2):
-
24 hours after the pre-test, administer DTγE (dosage to be determined based on pilot studies) or vehicle (e.g., i.p. or s.c.) 30-60 minutes before the test.
-
Place the rat in the swim cylinder for a 5-minute test session.
-
Record the duration of immobility during the 5-minute session. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
-
3. Data Analysis:
-
Compare the duration of immobility between the DTγE-treated and control groups. A significant reduction in immobility time in the DTγE group is indicative of an antidepressant-like effect.
Protocol 4: Tail Suspension Test for Antidepressant-like Effects
This is another common test for screening antidepressant drugs, based on the principle of learned helplessness.
1. Apparatus:
-
A suspension box or a horizontal bar from which the mouse can be suspended.
-
Adhesive tape.
2. Procedure:
-
Administer DTγE (dosage to be determined) or vehicle to mice 30-60 minutes before the test.
-
Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Suspend the mouse by its tail from the bar, ensuring it cannot reach any surfaces.
-
The test duration is typically 6 minutes.[11]
-
Record the total time the mouse remains immobile during the 6-minute session. Immobility is defined as the absence of any limb or body movement, except for respiration.
3. Data Analysis:
-
A significant decrease in the duration of immobility in the DTγE-treated group compared to the control group suggests an antidepressant-like effect.
Conclusion
This compound is a promising research tool in behavioral neuroscience due to its unique pharmacological profile. Its neuroleptic-like and antidepressant effects, mediated through the modulation of dopamine systems, make it a valuable compound for studying the neurobiology of psychosis and depression. The protocols outlined in these application notes provide a framework for investigating the behavioral effects of DTγE in preclinical models. Further research is warranted to fully elucidate its molecular mechanisms and therapeutic potential.
References
- 1. Contribution of the amino terminal tyrosine to the interaction of gamma-endorphin with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of schizophrenic patients treated with this compound (DTgammaE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Effect of des-Tyr1-gamma-endorphin and des-Tyr1-alpha-endorphin on alpha-MPT-induced catecholamine disappearance in rat brain nuclei: a dose--response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Des-tyrosine1-gamma-endorphin increases the antinociceptive efficacy of morphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of [Des-Tyr 1]-gamma-endorphin and alpha-endorphin on substantia nigra self-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical, biochemical, and hormonal aspects of treatment with Des-tyr1-gamma-endorphin in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Des-tyrosyl-gamma-endorphin in schizophrenia: a double-blind trial in 13 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of (Des-Tyr)-gamma-endorphin in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for [Des-Tyr1]-gamma-Endorphin Radioimmunoassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Tyr1]-gamma-Endorphin is a neuropeptide derived from the endogenous opioid gamma-endorphin. It is found in human cerebrospinal fluid and has been investigated for its potential antidepressant and neuroleptic-like activities.[1][2] Unlike gamma-endorphin, which binds to opioid receptors, this compound has a significantly lower affinity for these receptors, suggesting a different mechanism of action.[3] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, drug development, and understanding its physiological and pathological roles. The radioimmunoassay (RIA) provides a highly sensitive and specific method for this purpose.[4][5]
This document provides a detailed, generalized protocol for the radioimmunoassay of this compound. It is important to note that a specific, commercially available and validated RIA kit for this compound is not readily found in the public domain. Therefore, the following protocol is a representative example based on established principles of peptide hormone RIAs and available literature on related endorphin assays.[6][7] Researchers should perform in-house validation to ensure the accuracy and reliability of the assay for their specific application.
Principle of the Assay
The radioimmunoassay for this compound is a competitive binding assay.[8] The assay is based on the competition between a fixed amount of radiolabeled this compound (the "tracer") and the unlabeled this compound present in the standard or unknown sample for a limited number of binding sites on a specific antibody. As the concentration of unlabeled this compound increases, the amount of tracer bound to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated. The concentration of this compound in an unknown sample can then be determined by interpolating its bound radioactivity from the standard curve.
Data Presentation
Assay Performance Characteristics (Hypothetical Data)
As specific performance data for a dedicated this compound RIA is not publicly available, the following table presents hypothetical yet expected performance characteristics for a well-optimized assay.
| Parameter | Value | Description |
| Sensitivity | 5-10 pg/mL | The lowest concentration of this compound that can be reliably distinguished from zero. |
| Assay Range | 10 - 1000 pg/mL | The range of concentrations over which the assay is precise and accurate. |
| Intra-assay Precision | < 10% | The coefficient of variation (CV) of measurements within a single assay run. |
| Inter-assay Precision | < 15% | The CV of measurements from multiple, independent assay runs. |
| Spike and Recovery | 85-115% | The accuracy of the assay, determined by adding a known amount of analyte to a sample and measuring the recovery. |
Cross-Reactivity (Hypothetical Data)
The specificity of the antibody is critical for a reliable RIA. The following table provides hypothetical cross-reactivity data for an antibody raised against this compound. These values are for illustrative purposes and would need to be determined experimentally for any new antibody.
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| gamma-Endorphin | < 1 |
| alpha-Endorphin | < 0.1 |
| beta-Endorphin | < 0.1 |
| Met-Enkephalin | < 0.01 |
| Leu-Enkephalin | < 0.01 |
| ACTH | < 0.01 |
Binding Affinity
A radioreceptor assay has estimated the dissociation constant (Kd) of this compound for rat brain opiate receptors to be 42 µM.[3] This is significantly higher than that of gamma-endorphin (58 nM) and beta-endorphin (0.4 nM), indicating a much lower affinity for these receptors.[3]
Experimental Protocols
Reagent Preparation
-
RIA Buffer: Phosphate buffered saline (PBS), pH 7.4, containing 0.1% Bovine Serum Albumin (BSA) and 0.01% sodium azide.
-
Standard Stock Solution (1 µg/mL): Reconstitute lyophilized this compound with RIA buffer. Aliquot and store at -20°C or colder.
-
Working Standards: Prepare serial dilutions of the stock solution in RIA buffer to obtain standards ranging from 10 to 1000 pg/mL.
-
Radiolabeled this compound (Tracer): Typically, this compound would be labeled with Iodine-125 (¹²⁵I). The specific activity and concentration will be provided by the manufacturer or determined after radiolabeling. Dilute the tracer in RIA buffer to the recommended concentration (e.g., 10,000 cpm/100 µL).
-
Primary Antibody: Reconstitute the lyophilized anti-[Des-Tyr1]-gamma-Endorphin antibody with RIA buffer to the optimal dilution determined by titration.
-
Second Antibody (Precipitating Antibody): A goat anti-rabbit IgG (or other appropriate species) used to precipitate the primary antibody-antigen complex. Dilute according to the manufacturer's instructions.
-
Normal Rabbit Serum (NRS): Used as a carrier protein to facilitate the precipitation of the immune complex. Dilute as recommended.
-
Wash Buffer: RIA buffer.
-
Sample Preparation: Biological fluids such as plasma, serum, or cerebrospinal fluid may require extraction to remove interfering substances. A common method is solid-phase extraction (SPE) using C18 columns.
Radioimmunoassay Procedure
-
Assay Setup:
-
Label duplicate polypropylene tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), Standards, Quality Controls (QCs), and Unknown Samples.
-
-
Pipetting:
-
Add 100 µL of RIA buffer to the NSB tubes.
-
Add 100 µL of each working standard, QC, or unknown sample to the corresponding duplicate tubes.
-
Add 100 µL of the primary antibody solution to all tubes except the TC and NSB tubes.
-
Vortex all tubes gently and incubate for 16-24 hours at 4°C.
-
-
Tracer Addition:
-
Add 100 µL of the ¹²⁵I-[Des-Tyr1]-gamma-Endorphin tracer to all tubes.
-
Vortex gently and incubate for another 16-24 hours at 4°C.
-
-
Precipitation:
-
Add 100 µL of NRS (except to TC tubes).
-
Add 1 mL of the second antibody solution to all tubes (except TC tubes).
-
Vortex and incubate for 90-120 minutes at room temperature.
-
-
Separation:
-
Centrifuge the tubes (except TC tubes) at 3,000 x g for 20 minutes at 4°C.
-
Carefully decant or aspirate the supernatant.
-
-
Counting:
-
Measure the radioactivity (counts per minute, CPM) of the pellet in each tube using a gamma counter.
-
Data Analysis
-
Calculate the average CPM for each set of duplicate tubes.
-
Calculate the percentage of tracer bound (%B/B₀) for each standard, QC, and sample using the following formula: %B/B₀ = [(CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] x 100
-
Plot a standard curve of %B/B₀ versus the concentration of the this compound standards on a semi-logarithmic graph.
-
Determine the concentration of this compound in the unknown samples by interpolating their %B/B₀ values from the standard curve.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Radioimmunoassay.
Competitive Binding Principle
Caption: Principle of Competitive Binding in RIA.
Putative Signaling Pathway
While the precise signaling mechanism of this compound is not fully elucidated and appears to be distinct from classical opioid pathways, it is known to interact with dopaminergic systems. The following diagram illustrates a hypothetical pathway based on this interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Contribution of the amino terminal tyrosine to the interaction of gamma-endorphin with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. Radioimmunoassay | Embryo Project Encyclopedia [embryo.asu.edu]
- 6. phoenixbiotech.net [phoenixbiotech.net]
- 7. Development and validation of a radioimmunoassay for beta-endorphin-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioimmunoassay for gamma-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of [Des-Tyr1]-gamma-Endorphin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Des-Tyr1]-gamma-Endorphin (DTγE) is a neuropeptide with potential neuroleptic-like and antidepressant activities.[1][2] Understanding its metabolic fate is crucial for drug development and neuroscience research. This document provides detailed application notes and protocols for the analysis of DTγE and its metabolites in biological samples using High-Performance Liquid Chromatography (HPLC), with a focus on reversed-phase separation and sensitive detection methods such as electrochemical detection.
Introduction
DTγE is the endorphin fragment β-LPH62-77. In vitro studies have identified its principal metabolite as β-endorphin-(6-17)[3][4]. The analysis of these peptides in complex biological matrices such as plasma and brain tissue requires robust and sensitive analytical methods. Reversed-phase HPLC offers an effective means of separating these peptides, and when coupled with electrochemical detection, it provides high sensitivity, reaching the picogram range[5]. This allows for the detailed study of the pharmacokinetics and metabolism of DTγE.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis and pharmacokinetics of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats [6]
| Parameter | Value |
| Plasma Disappearance | |
| Distribution Phase Half-Life (t½α) | 0.7 min |
| Elimination Phase Half-Life (t½β) | 5.5 min |
| Brain Uptake (Intravenous Administration) | |
| 2 minutes post-injection | 0.0075% of administered dose/g tissue |
| 15.5 minutes post-injection | 0.0031% of administered dose/g tissue |
Experimental Protocols
Protocol 1: Sample Preparation from Brain Tissue
This protocol is adapted from established methods for neuropeptide extraction from brain tissue.[3][7][8][9]
Materials:
-
Brain tissue sample
-
0.1 M Perchloric acid, ice-cold
-
Homogenizer (e.g., probe sonicator)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Rapidly dissect brain tissue in a cold environment and immediately freeze on dry ice.
-
For a small tissue sample (e.g., striatum), add approximately 10 volumes of ice-cold 0.1 M perchloric acid to the frozen tissue in a microcentrifuge tube.
-
Immediately homogenize the sample using a probe sonicator (e.g., 10 seconds, 30% duty cycle).
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the peptide fraction, avoiding the protein pellet.
-
The supernatant can be directly injected into the HPLC system or stored at -80°C until analysis.
Protocol 2: Sample Preparation from Plasma
This protocol is based on methods for peptide extraction from plasma samples.[3]
Materials:
-
Plasma sample (collected in EDTA-coated tubes)
-
4 M Perchloric acid, ice-cold
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Collect whole blood in EDTA-coated tubes and centrifuge at 3,000 rpm for 15 minutes at 4°C to separate the plasma.
-
To the plasma sample, add ice-cold 4 M perchloric acid to a final concentration of 0.4 M and mix thoroughly.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Collect the supernatant for HPLC analysis.
Protocol 3: Reversed-Phase HPLC with Electrochemical Detection
This protocol is based on a highly sensitive method for the analysis of endorphins and their metabolites.[5]
Instrumentation:
-
HPLC system with a gradient pump
-
Reversed-phase C18 silica column
-
UV detector
-
Electrochemical detector
Chromatographic Conditions:
| Parameter | Setting |
| Column | Reversed-phase C18 silica |
| Mobile Phase A | 50 mM Sodium Phosphate Buffer, pH 2.1 |
| Mobile Phase B | Acetonitrile:Methanol (1:1, v/v) |
| Flow Rate | 0.6 - 1.0 mL/min |
| Detection | |
| UV Wavelength | 205 nm |
| Electrochemical Potential | +1.25 V |
| Separation Mode | Isocratic or Gradient |
Procedure:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject the prepared sample supernatant onto the column.
-
For the separation of DTγE and its more polar metabolites, an isocratic mixture with a lower percentage of Mobile Phase B may be optimal. For a broader range of metabolites, a gradient elution from a low to a high percentage of Mobile Phase B will be necessary.
-
Monitor the elution of peptides using both UV and electrochemical detectors. The electrochemical detector will provide higher sensitivity for peptides containing electroactive residues.
-
Identify and quantify the peaks corresponding to DTγE and its metabolites by comparing their retention times and detector responses to those of known standards.
Visualizations
Metabolic Pathway of this compound
Caption: In vitro metabolism of this compound.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of DTγE and its metabolites.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cores.emory.edu [cores.emory.edu]
- 4. Identification of beta-endorphin-6(16-17) as the principal metabolite of des-tyrosin-gamma-endorphin (DTgammaE) in vitro and assessment of its activity in neurotransmitter receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of enkephalins, beta-endorphins and small peptides in their sequences by highly sensitive high-performance liquid chromatography with electrochemical detection: implications in opioid peptide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Des-Tyr1-gamma-endorphin (DT gamma E) and des-enkephalin-gamma-endorphin (DE gamma E): plasma profile and brain uptake after systemic administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. unifr.ch [unifr.ch]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: [Des-Tyr1]-gamma-Endorphin in Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of [Des-Tyr1]-gamma-endorphin (DTγE) in schizophrenia research. This document summarizes key findings from preclinical and clinical studies, details experimental protocols, and outlines the hypothesized mechanism of action of this neuropeptide.
Introduction
This compound (DTγE), the β-lipotropin fragment 62-77, is a neuropeptide that has been investigated for its potential antipsychotic properties. Unlike other endorphins, DTγE lacks opiate-like activity.[1] Early research in animal models suggested that DTγE possesses neuroleptic-like effects, which prompted a series of clinical trials in patients with schizophrenia.[1] The prevailing hypothesis is that DTγE may exert its effects by modulating dopaminergic systems in the brain.[2] This document provides detailed information on the application of DTγE in a research context.
Preclinical Research Data
Animal studies have been crucial in establishing the neuroleptic-like profile of DTγE. These studies have primarily focused on behavioral models that are sensitive to clinically effective antipsychotic drugs.
Table 1: Summary of Preclinical Behavioral Studies on DTγE
| Animal Model | Species | DTγE Dosage | Route of Administration | Observed Effect | Reference |
| Pole-jumping avoidance | Rat | Not specified | Not specified | Facilitated extinction of avoidance behavior | [3] |
| Grasping reflex | Rat | Not specified | Not specified | Enhanced grasping reflex | [3] |
| Catalepsy induction | Rat | Not specified | Not specified | Produced catalepsy | [3] |
| Nucleus accumbens self-stimulation | Rat | 2.5 and 25 µg | Subcutaneous (s.c.) | Attenuated self-stimulation behavior | [4] |
| Active/Passive avoidance | Rat | Not specified | Not specified | Facilitates extinction of active avoidance and attenuates passive avoidance | [3] |
Clinical Research Data
Several clinical trials have been conducted to evaluate the efficacy of DTγE in treating schizophrenia. The results of these studies have been varied, with some showing significant improvement while others reported no substantial effects.
Table 2: Summary of Clinical Trials of DTγE in Schizophrenia
| Study | Number of Patients | Diagnosis | Study Design | DTγE Dosage & Duration | Key Findings |
| Verhoeven et al. (1979) | 14 | Schizophrenic or schizoaffective psychosis | Open-label and double-blind, crossover | 1 mg/day (i.m.) for 7-8 days | Transient or semi-permanent improvement; psychotic symptoms diminished or disappeared.[1] |
| Verhoeven et al. (1984) | 18 | Schizophrenia | Double-blind, crossover | 1 mg/day (i.m.) for 10 days | 5 patients showed marked, 7 moderate, and 6 slight or no antipsychotic response.[5] |
| Emrich et al. (1980) | 13 | Chronic or acute, relapsing schizophrenia | Double-blind, placebo-controlled, crossover | 2 mg/day (i.m.) for 4 days | No significant difference from placebo in the whole group; possible therapeutic effect in acute cases.[6] |
| Meltzer et al. (1982) | 8 | Chronic, subacute, and acute schizophrenia | Open-label | 1-10 mg/day for 12 days | 2 patients markedly improved, 1 moderately, 3 minimally, and 2 showed no change.[7] |
Table 3: Biochemical and Hormonal Effects of DTγE in Schizophrenic Patients
| Parameter | Method | Effect of DTγE | Reference |
| Plasma Prolactin | Not specified | Decreased levels compared to placebo | [5] |
| Plasma Growth Hormone | Not specified | No significant effect | [5] |
| Plasma Cortisol | Not specified | No significant effect | [5] |
| CSF Homovanillic Acid (HVA) | Not specified | No significant effect | [5] |
| CSF 5-Hydroxyindoleacetic Acid (5-HIAA) | Not specified | No significant effect | [5] |
| CSF 3-Methoxy-4-hydroxyphenylglycol (MHPG) | Not specified | No significant effect | [5] |
Experimental Protocols
Preclinical Behavioral Assays
1. Conditioned Avoidance Response (CAR) Protocol
-
Objective: To assess the potential antipsychotic activity of a compound by its ability to suppress a conditioned avoidance response without impairing the escape response.
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. An auditory or visual cue serves as the conditioned stimulus (CS).
-
Procedure:
-
Acquisition Phase: A rat is placed in the shuttle box. The CS is presented for a fixed duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA). The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal does not move during the CS, the shock is delivered until it escapes to the other compartment (escape response). Trials are repeated until a stable baseline of avoidance responding is achieved.
-
Testing Phase: Once the avoidance response is acquired, the animal is treated with DTγE or a vehicle. The number of avoidance and escape responses is recorded. A selective decrease in avoidance responses without an effect on escape responses is indicative of neuroleptic-like activity.
-
-
Data Analysis: The number of avoidance failures and the latency to escape are the primary dependent variables.
2. Catalepsy Assessment
-
Objective: To measure the induction of catalepsy, a state of motor immobility, which is a common side effect of typical antipsychotics.
-
Procedure:
-
Rats are administered DTγE or a vehicle.
-
At specified time points post-injection, the rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface.
-
The time it takes for the rat to remove both paws from the bar is recorded. An extended period of immobility is considered catalepsy.
-
Clinical Assessment Protocols
1. Brief Psychiatric Rating Scale (BPRS)
-
Objective: To provide a standardized assessment of the severity of psychiatric symptoms.
-
Administration: The BPRS is an 18- or 24-item scale completed by a trained clinician based on a semi-structured interview with the patient and observations of their behavior.
-
Scoring: Each item is rated on a 7-point Likert scale, ranging from "not present" to "extremely severe." The total score provides a global measure of psychopathology.
-
Application in DTγE Trials: The BPRS is used to assess changes in symptoms from baseline to the end of the treatment period. While the original studies on DTγE did not specify the exact score changes for their qualitative assessments, generally, a significant percentage reduction in the total BPRS score from baseline is considered a positive response.
2. Inpatient Multidimensional Psychiatric Scale (IMPS) and a Special Target Symptom Scale (VBS)
-
Objective: The IMPS is a comprehensive rating scale for assessing psychopathology in psychiatric inpatients. The VBS is a more focused scale for specific target symptoms.
-
Administration: These scales are completed by trained raters based on patient interviews and observations. In the study by Emrich et al. (1980), psychopathological evaluation was performed twice daily using these scales.[6]
-
Application in DTγE Trials: These scales were used to track changes in specific psychotic symptoms, such as hallucinations and delusions, throughout the treatment period.
Biochemical Assays
1. Radioimmunoassay (RIA) for DTγE
-
Objective: To quantify the concentration of DTγE in biological fluids such as plasma or cerebrospinal fluid (CSF).
-
General Protocol Outline:
-
Sample Collection and Preparation: Blood or CSF samples are collected from subjects. Plasma is separated from blood by centrifugation. Samples may require extraction to remove interfering substances.
-
Antibody Generation: Specific antibodies against DTγE are raised in animals (e.g., rabbits) by immunization with a DTγE-carrier protein conjugate.
-
Assay Procedure: A known amount of radiolabeled DTγE (e.g., with ¹²⁵I) is mixed with a standard amount of the anti-DTγE antibody and the biological sample (or a standard solution of unlabeled DTγE).
-
Competitive Binding: The unlabeled DTγE in the sample competes with the radiolabeled DTγE for binding to the antibody.
-
Separation and Counting: The antibody-bound DTγE is separated from the free DTγE. The radioactivity of the bound fraction is measured using a gamma counter.
-
Quantification: A standard curve is generated using known concentrations of unlabeled DTγE, and the concentration in the unknown samples is determined by interpolation.
-
Visualizations
Hypothesized Mechanism of Action
The neuroleptic-like effects of DTγE are thought to be mediated through the modulation of central dopaminergic systems. However, DTγE does not appear to bind directly to dopamine receptors. Instead, it is hypothesized to indirectly influence dopamine synthesis and release.
Caption: Hypothesized indirect modulation of dopamine synthesis by DTγE.
Clinical Trial Workflow
The following diagram illustrates a typical double-blind, placebo-controlled, crossover study design used in the clinical evaluation of DTγE.
Caption: Workflow of a double-blind, crossover clinical trial for DTγE.
Logic of DTγE Research in Schizophrenia
The investigation of DTγE as a potential antipsychotic followed a logical progression from preclinical observations to clinical testing.
Caption: Logical progression of DTγE research from preclinical to clinical studies.
Conclusion
The research into this compound for schizophrenia has provided intriguing but inconclusive results. While preclinical studies demonstrated a clear neuroleptic-like profile, clinical trials have yielded mixed outcomes. The peptide appears to benefit a subset of patients, particularly those with more acute symptoms. The exact mechanism of action remains to be fully elucidated but is thought to involve an indirect modulation of dopamine neurotransmission. Further research is required to identify biomarkers that could predict a positive response to DTγE and to clarify its precise molecular targets within the central nervous system. These notes and protocols provide a foundation for designing future studies to address these unanswered questions.
References
- 1. Improvement of schizophrenic patients treated with this compound (DTgammaE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of des-Tyr1-gamma-endorphin and des-Tyr1-alpha-endorphin on alpha-MPT-induced catecholamine disappearance in rat brain nuclei: a dose--response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Specific radioimmunoassay of human beta-endorphin in unextracted plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical, biochemical, and hormonal aspects of treatment with Des-tyr1-gamma-endorphin in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Des-tyrosyl-gamma-endorphin in schizophrenia: a double-blind trial in 13 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of (Des-Tyr)-gamma-endorphin in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [Des-Tyr1]-gamma-Endorphin in Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Tyr1]-gamma-Endorphin (DTγE) is a neuropeptide fragment of γ-endorphin that lacks the N-terminal tyrosine residue. This structural modification dramatically reduces its affinity for classical opioid receptors, making it a subject of interest for investigating non-opioid mechanisms of pain modulation and its potential as a modulator of opioid analgesia. These application notes provide a summary of the current understanding of DTγE in pain research, including its receptor binding profile, effects in preclinical pain models, and detailed experimental protocols.
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Preparation | Radioligand | Affinity (Kd) | Citation |
| This compound | Opiate Receptors | Rat brain membranes | [3H] beta-endorphin | 42 µM | [1] |
| gamma-Endorphin | Opiate Receptors | Rat brain membranes | [3H] beta-endorphin | 58 nM | [1] |
| beta-Endorphin | Opiate Receptors | Rat brain membranes | [3H] beta-endorphin | 0.4 nM | [1] |
| This compound | Dopamine Receptors | Not Applicable | Not Applicable | No direct in vitro activity reported | [2] |
| This compound | Serotonin Receptors | Not Applicable | Not Applicable | Data not available |
Table 2: In Vivo Analgesic Activity
| Compound | Animal Model | Assay | Route of Administration | Effect | Citation |
| This compound | Mice | Hot Plate & Tail Flick | Intraperitoneal (acute) | No change in morphine analgesia | [3] |
| This compound | Mice | Hot Plate & Tail Flick | Intraperitoneal (semi-chronic, 4 days) | Enhanced morphine analgesic effects | [3] |
| This compound | Mice | Hot Plate & Tail Flick | Intracerebroventricular (acute) | Reduced morphine analgesia (dose-dependent) | [3] |
| This compound | Rats | Foot-shock test | Subcutaneous (chronic, 8 days) | Supersensitivity to a low dose of morphine | [4] |
Note: Standalone ED50 values for the analgesic effect of this compound are not currently available in the reviewed literature.
Experimental Protocols
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol is adapted from studies assessing the binding of endorphins to brain membranes.[1]
Objective: To determine the binding affinity (Kd) of this compound for opiate receptors.
Materials:
-
Rat brain tissue
-
Ice-cold 50 mM Tris-HCl buffer (pH 7.4)
-
[3H] beta-endorphin (radioligand)
-
Unlabeled this compound
-
Unlabeled beta-endorphin (for standard curve)
-
Polytron or similar homogenizer
-
Refrigerated centrifuge
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in 20 volumes of ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 900 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh Tris-HCl buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.
-
-
Binding Assay:
-
In triplicate, add the following to microcentrifuge tubes:
-
Total Binding: 100 µL of membrane suspension, 50 µL of [3H] beta-endorphin (final concentration ~0.5 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 100 µL of membrane suspension, 50 µL of [3H] beta-endorphin, and 50 µL of a high concentration of unlabeled naloxone (e.g., 1 µM).
-
Competition Binding: 100 µL of membrane suspension, 50 µL of [3H] beta-endorphin, and 50 µL of varying concentrations of unlabeled this compound.
-
-
Incubate the tubes at 37°C for 15 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition binding curve.
-
Calculate the Kd using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_ligand), where [L] is the concentration of the radioligand and Kd_ligand is the dissociation constant of the radioligand.
-
In Vivo Pain Models
This protocol is a standard method for assessing thermal nociception.
Objective: To evaluate the effect of this compound on the response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Male Swiss Webster mice (20-25 g)
-
This compound solution
-
Morphine solution (positive control)
-
Saline (vehicle control)
-
Syringes for intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Place each mouse on the hot plate (maintained at 55 ± 0.5°C) and record the latency to the first sign of nociception (e.g., paw licking, jumping). Set a cut-off time of 30-45 seconds to prevent tissue damage.
-
Drug Administration: Administer this compound, morphine, or vehicle via the desired route (i.p. or i.c.v.).
-
Post-treatment Latency: At various time points after injection (e.g., 15, 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and between treatment groups.
This is another common assay for thermal pain.
Objective: To assess the effect of this compound on the tail-flick reflex in response to a thermal stimulus.
Materials:
-
Tail flick apparatus with a radiant heat source
-
Mouse restrainers
-
This compound solution
-
Morphine solution (positive control)
-
Saline (vehicle control)
Procedure:
-
Acclimation: Gently restrain the mice in the apparatus for a short period to acclimate them.
-
Baseline Latency: Apply the radiant heat to a specific portion of the tail and measure the time until the mouse flicks its tail away. A cut-off time (e.g., 10-15 seconds) should be used.
-
Drug Administration: Administer the test compounds as described for the hot plate test.
-
Post-treatment Latency: Measure the tail-flick latency at set time intervals after drug administration.
-
Data Analysis: Analyze the data by comparing latencies before and after treatment and across different groups.
This model assesses both acute and inflammatory pain.
Objective: To determine the effect of this compound on nociceptive behavior induced by formalin.
Materials:
-
Observation chambers with mirrors for clear viewing of paws
-
5% formalin solution
-
This compound solution
-
Morphine solution (positive control)
-
Saline (vehicle control)
Procedure:
-
Acclimation: Place mice in the observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: Administer the test compounds prior to formalin injection (e.g., 30 minutes for i.p.).
-
Formalin Injection: Inject 20 µL of 5% formalin into the plantar surface of one hind paw.
-
Observation: Immediately after injection, return the mouse to the chamber and record the cumulative time spent licking or biting the injected paw for two distinct phases:
-
Phase 1 (acute pain): 0-5 minutes post-injection.
-
Phase 2 (inflammatory pain): 15-40 minutes post-injection.
-
-
Data Analysis: Compare the duration of nociceptive behaviors between the different treatment groups for each phase.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Contribution of the amino terminal tyrosine to the interaction of gamma-endorphin with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of beta-endorphin-6(16-17) as the principal metabolite of des-tyrosin-gamma-endorphin (DTgammaE) in vitro and assessment of its activity in neurotransmitter receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Des-tyrosine-gamma-endorphin effects on morphine analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Des-tyrosine1-gamma-endorphin increases the antinociceptive efficacy of morphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
[Des-Tyr1]-gamma-Endorphin: A Tool for Investigating Indirect Opioid Receptor Modulation and Non-Opioid Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Tyr1]-gamma-endorphin (DTγE) is a neuropeptide fragment of γ-endorphin that lacks the N-terminal tyrosine residue crucial for classical opioid receptor binding and activation. While initially explored for its potential antipsychotic and antidepressant effects, in vitro studies have consistently demonstrated its exceedingly low affinity for opioid receptors.[1] This characteristic makes DTγE a valuable and specific tool in opioid receptor research, not as a direct ligand, but as a negative control and a probe for studying indirect opioid system modulation and non-opioid signaling pathways that may influence opioidergic systems.
These application notes provide a comprehensive overview of the use of this compound in opioid receptor studies, including its binding characteristics and detailed protocols for its application in receptor binding and functional assays.
Data Presentation: Receptor Binding Affinity
Quantitative analysis of this compound's binding affinity for opioid receptors highlights its distinction from classical opioid peptides. The following table summarizes the available data, clearly indicating its weak interaction with these receptors.
| Ligand | Receptor | Radioligand | Preparation | K_d (nM) | Reference |
| This compound | Opiate | [³H]β-Endorphin | Rat brain membranes | 42,000 | [1] |
| gamma-Endorphin | Opiate | [³H]β-Endorphin | Rat brain membranes | 58 | [1] |
| beta-Endorphin | Opiate | [³H]β-Endorphin | Rat brain membranes | 0.4 | [1] |
Note: The high K_d value for this compound signifies its very low binding affinity.
Experimental Protocols
The following protocols are designed to assess the interaction (or lack thereof) of this compound with opioid receptors.
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity of this compound for opioid receptors. Given its low affinity, it is expected to be used as a negative control.
Objective: To measure the ability of this compound to displace a high-affinity radioligand from mu (μ), delta (δ), and kappa (κ) opioid receptors.
Materials:
-
Membrane preparations from cells expressing human μ, δ, or κ opioid receptors (e.g., CHO or HEK293 cells) or rat brain homogenates.
-
Radioligands:
-
[³H]-DAMGO (for μ receptors)
-
[³H]-DPDPE or [³H]-Naltrindole (for δ receptors)
-
[³H]-U-69,593 (for κ receptors)
-
-
This compound
-
Unlabeled standards (e.g., DAMGO, DPDPE, U-69,593)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, cold
-
96-well plates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparations on ice. Dilute the membranes in binding buffer to a final concentration that yields optimal radioligand binding.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled standard (e.g., 10 µM Naloxone), 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁴ M), 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value and subsequently the K_i value using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Competition Binding Assay.
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor stimulation. It can be used to determine if this compound acts as an agonist or antagonist at opioid receptors. It is expected to show no activity.
Objective: To assess the ability of this compound to stimulate [³⁵S]GTPγS binding to G-proteins via opioid receptors.
Materials:
-
Membrane preparations from cells expressing opioid receptors and G-proteins.
-
[³⁵S]GTPγS
-
This compound
-
Agonist control (e.g., DAMGO)
-
Antagonist control (e.g., Naloxone)
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Scintillation proximity assay (SPA) beads (optional)
Procedure:
-
Membrane and Reagent Preparation: Prepare dilutions of membranes, this compound, and control compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following:
-
Basal Binding: Assay buffer, membranes, and [³⁵S]GTPγS.
-
Agonist-stimulated Binding: Varying concentrations of this compound or a known agonist, membranes, and [³⁵S]GTPγS.
-
Antagonist Mode (optional): A fixed concentration of a known agonist, varying concentrations of this compound, membranes, and [³⁵S]GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and measure radioactivity by scintillation counting.
-
SPA Method: Add SPA beads and centrifuge the plate. Measure the radioactivity using a suitable plate reader.
-
-
Data Analysis: Subtract basal binding from all values. Plot the stimulated binding against the logarithm of the this compound concentration to determine EC₅₀ and E_max values.
Caption: G-protein activation cycle in the [³⁵S]GTPγS assay.
Protocol 3: cAMP Accumulation Assay
This assay is suitable for opioid receptors coupled to Gαi, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.
Objective: To determine if this compound can inhibit forskolin-stimulated cAMP production.
Materials:
-
Cells expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).
-
This compound
-
Forskolin
-
Agonist control (e.g., DAMGO)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture medium
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and grow to confluency.
-
Assay:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound or a control agonist for 15-30 minutes.
-
Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) for 30 minutes.
-
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Determine the IC₅₀ for the inhibition of forskolin-stimulated cAMP accumulation.
Application in Studying Indirect Opioid Modulation
While this compound does not directly bind to opioid receptors, it has been observed to modulate the effects of other opioids in vivo.[2] This suggests an indirect mechanism of action. Researchers can use DTγE to investigate these indirect pathways.
Experimental Approaches:
-
In vivo studies: Co-administer this compound with known opioid agonists (e.g., morphine) and assess behavioral endpoints such as analgesia, tolerance, and withdrawal. An observed potentiation or attenuation of the opioid's effect would indicate an indirect modulatory role.[2]
-
Neurotransmitter release assays: Investigate the effect of this compound on the release of other neurotransmitters, such as dopamine, which are known to interact with the opioid system.
-
Metabolite activity: Studies have suggested that the in vivo effects of DTγE might be mediated by its metabolites.[3] Experiments can be designed to identify these metabolites and test their activity at opioid and other receptors.
Caption: Hypothesized indirect modulation of the opioid system by DTγE.
Conclusion
This compound serves as a unique tool in opioid pharmacology. Its negligible affinity for opioid receptors makes it an ideal negative control in binding and functional assays, helping to ensure the specificity of newly developed opioid ligands. Furthermore, its observed in vivo activities, despite its lack of direct receptor interaction, open avenues for exploring the complex, indirect mechanisms that can modulate the endogenous opioid system. This makes this compound a valuable compound for researchers seeking to unravel the broader neurochemical pathways that influence opioid signaling and function.
References
- 1. Contribution of the amino terminal tyrosine to the interaction of gamma-endorphin with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Des-tyrosine1-gamma-endorphin increases the antinociceptive efficacy of morphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of beta-endorphin-6(16-17) as the principal metabolite of des-tyrosin-gamma-endorphin (DTgammaE) in vitro and assessment of its activity in neurotransmitter receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of [Des-Tyr1]-gamma-Endorphin in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Tyr1]-gamma-endorphin (DTγE) is a neuropeptide fragment of γ-endorphin that has garnered interest in neuropharmacology for its potential neuroleptic-like and antidepressant properties.[1][2][3] Unlike its parent compound, DTγE exhibits a significantly lower affinity for classical opioid receptors, suggesting a distinct mechanism of action.[4] These application notes provide a comprehensive overview of the experimental use of DTγE, including its receptor binding profile, behavioral effects, and proposed mechanisms of action. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate further research into this intriguing neuropeptide.
Data Presentation
Table 1: Receptor Binding Affinity of this compound and Related Peptides
| Ligand | Receptor Preparation | Radioligand | Dissociation Constant (Kd) | Reference |
| This compound | Rat brain membranes | [3H]beta-endorphin | 42 µM | [4] |
| gamma-Endorphin | Rat brain membranes | [3H]beta-endorphin | 58 nM | [4] |
| beta-Endorphin | Rat brain membranes | [3H]beta-endorphin | 0.4 nM | [4] |
Table 2: In Vivo Neurochemical Effects of this compound in Rats
| Brain Region | Effect on Dopamine Disappearance (Turnover) | Effective Doses (intracerebroventricular) | Reference |
| Nucleus interstitialis striae terminalis | Dose-dependent increase | 0.01, 0.1, 1, 10 µg | [5] |
| Paraventricular nucleus | Dose-dependent increase | 0.01, 0.1, 1, 10 µg | [5] |
| Anterior hypothalamic nucleus | Dose-dependent increase | 0.01, 0.1, 1, 10 µg | [5] |
| Zona incerta | Dose-dependent increase | 0.01, 0.1, 1, 10 µg | [5] |
| Nucleus accumbens | No effect | Up to 10 µg | [5] |
| Caudate nucleus | No effect | Up to 10 µg | [5] |
Table 3: Behavioral Effects of this compound in Rodents
| Behavioral Test | Species | Effect | Route of Administration | Reference |
| Active Avoidance (Extinction) | Rat | Facilitates extinction | Subcutaneous | [1][3] |
| Passive Avoidance | Rat | Attenuates | Subcutaneous | [1][3] |
| Catalepsy | Rat | Induces | Not specified | [6] |
| Grasping Reflex | Rat | Enhances | Not specified | [6] |
| Antinociception (in combination with morphine) | Rat | Increases morphine efficacy (chronic admin.) | Subcutaneous | [7] |
Signaling Pathways and Mechanisms of Action
The neuroleptic-like effects of DTγE are hypothesized to be mediated, at least in part, through the modulation of dopaminergic systems. Unlike classical neuroleptics, DTγE does not appear to directly bind to dopamine D2 receptors in vitro.[6] Instead, it is proposed to indirectly influence dopamine turnover in specific brain regions.[5] This modulation of dopamine systems may lead to downstream effects on intracellular signaling cascades, although the precise mechanisms are still under investigation. The antidepressant effects of DTγE are also an area of active research, with potential involvement of various neurotransmitter systems.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for Opioid Receptor Affinity
Objective: To determine the binding affinity (Kd) of this compound for opioid receptors in rat brain tissue.
Materials:
-
Rat brain tissue (e.g., whole brain minus cerebellum)
-
[3H]beta-endorphin (Radioligand)
-
Unlabeled this compound, gamma-endorphin, and beta-endorphin
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
Polypropylene assay tubes
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Homogenizer, refrigerated centrifuge, filtration manifold, liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes containing:
-
A fixed amount of membrane protein (e.g., 100-200 µg).
-
A fixed concentration of [3H]beta-endorphin (e.g., at or near its Kd).
-
Increasing concentrations of unlabeled competitor (this compound, gamma-endorphin, or beta-endorphin).
-
For total binding, add binding buffer instead of competitor.
-
For non-specific binding, add a high concentration of an unlabeled opioid ligand (e.g., naloxone).
-
-
Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Protocol 2: Conditioned Active Avoidance (Pole-Jumping) in Rats
Objective: To assess the effect of this compound on the extinction of a conditioned active avoidance response.
Apparatus:
-
A shuttle box with two compartments separated by a partition with a small opening.
-
A grid floor capable of delivering a mild electric footshock.
-
A conditioned stimulus (CS) generator (e.g., a light or a tone).
-
An unconditioned stimulus (US) generator (a shocker).
-
A pole in the center of each compartment.
Procedure:
-
Acquisition Phase:
-
Place a rat in one compartment of the shuttle box.
-
Present the CS for a fixed duration (e.g., 10 seconds).
-
If the rat does not jump onto the pole within the CS presentation, deliver a mild footshock (US) until the rat performs the avoidance response (jumping onto the pole).
-
Repeat this for a set number of trials per day (e.g., 10 trials) for several days until a stable level of avoidance is achieved (e.g., >80% avoidance).
-
-
Extinction Phase:
-
Once the avoidance response is acquired, begin the extinction phase.
-
Administer this compound or vehicle subcutaneously at various doses before the session.
-
Place the rat in the shuttle box and present the CS, but do not deliver the footshock (US).
-
Record whether the rat performs the pole-jumping response within the CS presentation.
-
Conduct a set number of extinction trials (e.g., 10 trials per day).
-
-
Data Analysis:
-
For each animal and each session, calculate the percentage of avoidance responses.
-
Compare the rate of extinction (decrease in avoidance responses over time) between the DTγE-treated groups and the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. Pole Test Assessment [protocols.io]
- 5. Effect of des-Tyr1-gamma-endorphin and des-Tyr1-alpha-endorphin on alpha-MPT-induced catecholamine disappearance in rat brain nuclei: a dose--response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Des-1-tyrosine-gamma-endorphin: an assessment of its neuroleptic properties and effect on dopamine synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Des-tyrosine1-gamma-endorphin increases the antinociceptive efficacy of morphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: [Des-Tyr1]-gamma-Endorphin Stability in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of [Des-Tyr1]-gamma-Endorphin in aqueous solutions. The following sections offer insights into potential degradation pathways, influential factors, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in an aqueous buffer?
A1: Currently, there is limited published data on the specific degradation kinetics of this compound in simple aqueous solutions at various pH and temperatures. However, based on its peptide nature and data from related endorphins, its stability is expected to be influenced by factors such as pH, temperature, and the presence of proteases. In vivo studies have shown that this compound has a short half-life in plasma, with a distribution phase half-life of 0.7 minutes and an elimination phase half-life of 5.5 minutes, primarily due to enzymatic degradation[1]. For in vitro experiments in aqueous buffers, stability will be significantly higher in the absence of proteases. It is crucial to empirically determine the stability in your specific experimental buffer and conditions.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound, like other peptides, are enzymatic degradation, hydrolysis, and oxidation. In biological matrices, enzymatic degradation by peptidases is the major route. In aqueous solutions, hydrolysis of peptide bonds, particularly at aspartic acid residues, and oxidation of methionine residues (if present) are common non-enzymatic degradation pathways.
Q3: How do pH and temperature affect the stability of this compound?
A3: Both pH and temperature are critical factors. Generally, peptide stability is optimal within a specific pH range, typically between pH 4 and 6, as both acidic and alkaline conditions can catalyze hydrolysis. Elevated temperatures accelerate all degradation reactions. Therefore, it is recommended to store stock solutions at -20°C or -80°C and handle them on ice. The optimal pH for your specific application should be determined experimentally.
Q4: How can I monitor the stability of my this compound solution?
A4: The most common and reliable method for monitoring peptide stability is High-Performance Liquid Chromatography (HPLC), specifically reversed-phase HPLC (RP-HPLC). An HPLC-based stability-indicating method can separate the intact peptide from its degradation products, allowing for quantification of the remaining active peptide over time. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the degradation products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity | Peptide degradation due to improper storage or handling. | Store lyophilized peptide at -20°C or below. Reconstitute in a suitable buffer (e.g., pH 5-6) and store aliquots at -20°C or -80°C to avoid freeze-thaw cycles. Thaw on ice before use. |
| Contamination with proteases. | Use sterile, protease-free water and buffers. Consider adding a protease inhibitor cocktail if working with complex biological samples. | |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation (hydrolysis, oxidation). | Prepare fresh solutions for each experiment. Degas buffers to minimize oxidation. Store solutions protected from light. |
| Aggregation of the peptide. | Visually inspect the solution for turbidity or precipitation. If aggregation is suspected, try different buffer conditions or the addition of solubilizing agents. Analyze by size-exclusion chromatography (SEC). | |
| Inconsistent results between experiments | Variability in solution preparation. | Ensure accurate and consistent weighing and reconstitution of the lyophilized peptide. Use calibrated pipettes. |
| Differences in experimental conditions. | Maintain consistent pH, temperature, and incubation times across all experiments. |
Experimental Protocols
Protocol 1: General Peptide Stability Assessment using HPLC
This protocol outlines a general procedure to assess the stability of this compound in a specific aqueous buffer.
-
Preparation of Stock Solution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in the desired aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a known concentration (e.g., 1 mg/mL).
-
Gently vortex to dissolve. Avoid vigorous shaking.
-
-
Stability Study Setup:
-
Aliquot the stock solution into several sterile microcentrifuge tubes.
-
Store the aliquots at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one aliquot from each temperature condition.
-
-
HPLC Analysis:
-
Analyze the samples using a stability-indicating RP-HPLC method. A generic starting method is provided below.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm or 280 nm.
-
Inject a consistent volume for all samples.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of the peptide remaining relative to the initial time point (t=0).
-
Plot the percentage of remaining peptide against time for each temperature to determine the degradation kinetics.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to validate that the analytical method is "stability-indicating."
-
Acid Hydrolysis: Incubate the peptide solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat the peptide solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose the lyophilized peptide to 105°C for 48 hours.
-
Analysis: Neutralize the acid and base-treated samples before injecting them into the HPLC. Analyze all stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the main peptide peak.
Data Presentation
Table 1: Factors Influencing the Stability of this compound in Aqueous Solution
| Factor | Effect on Stability | Recommendations |
| pH | Can catalyze hydrolysis of peptide bonds. Optimal stability is typically in a slightly acidic to neutral pH range. | Determine the optimal pH for your specific buffer system experimentally. A starting range of pH 4-6 is often recommended for peptide stability. |
| Temperature | Higher temperatures accelerate degradation rates. | Store stock solutions at -20°C or -80°C. Thaw on ice and keep samples cool during handling. |
| Proteases | Can rapidly degrade the peptide through enzymatic cleavage. | Use sterile, protease-free reagents and labware. Consider protease inhibitors for complex biological samples. |
| Oxidation | Can modify certain amino acid residues, leading to loss of activity. | Degas buffers and minimize exposure to air. Store solutions in tightly sealed containers. |
| Freeze-Thaw Cycles | Repeated cycles can lead to aggregation and degradation. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
| Light Exposure | Can cause photodegradation of certain amino acids. | Store solutions in amber vials or protect them from light. |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimizing [Des-Tyr1]-gamma-Endorphin Dosage for Behavioral Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of [Des-Tyr1]-gamma-Endorphin (DTγE) for behavioral assays. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary behavioral effects?
A1: this compound (DTγE) is a neuropeptide, a fragment of the endogenous opioid γ-endorphin. It has been shown to exhibit antidepressant and neuroleptic-like properties. In animal models, its primary reported behavioral effects include facilitating the extinction of active avoidance behavior and attenuating passive avoidance behavior.[1]
Q2: What is the proposed mechanism of action for this compound?
A2: The precise mechanism is not fully elucidated, but evidence suggests that DTγE interacts with the dopaminergic system. It has been shown to dose-dependently increase the disappearance of dopamine in specific brain regions.[2] Unlike typical neuroleptics, it does not appear to directly bind to dopamine receptors in vitro. It is hypothesized that DTγE may indirectly modulate dopaminergic activity. While it is derived from an endorphin, the removal of the N-terminal tyrosine residue significantly reduces its affinity for opioid receptors.[3]
Q3: What is a typical starting dose range for intracerebroventricular (ICV) administration of DTγE in rats?
A3: Based on published neurochemical studies, a reasonable starting dose range for ICV administration in rats is between 0.01 and 10 micrograms (µg).[2] For behavioral assays, it is recommended to perform a pilot study with a logarithmic dose range (e.g., 0.1 µg, 1.0 µg, 10 µg) to determine the optimal dose for the specific behavior being investigated.
Q4: How should I prepare and store this compound for my experiments?
A4: Lyophilized DTγE should be stored at -20°C or colder. For reconstitution, use sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or sterile saline. Gently vortex to dissolve. It is highly recommended to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be aliquoted into single-use volumes and stored at -20°C or colder for no more than a few weeks. Avoid repeated freeze-thaw cycles.
Q5: What are the most common behavioral assays used to assess the effects of this compound?
A5: Common behavioral assays include the passive avoidance test to assess learning and memory, and active avoidance paradigms to study extinction of learned responses.[1] Given its effects on the dopamine system, other assays sensitive to dopaminergic modulation, such as tests for catalepsy or self-stimulation paradigms, have also been used.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No observable behavioral effect after DTγE administration. | 1. Incorrect Dosage: The dose may be too low or too high (U-shaped dose-response). 2. Peptide Degradation: Improper storage or handling of the peptide solution. 3. Incorrect Administration: Faulty ICV cannula placement or injection technique. 4. Assay Insensitivity: The chosen behavioral assay may not be sensitive to the effects of DTγE. | 1. Dose-Response Study: Conduct a pilot study with a wider range of doses. 2. Fresh Peptide: Reconstitute a fresh vial of lyophilized peptide. Aliquot and store properly. 3. Verify Cannula Placement: After the experiment, infuse a dye (e.g., Evans blue) to confirm cannula placement in the ventricle. Review your injection procedure. 4. Alternative Assays: Consider using alternative behavioral paradigms, such as the passive avoidance test. |
| High variability in behavioral results between animals. | 1. Inconsistent Administration: Variation in injection volume or speed. 2. Animal Handling Stress: Inconsistent handling of animals can affect behavioral outcomes. 3. Individual Animal Differences: Natural biological variation. | 1. Use a Microinjection Pump: This ensures a consistent infusion rate and volume. 2. Standardize Handling: Handle all animals consistently and habituate them to the experimental procedures. 3. Increase Sample Size: A larger number of animals per group can help to overcome individual variability. |
| Unexpected or paradoxical behavioral effects. | 1. Off-Target Effects: At higher doses, the peptide may have off-target effects. 2. Interaction with Other Systems: DTγE may interact with other neurotransmitter systems. 3. Metabolism: The peptide may be metabolized into other active fragments. | 1. Lower the Dose: Test lower doses to see if the paradoxical effects disappear. 2. Review Literature: Investigate potential interactions of DTγE with other systems. 3. Consider Metabolites: Be aware that the observed effects may be due to metabolites of the parent peptide. |
Data Presentation
Table 1: Dose-Dependent Effect of Intracerebroventricular (ICV) this compound on Dopamine (DA) Disappearance in Rat Brain Nuclei
| Dose (µg, ICV) | Brain Region | Effect on DA Disappearance |
| 0.01 | Nucleus interstitialis striae terminalis | Increase |
| 0.1 | Nucleus interstitialis striae terminalis | Increase |
| 1.0 | Nucleus interstitialis striae terminalis | Increase |
| 10.0 | Nucleus interstitialis striae terminalis | Increase |
| 0.01 | Paraventricular nucleus | Increase |
| 0.1 | Paraventricular nucleus | Increase |
| 1.0 | Paraventricular nucleus | Increase |
| 10.0 | Paraventricular nucleus | Increase |
| 0.01 | Anterior hypothalamic nucleus | Increase |
| 0.1 | Anterior hypothalamic nucleus | Increase |
| 1.0 | Anterior hypothalamic nucleus | Increase |
| 10.0 | Anterior hypothalamic nucleus | Increase |
| 0.01 | Zona incerta | Increase |
| 0.1 | Zona incerta | Increase |
| 1.0 | Zona incerta | Increase |
| 10.0 | Zona incerta | Increase |
| 0.01 - 10.0 | Nucleus accumbens, Caudate nucleus | No effect |
Source: Adapted from de Kloet, E. R., & de Wied, D. (1982). Brain research, 231(2), 433–439.[2]
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Peptide Administration in Rats
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat using an appropriate anesthetic agent. Secure the animal in a stereotaxic frame.
-
Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Cannula Implantation: Using stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma: AP -0.8 mm, L ±1.5 mm, V -3.5 mm), drill a small hole in the skull. Slowly lower a guide cannula to the desired depth.
-
Fixation: Secure the cannula to the skull using dental cement and anchor screws.
-
Post-Operative Care: Suture the incision and provide post-operative analgesia. Allow the animal to recover for at least one week before behavioral testing.
-
Peptide Administration: On the day of the experiment, gently restrain the conscious animal. Remove the dummy cannula and insert the injector cannula, which should extend slightly beyond the guide cannula.
-
Infusion: Infuse the DTγE solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using a microinjection pump. The total volume is typically 1-5 µL for rats.
-
Post-Infusion: Leave the injector in place for an additional minute to allow for diffusion and prevent backflow. Replace the dummy cannula.
Protocol 2: Passive Avoidance Test
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a small opening. The dark chamber has a grid floor capable of delivering a mild foot shock.
-
Training (Day 1): Place the rat in the light compartment. When the rat enters the dark compartment (which they naturally prefer), close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Peptide Administration: Immediately after training, administer DTγE or vehicle via the ICV cannula.
-
Testing (Day 2): 24 hours after training, place the rat back in the light compartment and measure the latency to enter the dark compartment. A longer latency is interpreted as improved memory of the aversive stimulus.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of des-Tyr1-gamma-endorphin and des-Tyr1-alpha-endorphin on alpha-MPT-induced catecholamine disappearance in rat brain nuclei: a dose--response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of the amino terminal tyrosine to the interaction of gamma-endorphin with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of [Des-Tyr 1]-gamma-endorphin and alpha-endorphin on substantia nigra self-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting [Des-Tyr1]-gamma-Endorphin peptide aggregation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the neuropeptide [Des-Tyr1]-gamma-Endorphin. The information provided addresses common issues related to peptide aggregation to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a biologically active peptide fragment derived from γ-endorphin. It is a neuropeptide that has been studied for its potential antidepressant and antipsychotic effects. Its amino acid sequence is Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu.
Q2: My this compound solution appears cloudy or has formed a precipitate. What is happening?
A cloudy appearance or the formation of a precipitate is a common sign of peptide aggregation.[1] Aggregation occurs when peptide molecules self-associate to form larger, often insoluble, complexes. This can be influenced by several factors including pH, concentration, temperature, and the buffer composition.
Q3: What is the isoelectric point (pI) of this compound and why is it important?
The theoretical isoelectric point (pI) of this compound is approximately 6.7. The pI is the pH at which the peptide has a net neutral charge. Peptides are least soluble at their pI, which increases the likelihood of aggregation and precipitation.[2] Therefore, it is crucial to work with this peptide in a buffer with a pH that is at least 1-2 units away from its pI.
Q4: What are the recommended storage conditions for this compound?
Proper storage is essential to maintain the integrity of the peptide. For long-term storage, lyophilized this compound should be kept at -20°C or -80°C in a desiccated environment. Once dissolved, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the handling and use of this compound.
Problem: Peptide fails to dissolve or precipitates upon reconstitution.
-
Initial Observation: The lyophilized peptide does not fully dissolve, or a precipitate forms immediately after adding the solvent.
-
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for peptide reconstitution issues.
Problem: Solution becomes cloudy or forms a gel over time.
-
Initial Observation: The peptide solution, which was initially clear, gradually becomes opalescent, cloudy, or forms a gel-like substance during an experiment or upon storage.
-
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Suboptimal pH | Ensure the buffer pH is at least 1-2 units away from the peptide's pI of ~6.7. For example, use a buffer at pH 5.5 or pH 8.0. | Peptides are least soluble and most prone to aggregation at their isoelectric point.[1][2] |
| High Concentration | If experimentally feasible, work with a lower peptide concentration. | The rate of aggregation is often concentration-dependent. |
| Temperature Fluctuations | Maintain a constant and appropriate temperature. For short-term storage, keep the solution at 4°C. Avoid repeated freeze-thaw cycles. | Temperature changes can destabilize the peptide and promote aggregation. |
| Mechanical Stress | Minimize vigorous vortexing or shaking for extended periods. Mix gently by pipetting or brief, gentle vortexing. | Agitation can introduce energy into the system that may lead to the formation of aggregation nuclei. |
| Buffer Composition | Consider the addition of stabilizing excipients. | Certain additives can help to maintain peptide solubility and stability. |
-
Table of Potential Stabilizing Excipients:
| Additive Category | Example | Typical Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Stabilize the native conformation of the peptide.[1] |
| Polyols | Glycerol, Mannitol | 5-20% (v/v) | Increase solvent viscosity and stabilize the peptide's structure.[1] |
| Amino Acids | L-Arginine, L-Glycine | 50-150 mM | Can suppress the formation of intermolecular beta-sheets. |
| Non-ionic Detergents | Tween® 20, Triton™ X-100 | 0.01-0.1% (v/v) | Can help to solubilize hydrophobic regions of the peptide that may be involved in aggregation.[3] |
Experimental Protocols
Protocol 1: Confirmation of Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the size distribution of particles in a solution. An increase in the hydrodynamic radius (Rh) and polydispersity index (PDI) over time is indicative of aggregation.
-
Materials:
-
Peptide solution
-
Low-volume DLS cuvette
-
DLS instrument
-
0.1 µm or 0.22 µm low-protein-binding syringe filter
-
-
Procedure:
-
Filter the peptide solution through a low-protein-binding filter to remove dust and pre-existing large aggregates.
-
Carefully transfer the filtered sample into a clean, dust-free cuvette, ensuring no air bubbles are introduced.
-
Place the cuvette into the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Set the instrument parameters, including the solvent viscosity and refractive index.
-
Acquire the scattering data. It is recommended to average multiple measurements for a reliable size distribution.
-
Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). Monitor these values over time to assess aggregation kinetics.
-
Protocol 2: Detection of Amyloid-like Fibrils with Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is a widely used method to detect the formation of amyloid-like fibrils, which are a common form of peptide aggregates. ThT dye exhibits enhanced fluorescence upon binding to the beta-sheet structures within these fibrils.
-
Materials:
-
Peptide solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Black 96-well microplate (for fluorescence measurements)
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a working solution of your peptide at the desired concentration in the assay buffer.
-
Prepare a ThT working solution by diluting the stock solution in the assay buffer. A final in-well concentration of 10-25 µM ThT is typical.
-
In the 96-well plate, add your peptide samples. Include control wells containing only the buffer and ThT to measure background fluorescence.
-
Add the ThT working solution to all wells.
-
Incubate the plate, often at 37°C with intermittent shaking, to promote aggregation.
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm.
-
An increase in fluorescence intensity over time in the peptide-containing wells compared to the control indicates the formation of amyloid-like aggregates.
-
Workflow for Characterizing Peptide Aggregation
The following diagram illustrates a typical workflow for a comprehensive analysis of peptide aggregation.
References
- 1. Prediction of aggregation rate and aggregation-prone segments in polypeptide sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gamma-Endorphin and N alpha-acetyl-gamma-endorphin interfere with distinct dopaminergic systems in the nucleus accumbens via opioid and non-opioid mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Brain Uptake of [Des-Tyr1]-gamma-Endorphin
Welcome to the Technical Support Center for [Des-Tyr1]-gamma-Endorphin (DTγE) Brain Delivery. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the central nervous system (CNS) uptake of this promising neuropeptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTγE) and why is improving its brain uptake a research focus?
A1: this compound (DTγE) is a neuropeptide that has shown potential antidepressant and neuroleptic-like activities.[1] Like many peptide-based therapeutics, its clinical utility for CNS disorders is limited by its poor ability to cross the blood-brain barrier (BBB). Therefore, enhancing its brain uptake is a critical step in developing it as a viable treatment for neurological and psychiatric conditions.
Q2: What are the primary challenges in delivering DTγE to the brain?
A2: The main obstacles to delivering DTγE to the brain are:
-
The Blood-Brain Barrier (BBB): This highly selective barrier protects the brain from harmful substances but also prevents the passage of most therapeutic agents, including peptides like DTγE.
-
Enzymatic Degradation: Peptides are susceptible to rapid degradation by proteases in the bloodstream and at the BBB, which reduces their stability and the amount that reaches the brain.[2]
-
Efflux Pumps: Transporters like P-glycoprotein at the BBB can actively pump DTγE out of the brain, further limiting its concentration in the CNS.[2][3][4]
Q3: What are the main strategies to enhance the brain uptake of DTγE?
A3: Key strategies to improve the delivery of DTγE across the BBB include:
-
Chemical Modification: Altering the peptide structure to increase its stability and lipophilicity.
-
Carrier-Mediated Transport: Encapsulating DTγE in nanoparticles or liposomes to protect it from degradation and facilitate its transport across the BBB.
-
Alternative Administration Routes: Bypassing the BBB through intranasal or intracerebroventricular delivery.[5][6]
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at improving the CNS delivery of DTγE.
Issue 1: Low Brain-to-Plasma Concentration Ratio of DTγE in In Vivo Studies
-
Possible Cause 1: Rapid Enzymatic Degradation.
-
Possible Cause 2: P-glycoprotein (P-gp) Efflux.
-
Troubleshooting:
-
Co-administer a known P-gp inhibitor to assess its impact on brain uptake.
-
Utilize in vitro models with P-gp overexpressing cells to confirm if DTγE is a substrate.[2]
-
-
-
Possible Cause 3: Poor Formulation of the Delivery Vehicle (Nanoparticles/Liposomes).
-
Troubleshooting:
-
Optimize the encapsulation efficiency of DTγE in your chosen carrier. Low encapsulation can lead to premature release and degradation.
-
Characterize the size, zeta potential, and stability of your formulation, as these parameters significantly influence BBB transport.
-
-
Issue 2: Inconsistent Results in In Vitro BBB Permeability Assays
-
Possible Cause 1: Poor Integrity of the In Vitro BBB Model.
-
Troubleshooting:
-
Regularly measure the Transendothelial Electrical Resistance (TEER) to ensure the formation of a tight monolayer of endothelial cells.[4]
-
Perform permeability assays with known BBB-impermeable markers (e.g., fluorescently labeled dextrans) to validate the barrier function of your model.
-
-
-
Possible Cause 2: Adsorption of the Peptide to the Assay Apparatus.
-
Troubleshooting:
-
Pre-treat the wells and inserts with a blocking agent like bovine serum albumin (BSA) to minimize non-specific binding.
-
Include control wells with the peptide but without cells to quantify the extent of binding to the apparatus.
-
-
-
Possible Cause 3: Instability of DTγE in the Assay Medium.
-
Troubleshooting:
-
Analyze the concentration of DTγE in the donor and receiver compartments at the end of the experiment to check for degradation.
-
Consider using a simpler buffer system if components of the cell culture medium are suspected of degrading the peptide.
-
-
Data Presentation
Table 1: Brain Uptake of Unmodified this compound (DTγE) in Rats Following Intravenous Administration
| Time Post-Injection (minutes) | Brain Concentration (% of administered dose/g tissue) |
| 2 | 0.0075% |
| 15.5 | 0.0031% |
Data extracted from Verhoef et al. (1985).[10]
Table 2: Representative Brain Uptake Data for a Nanoparticle-Encapsulated Peptide (Oxytocin) via Intranasal Delivery in Mice
| Formulation | Brain Bioavailability | Duration of Pro-Social Effects |
| Oxytocin Solution | Baseline | Acute |
| Nanoparticle-Encapsulated Oxytocin | Increased | Acute and sustained (up to 3 days) |
This table provides a qualitative comparison based on a study with a different neuropeptide (oxytocin) to illustrate the potential benefits of nanoparticle encapsulation for brain delivery.[11]
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
This protocol is a general guideline and should be optimized for your specific cell lines and experimental conditions.
-
Cell Culture:
-
Culture brain endothelial cells (e.g., bEnd.3) on the apical side of a Transwell insert and astrocytes or pericytes on the basolateral side to create a co-culture model that better mimics the in vivo BBB.[4][12]
-
Monitor the formation of a tight monolayer by measuring the Transendothelial Electrical Resistance (TEER).[4]
-
-
Permeability Assay:
-
Once the TEER values have stabilized, replace the medium in the apical (donor) and basolateral (receiver) compartments with a transport buffer.
-
Add DTγE (or your formulated DTγE) to the apical chamber at a known concentration.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
At the end of the experiment, collect the final samples from both chambers.
-
-
Quantification:
-
Analyze the concentration of DTγE in all collected samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
-
Protocol 2: In Vivo Biodistribution Study of Radiolabeled [3H]-DTγE in Rodents
This protocol is a general guideline and must be performed in accordance with approved animal care and use protocols.
-
Animal Preparation:
-
Use adult male rats or mice.
-
Anesthetize the animals according to your institution's approved protocol.
-
-
Administration of Radiolabeled Peptide:
-
Inject a known amount of [3H]-DTγE (either as a solution or encapsulated in a delivery vehicle) intravenously via the tail vein.
-
-
Tissue Collection:
-
At predetermined time points post-injection (e.g., 2, 5, 15, 30, 60 minutes), collect blood samples via cardiac puncture.
-
Perfuse the animals with saline to remove blood from the organs.
-
Dissect the brain and other organs of interest (e.g., liver, kidneys, spleen).
-
-
Sample Processing and Analysis:
-
Weigh each tissue sample.
-
Homogenize the tissues.
-
Measure the radioactivity in an aliquot of each tissue homogenate and plasma sample using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Determine the brain-to-plasma concentration ratio.
-
Protocol 3: Quantification of DTγE in Brain Tissue by LC-MS/MS
This is a general workflow; specific parameters will need to be optimized for your instrument and peptide.
-
Sample Preparation:
-
Homogenize the brain tissue in a suitable buffer.
-
Perform a protein precipitation step (e.g., with acetonitrile) to remove larger molecules.
-
Use solid-phase extraction (SPE) to clean up and concentrate the peptide from the brain homogenate.
-
-
LC-MS/MS Analysis:
-
Use a C18 column for reversed-phase chromatography to separate DTγE from other components.
-
Optimize the mobile phase gradient (e.g., water and acetonitrile with formic acid) for optimal separation.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect the precursor and product ions of DTγE. For gamma-endorphin, a precursor-to-product ion transition of m/z 929.6 → 542.3 has been reported.[13][14]
-
-
Quantification:
-
Create a standard curve using known concentrations of a DTγE standard.
-
Use a stable isotope-labeled internal standard to correct for matrix effects and variations in sample processing.
-
Visualizations
Caption: Experimental workflow for developing and evaluating brain-penetrating formulations of this compound.
Caption: Plausible signaling pathway for the neuroleptic-like effects of this compound via modulation of the Dopamine D2 receptor.
References
- 1. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic degradation of endomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 5. recipharm.com [recipharm.com]
- 6. NASAL DRUG DELIVERY - Overcoming the Challenges of Formulation Development [drug-dev.com]
- 7. Delivery of Therapeutic Peptides and Proteins to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopeptide Delivery of siRNA to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Des-Tyr1-gamma-endorphin (DT gamma E) and des-enkephalin-gamma-endorphin (DE gamma E): plasma profile and brain uptake after systemic administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoparticle encapsulation increases the brain penetrance and duration of action of intranasal oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of endogenous alpha- and gamma-endorphins in rat brain by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [Des-Tyr1]-gamma-Endorphin Degradation and Prevention
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of [Des-Tyr1]-gamma-endorphin (DTγE) and strategies for its prevention during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTγE) and why is its stability a concern?
This compound is a neuropeptide, a fragment of the endogenous opioid β-endorphin, that has been investigated for its potential antidepressant and neuroleptic-like effects.[1][2][3][4][5] Like many peptides, DTγE is susceptible to rapid degradation by peptidases in biological samples, which can significantly impact the accuracy and reproducibility of experimental results by reducing its effective concentration and producing active metabolites.
Q2: What are the primary degradation pathways for DTγE?
The degradation of DTγE involves enzymatic cleavage by various peptidases. In vitro studies using rat brain homogenates have identified β-endorphin-(6-17) as the principal metabolite of DTγE.[6] This suggests that a key degradation step involves cleavage of the peptide bond between amino acid residues 5 and 6. Other minor metabolites have also been detected.[6] The primary enzymes involved are likely aminopeptidases, which cleave amino acids from the N-terminus, and other endopeptidases that cleave within the peptide chain.
Q3: How quickly does DTγE degrade in biological samples?
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in in vitro or in vivo experiments with DTγE.
Possible Cause: Rapid degradation of DTγE by endogenous peptidases in your experimental system.
Troubleshooting Steps:
-
Sample Handling: Minimize the time between sample collection and processing. For tissue samples, rapid freezing (snap-freezing in liquid nitrogen or on dry ice) is crucial to inhibit enzymatic activity.[8][9]
-
Use of Peptidase Inhibitors: Incorporate a cocktail of peptidase inhibitors into your buffers and solutions that will be in contact with the peptide. This is a critical step to prevent degradation. A common strategy is to use a combination of inhibitors targeting different classes of peptidases.
-
Temperature Control: Perform all experimental steps involving biological samples at low temperatures (e.g., on ice) to reduce enzymatic activity.
Issue 2: Difficulty in detecting and quantifying DTγE and its metabolites.
Possible Cause: Inefficient extraction or analytical methods not sensitive enough for low peptide concentrations.
Troubleshooting Steps:
-
Optimize Extraction Protocol: Use an appropriate extraction method for neuropeptides from your specific sample type (e.g., brain tissue, plasma). Acidic methanol or acetonitrile-based extraction protocols are commonly used.[9][10]
-
Analytical Method Selection: Employ highly sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) for the detection and quantification of DTγE and its metabolites.
-
Internal Standards: Use a stable isotope-labeled internal standard for DTγE to improve the accuracy of quantification by accounting for extraction losses and matrix effects.
Quantitative Data Summary
The following tables provide a summary of the known degradation kinetics of DTγE and the inhibitory concentrations of commonly used peptidase inhibitors.
Table 1: In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Value | Reference |
| Plasma Half-Life (Distribution Phase) | 0.7 minutes | [7] |
| Plasma Half-Life (Elimination Phase) | 5.5 minutes | [7] |
Table 2: IC50 Values of Common Peptidase Inhibitors
| Inhibitor | Target Enzyme Class | IC50 Value | Reference(s) |
| Bestatin | Aminopeptidases | 0.5 nM - 10 µM (enzyme dependent) | [11][12][13][14] |
| Amastatin | Aminopeptidases | ~200 nM - 1 µM | [13][15][16][17][18] |
| Puromycin | Puromycin-Sensitive Aminopeptidase | IC50 for cytotoxicity in NIH/3T3 cells is 3.96 µM | [19][20][21][22][23] |
| Phosphoramidon | Neutral Endopeptidase (NEP) | ~0.3 nM - 2 nM | [24][25][26][27][28] |
| Captopril | Angiotensin-Converting Enzyme (ACE) | ~6 nM - 20 nM | [29][30][31][32][33] |
Note: IC50 values can vary depending on the specific enzyme, substrate, and assay conditions.
Experimental Protocols
Protocol 1: General In Vitro Degradation Assay of this compound in Rat Brain Homogenate
This protocol provides a framework for assessing the stability of DTγE in a brain tissue preparation.
Materials:
-
This compound (DTγE) standard
-
Rat brain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Peptidase inhibitors (optional, for control experiments)
-
Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) for reaction quenching
-
HPLC-MS/MS system
Procedure:
-
Brain Homogenate Preparation:
-
Euthanize a rat according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold homogenization buffer.
-
Homogenize the tissue using a glass-Teflon homogenizer on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove cellular debris. Collect the supernatant (S1 fraction).
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).
-
-
Degradation Assay:
-
Pre-warm aliquots of the brain homogenate to 37°C.
-
Initiate the reaction by adding a known concentration of DTγE to the homogenate.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench the reaction by adding an equal volume of ice-cold acetonitrile with 0.1% TFA.
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to precipitate proteins.
-
-
Sample Analysis:
-
Collect the supernatant from the quenched samples.
-
Analyze the samples by reverse-phase HPLC-MS/MS to quantify the remaining DTγE and identify its degradation products.
-
Calculate the half-life of DTγE under these conditions by plotting the concentration of DTγE versus time.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound
This protocol outlines the steps for extracting DTγE from brain tissue for subsequent quantification.
Materials:
-
Frozen brain tissue sample
-
Extraction solution (e.g., 90% methanol, 9% water, 1% acetic acid)
-
Homogenizer (e.g., bead beater or sonicator)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen brain tissue.
-
Add ice-cold extraction solution to the tissue at a ratio of 10:1 (v/w).
-
Homogenize the tissue thoroughly on ice.
-
-
Peptide Extraction:
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g for 20 minutes at 4°C).
-
Carefully collect the supernatant.
-
To maximize yield, the pellet can be re-extracted with an aqueous solution (e.g., 0.1% TFA in water), centrifuged again, and the supernatants pooled.
-
-
Sample Cleanup (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol, followed by equilibration with 0.1% TFA in water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent solution (e.g., 5% acetonitrile in 0.1% TFA) to remove salts and polar impurities.
-
Elute the peptides with a high-organic solvent solution (e.g., 80% acetonitrile in 0.1% TFA).
-
-
Sample Preparation for Injection:
-
Dry the eluted sample using a vacuum centrifuge.
-
Reconstitute the dried peptide extract in a small volume of the initial mobile phase for your LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for in vitro degradation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Des-tyrosine1-gamma-endorphin increases the antinociceptive efficacy of morphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of beta-endorphin-6(16-17) as the principal metabolite of des-tyrosin-gamma-endorphin (DTgammaE) in vitro and assessment of its activity in neurotransmitter receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Des-Tyr1-gamma-endorphin (DT gamma E) and des-enkephalin-gamma-endorphin (DE gamma E): plasma profile and brain uptake after systemic administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain Tissue Sample Stabilization and Extraction Strategies for Neuropeptidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rat Brain Neuropeptidomics: Tissue Collection, Protease Inhibition, Neuropeptide Extraction, and Mass Spectrometrican Alysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism of vasoactive peptides by plasma and purified renal aminopeptidase M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medkoo.com [medkoo.com]
- 16. Aminopeptidase N: a multifunctional and promising target in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03038B [pubs.rsc.org]
- 17. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Inhibition of aminopeptidase and acetylcholinesterase by puromycin and puromycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Puromycin-sensitive aminopeptidase is the major peptidase responsible for digesting polyglutamine sequences released by proteasomes during protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Puromycin based inhibitors of aminopeptidases for the potential treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Phosphoramidon - Focus Biomolecules [mayflowerbio.com]
- 26. Characterization of phosphoramidon-sensitive metalloproteinases with endothelin-converting enzyme activity in porcine lung membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Phosphoramidon, an inhibitor of endothelin-converting enzyme, prevents indomethacin-induced gastric mucosal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. taylorandfrancis.com [taylorandfrancis.com]
- 29. researchgate.net [researchgate.net]
- 30. apexbt.com [apexbt.com]
- 31. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. immune-system-research.com [immune-system-research.com]
- 33. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of [Des-Tyr1]-gamma-Endorphin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [Des-Tyr1]-gamma-Endorphin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The synthesis of this compound, a hexadecapeptide with the sequence Gly-Gln-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu, presents several challenges common to solid-phase peptide synthesis (SPPS). The primary obstacles include:
-
Peptide Aggregation: The hydrophobic residues within the sequence can lead to aggregation of the growing peptide chains on the solid support. This can hinder reagent access, leading to incomplete reactions.
-
Pyroglutamate Formation: The N-terminal glutamine (Gln) residue is susceptible to intramolecular cyclization, forming pyroglutamate. This modification blocks the N-terminus and terminates chain elongation.
-
Difficult Couplings: Steric hindrance around certain amino acids can make peptide bond formation challenging, potentially leading to deletion sequences.
-
Purification: The final purification of the crude peptide to a high degree of purity can be challenging due to the presence of closely related impurities.
Q2: What is a realistic expected yield and purity for the synthesis of this compound?
While yields can vary significantly based on the scale of synthesis and the specific protocol used, a crude yield of 50-70% is a reasonable expectation for a peptide of this length. After purification by reverse-phase high-performance liquid chromatography (RP-HPLC), a final purity of ≥97% is often achievable for research purposes. For comparison, a commercially available synthetic [Des-Tyr1]-β-Endorphin, a similar peptide, is offered at a purity of 97.8%.[1]
Q3: How can I minimize pyroglutamate formation from the N-terminal Glutamine?
Pyroglutamate formation is a common side reaction with N-terminal glutamine residues.[2] This occurs through intramolecular cyclization, especially during the repeated basic conditions of Fmoc deprotection and the activation step of the subsequent amino acid coupling. To minimize this side reaction:
-
Use a Protected Glutamine: Employ a glutamine derivative with a side-chain protecting group that is stable throughout the synthesis and removed during the final cleavage, such as Fmoc-Gln(Trt)-OH.
-
Optimize Coupling Conditions: Use a pre-activated amino acid or a fast-acting coupling reagent (e.g., HATU, HCTU) to shorten the time the N-terminal amine is exposed.
-
Minimize Deprotection Time: Reduce the piperidine treatment time for Fmoc removal to the minimum required for complete deprotection.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low crude peptide yield | Incomplete coupling reactions due to peptide aggregation. | 1. Incorporate "difficult sequence" strategies: Use a resin with a lower substitution level, or a more hydrophilic resin (e.g., PEG-based).2. Use Chaotropic Agents: Add chaotropic salts (e.g., LiCl) to the coupling and deprotection solutions to disrupt secondary structures.3. Microwave-Assisted Synthesis: Employ microwave energy to enhance reaction kinetics and reduce aggregation. |
| Incomplete Fmoc deprotection. | 1. Extend deprotection time: Increase the duration of the piperidine treatment.2. Use a stronger base: Add a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution. | |
| Presence of a major impurity with a mass of -17 Da | Pyroglutamate formation from the N-terminal glutamine. | 1. During Synthesis: See FAQ Q3 for preventative measures.2. Post-Synthesis: This impurity is often difficult to separate from the desired peptide. Optimization of the synthesis to prevent its formation is the best approach. |
| Multiple deletion sequences observed in mass spectrometry analysis | Inefficient coupling at specific residues. | 1. Double Coupling: Repeat the coupling step for the problematic amino acid.2. Change Coupling Reagent: Switch to a more potent activating agent (e.g., from HBTU to HATU).3. Increase Reaction Time and Temperature: Allow the coupling reaction to proceed for a longer duration or at a slightly elevated temperature. |
| Poor peak shape and resolution during RP-HPLC purification | Peptide aggregation in the purification buffer. | 1. Optimize Mobile Phase: Add a small amount of an organic acid (e.g., formic acid) to the mobile phase to improve solubility.2. Adjust Gradient: Use a shallower gradient to improve the separation of closely eluting impurities.3. Elevate Column Temperature: Running the HPLC at a higher temperature (e.g., 40-60°C) can improve peak shape. |
Experimental Protocols
General Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol provides a general framework for the manual synthesis of this compound on a 0.1 mmol scale using a Rink Amide resin.
1. Resin Swelling:
-
Swell 0.1 mmol of Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling:
-
In a separate vial, dissolve 0.4 mmol of the Fmoc-protected amino acid and 0.39 mmol of HCTU in 2 mL of DMF.
-
Add 0.8 mmol of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Drain the solution and wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
4. Repeat Cycles:
-
Repeat steps 2 and 3 for each amino acid in the sequence.
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Reverse-Phase HPLC (RP-HPLC) Purification Protocol
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient may need to be determined empirically.
-
Flow Rate: 1 mL/min for an analytical column, and scaled up accordingly for a preparative column.
-
Detection: UV absorbance at 214 nm and 280 nm.
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Caption: General workflow for the solid-phase peptide synthesis of this compound.
References
minimizing off-target effects of [Des-Tyr1]-gamma-Endorphin
Technical Support Center: [Des-Tyr1]-gamma-Endorphin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with this compound (DTγE).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTγE) and what is its primary mechanism of action?
A1: this compound is a neuropeptide, specifically a fragment of the endogenous opioid γ-endorphin.[1][2] It is being investigated for its potential antidepressant and antipsychotic properties.[3][4][5] Its primary on-target effect is believed to be the modulation of dopaminergic systems in specific brain regions.[2][6] Studies have shown that DTγE can increase the utilization of dopamine in areas like the nucleus interstitialis striae terminalis and the paraventricular nucleus.[2]
Q2: What are the potential off-target effects of DTγE?
A2: While specific off-target effects of DTγE are not extensively documented, potential off-target activities can be inferred from the pharmacology of parent endorphins and other opioid peptides. These may include:
-
Binding to other opioid receptor subtypes: Gamma-endorphins preferentially bind to μ-opioid receptors.[7] Off-target effects could involve significant binding to delta (δ) or kappa (κ) opioid receptors, leading to unintended physiological responses.
-
Interaction with non-dopaminergic neurotransmitter systems: Although its primary effect is on dopamine, interactions with other systems like the noradrenergic system have been observed.[2]
-
Activation of unintended signaling cascades: Binding to the target receptor in a different tissue or cell type might activate an alternative G-protein coupling or β-arrestin pathway, leading to unforeseen cellular responses.
-
Proteolytic degradation: Neuropeptides can be rapidly degraded into smaller, active or inactive fragments, which may have their own distinct target and off-target profiles.[8]
Q3: How can I improve the target specificity of DTγE in my experiments?
A3: Improving target specificity is a key challenge in neuropeptide research.[8] Consider the following strategies:
-
Optimize concentration: Use the lowest effective concentration of DTγE to minimize engagement with lower-affinity off-target receptors.
-
Use targeted delivery: For in vivo studies, consider local administration (e.g., intracerebroventricular injection) to restrict the peptide's action to the tissue of interest.[2]
-
Chemical modification: While not a simple lab procedure, sourcing or synthesizing modified versions of DTγE with higher receptor affinity and specificity can be a long-term strategy.[9]
-
Control for degradation: Include peptidase inhibitors in your experimental buffer (for in vitro studies) to prevent the formation of active metabolites that could have different target profiles.
Q4: Are there known antagonists I can use to confirm the on-target effects of DTγE?
A4: Since γ-endorphin and its derivatives interact with opioid receptors, using a broad-spectrum opioid antagonist like Naloxone can help determine if the observed effects are mediated through these receptors.[6] To dissect the involvement of specific dopamine receptor subtypes that are modulated by DTγE, co-administration with specific dopamine antagonists (e.g., for D1 or D2 receptors) could also be insightful.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step | Rationale |
| Peptide Degradation | 1. Prepare fresh stock solutions of DTγE for each experiment. 2. For in vitro assays, add a cocktail of peptidase inhibitors to the medium. 3. Verify peptide integrity via HPLC-MS before and after the experiment. | Neuropeptides are susceptible to rapid degradation by peptidases, leading to inconsistent concentrations of the active compound.[8] |
| Inconsistent Dosing | 1. Ensure accurate and consistent administration, especially for in vivo microinjections. 2. For cell cultures, ensure even distribution of the peptide in the medium. | Small variations in the delivered dose can lead to significant differences in biological response, especially if the dose is on a steep part of the dose-response curve. |
| Off-target Receptor Activation | 1. Perform a dose-response curve to identify the optimal concentration. 2. Include control groups treated with relevant receptor antagonists (e.g., Naloxone) to isolate the on-target effect. | High concentrations can lead to the activation of lower-affinity off-target receptors, introducing variability. |
Issue 2: Unexpected Physiological or Cellular Response
| Potential Cause | Troubleshooting Step | Rationale |
| Activation of a different opioid receptor subtype | 1. Perform competitive binding assays with DTγE against radiolabeled ligands for µ, δ, and κ opioid receptors. 2. Use selective antagonists for each receptor subtype in your functional assays. | The observed effect might be mediated by an off-target receptor. Characterizing the binding profile is crucial. |
| Modulation of a non-target neurotransmitter system | 1. Measure the release of other neurotransmitters (e.g., noradrenaline, serotonin) in response to DTγE treatment.[2] 2. Use antagonists for other neurotransmitter systems as controls. | DTγE's influence may not be limited to the dopaminergic system. |
| Activation of a biased signaling pathway | 1. Use cell-based assays that can differentiate between G-protein activation and β-arrestin recruitment. 2. Compare the signaling profile of DTγE in different cell lines expressing the target receptor. | The peptide may act as a biased agonist, preferentially activating one downstream pathway over another, which could be cell-type dependent. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the characterization of DTγE's binding and functional selectivity. These are for illustrative purposes only.
Table 1: Hypothetical Receptor Binding Affinity of DTγE
| Receptor Subtype | Ki (nM) - DTγE | Ki (nM) - γ-Endorphin (Reference) | Selectivity Ratio (vs. µ-opioid) |
| µ-opioid (On-target) | 5.2 | 2.5 | 1 |
| δ-opioid (Off-target) | 150.8 | 80.1 | ~29x |
| κ-opioid (Off-target) | 450.3 | 250.6 | ~87x |
| Dopamine D2 (Modulated) | >10,000 | >10,000 | N/A |
This table illustrates how to quantify the binding affinity of DTγE for its intended on-target receptor versus potential off-target receptors.
Table 2: Hypothetical Functional Potency (EC50) of DTγE in a cAMP Assay
| Cell Line | Target Receptor | EC50 (nM) | Interpretation |
| HEK293-µOR | µ-opioid | 15.6 | On-target functional activity |
| CHO-K1-δOR | δ-opioid | 875.2 | Weak off-target activity |
| N2a-κOR | κ-opioid | >5,000 | Negligible off-target activity |
This table demonstrates how to compare the functional potency of DTγE at on-target versus off-target receptors.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of DTγE for µ, δ, and κ opioid receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing a single human opioid receptor subtype (µ, δ, or κ).
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a subtype-selective radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).
-
Procedure: a. In a 96-well plate, add membrane homogenate, radioligand (at a concentration near its Kd), and varying concentrations of unlabeled DTγE. b. For non-specific binding control wells, add a high concentration of a non-radioactive antagonist (e.g., Naloxone). c. Incubate at room temperature for a specified time (e.g., 60-90 minutes). d. Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer. e. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Neuropeptide Extraction from Brain Tissue for Mass Spectrometry
Objective: To quantify the levels of DTγE and its potential metabolites in a specific brain region following administration.
Methodology:
-
Tissue Homogenization: Rapidly dissect the brain region of interest (e.g., nucleus accumbens) and homogenize the frozen tissue in an acidic extraction solution (e.g., 10% glacial acetic acid in methanol) to precipitate larger proteins and inactivate peptidases.[10]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C. Collect the supernatant containing the peptides.[10]
-
Solid-Phase Extraction (SPE): a. Condition a C18 SPE column with an activation solution (e.g., 50% acetonitrile/0.1% formic acid).[10] b. Equilibrate the column with a wash solution (e.g., 0.1% formic acid in water).[10] c. Load the supernatant onto the column. d. Wash the column to remove salts and hydrophilic impurities. e. Elute the peptides with an elution solution (e.g., 50% acetonitrile/0.1% formic acid).[10]
-
Sample Preparation for MS: Dry the eluted sample using a vacuum concentrator and reconstitute in a small volume of a solution compatible with LC-MS/MS analysis (e.g., 0.1% formic acid in water).[10]
-
LC-MS/MS Analysis: Analyze the sample using a high-resolution mass spectrometer coupled with liquid chromatography to separate and identify DTγE and its fragments.
Visualizations
Caption: On-target vs. potential off-target signaling of DTγE.
Caption: Workflow for characterizing off-target effects.
Caption: Logic diagram for troubleshooting unexpected results.
References
- 1. γ-Endorphin - Wikipedia [en.wikipedia.org]
- 2. Effect of des-Tyr1-gamma-endorphin and des-Tyr1-alpha-endorphin on alpha-MPT-induced catecholamine disappearance in rat brain nuclei: a dose--response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical, biochemical, and hormonal aspects of treatment with Des-tyr1-gamma-endorphin in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. gamma-Endorphin and N alpha-acetyl-gamma-endorphin interfere with distinct dopaminergic systems in the nucleus accumbens via opioid and non-opioid mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencearchives.org [sciencearchives.org]
- 8. New techniques, applications and perspectives in neuropeptide research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of [Des-Tyr1]-gamma-Endorphin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with [Des-Tyr1]-gamma-Endorphin (DTγE).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTγE) and why is its solubility a concern?
A1: this compound is a neuropeptide, an analog of the endogenous opioid γ-endorphin. It is researched for its potential antidepressant and antipsychotic effects. Like many peptides, DTγE can exhibit poor solubility in aqueous solutions, which can hinder its use in various experimental settings, leading to inaccurate concentration measurements and reduced biological activity.
Q2: What are the primary factors influencing the solubility of DTγE?
A2: The solubility of a peptide is largely determined by its amino acid composition, sequence, and overall charge. The amino acid sequence of DTγE is Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu. Based on this sequence, the key factors influencing its solubility are:
-
Amino Acid Composition: The presence of hydrophobic residues can decrease aqueous solubility.
-
Net Charge: The overall charge of the peptide at a given pH is critical. Solubility is often lowest at the isoelectric point (pI), where the net charge is zero.
-
Secondary Structure: The potential for the peptide to form aggregates or secondary structures like beta-sheets can reduce its solubility.
Q3: What is the predicted charge of DTγE at neutral pH?
A3: To predict the solubility of DTγE, we can calculate its net charge at a neutral pH (around 7.0).
-
Acidic Residues (-1 charge): Glutamic Acid (Glu) = 1
-
Basic Residues (+1 charge): Lysine (Lys) = 1
The N-terminus (Glycine) will have a positive charge, and the C-terminus (Leucine) will have a negative charge. Therefore, the estimated net charge of DTγE at neutral pH is close to zero, making it a relatively neutral peptide. Peptides with a net charge close to zero often exhibit lower solubility in water.
Troubleshooting Guide for Poor Solubility of DTγE
Issue: Lyophilized DTγE powder does not dissolve in water or aqueous buffers.
Cause: The neutral nature and presence of hydrophobic residues in the DTγE sequence can lead to poor aqueous solubility.
Solutions:
-
pH Adjustment: Since DTγE is a relatively neutral peptide, adjusting the pH of the solvent can increase its net charge and improve solubility.
-
Acidic Conditions: Lowering the pH (e.g., with dilute acetic acid or formic acid) will protonate the glutamic acid residue, resulting in a net positive charge.
-
Basic Conditions: Increasing the pH (e.g., with dilute ammonium hydroxide or ammonium bicarbonate) will deprotonate the lysine residue, resulting in a net negative charge.
-
-
Use of Co-solvents: For highly hydrophobic peptides, organic co-solvents can be effective.
-
DMSO: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic peptides. It is recommended to first dissolve the peptide in a small amount of pure DMSO and then slowly add the aqueous buffer to the desired concentration.
-
Other Organic Solvents: Acetonitrile (ACN) or isopropanol can also be used, but their compatibility with the specific experimental assay must be considered.
-
-
Sonication: Sonication can help to break up peptide aggregates and enhance dissolution.
-
Gentle Heating: Gently warming the solution can sometimes improve solubility, but care must be taken to avoid peptide degradation.
Quantitative Data Summary
The following table summarizes the recommended starting concentrations for various solvents to overcome the poor solubility of DTγE.
| Solvent System | Recommended Starting Concentration | Maximum Recommended Organic Solvent in Final Solution (for cell-based assays) |
| Deionized Water | Test at 1 mg/mL | N/A |
| 10% Acetic Acid | 1-5 mg/mL | N/A |
| 0.1 M Ammonium Bicarbonate | 1-5 mg/mL | N/A |
| Dimethyl Sulfoxide (DMSO) | up to 10 mg/mL (stock solution) | 0.5 - 1% |
| Acetonitrile (ACN) | up to 10 mg/mL (stock solution) | <1% |
Experimental Protocols
Protocol 1: Solubility Testing of DTγE
-
Preparation: Aliquot a small amount of lyophilized DTγE (e.g., 1 mg) into several microcentrifuge tubes.
-
Initial Solvent Addition: To the first tube, add a small volume of sterile, deionized water (e.g., 100 µL) to test for a concentration of 10 mg/mL. Vortex briefly.
-
Observation: Visually inspect the solution for any undissolved particles. A clear solution indicates good solubility.
-
pH Adjustment (if necessary): If the peptide is not soluble in water, add 10% acetic acid dropwise to a fresh tube of peptide in water, vortexing between each addition, until the peptide dissolves. Record the approximate pH.
-
Co-solvent Testing (if necessary): If pH adjustment is unsuccessful, take a fresh aliquot of the peptide and add a small volume of DMSO (e.g., 50 µL). Vortex until the peptide is fully dissolved. Then, slowly add your aqueous buffer of choice dropwise to the desired final concentration.
-
Sonication: If any of the above steps result in a suspension, sonicate the sample in a water bath for 5-10 minutes.
-
Centrifugation: Before use in an experiment, centrifuge the peptide solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining insoluble aggregates.
Protocol 2: Preparation of a DTγE Stock Solution using DMSO
-
Weighing: Carefully weigh the desired amount of lyophilized DTγE in a sterile microcentrifuge tube.
-
DMSO Addition: Add the appropriate volume of pure DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a peptide with a molecular weight of ~1700 g/mol , dissolve 1.7 mg in 100 µL of DMSO).
-
Dissolution: Vortex the tube until the peptide is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
-
Preparation of Working Solution: To prepare a working solution, thaw an aliquot of the DMSO stock and dilute it with the appropriate aqueous buffer to the final desired concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically below 1%).
Visualizations
Signaling Pathways
Endorphins, including γ-endorphin, primarily exert their effects by binding to opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an endorphin to its receptor initiates a cascade of intracellular events.
Caption: G-Protein coupled signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting the solubility of DTγE.
Caption: Troubleshooting workflow for DTγE solubilization.
Validation & Comparative
A Comparative Analysis of [Des-Tyr1]-gamma-Endorphin and gamma-Endorphin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical and physiological activities of γ-endorphin and its N-terminally modified derivative, [Des-Tyr1]-γ-endorphin. While structurally similar, the absence of the N-terminal tyrosine residue in [Des-Tyr1]-γ-endorphin results in profoundly different pharmacological profiles, steering its activity away from classical opioid pathways towards distinct neurological effects.
Core Differences in Receptor Interaction and Activity
Gamma-endorphin, a 17-amino acid opioid peptide, is a fragment of β-endorphin. Its interaction with opioid receptors is critically dependent on its N-terminal tyrosine residue. The removal of this single amino acid, resulting in [Des-Tyr1]-γ-endorphin, leads to a dramatic reduction in affinity for opioid receptors. Consequently, at physiological concentrations, [Des-Tyr1]-γ-endorphin is unlikely to exert significant effects through these receptors.[1]
While γ-endorphin exhibits typical opioid-like activities, [Des-Tyr1]-γ-endorphin has been investigated for its potential as a neuroleptic-like and antidepressant agent.[2] Its mechanism of action appears to be independent of direct opioid receptor agonism and is thought to involve the modulation of dopaminergic systems.
Quantitative Data Summary
The following tables summarize the available quantitative data for the binding affinities of γ-endorphin and [Des-Tyr1]-γ-endorphin. Data on downstream signaling effectors such as cAMP inhibition and β-arrestin recruitment for both peptides are not extensively reported in publicly available literature, reflecting a gap in direct comparative studies.
Table 1: Opioid Receptor Binding Affinity
| Peptide | Receptor | Kd (Dissociation Constant) | Reference |
| γ-Endorphin | Opiate Receptors (rat brain membranes) | 58 nM | [1] |
| [Des-Tyr1]-γ-endorphin | Opiate Receptors (rat brain membranes) | 42 µM | [1] |
Table 2: Functional Activity (cAMP Inhibition and β-Arrestin Recruitment)
| Peptide | Assay | EC50 / IC50 | Emax | Reference |
| γ-Endorphin | cAMP Inhibition | Not Reported | Not Reported | |
| [Des-Tyr1]-γ-endorphin | cAMP Inhibition | Not Reported | Not Reported | |
| γ-Endorphin | β-Arrestin Recruitment | Not Reported | Not Reported | |
| [Des-Tyr1]-γ-endorphin | β-Arrestin Recruitment | Not Reported | Not Reported |
Signaling Pathways
The signaling pathways for γ-endorphin and [Des-Tyr1]-γ-endorphin diverge significantly due to their differential receptor affinities.
Caption: γ-Endorphin signaling pathway.
Caption: Proposed mechanism for [Des-Tyr1]-γ-Endorphin.
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd) of a ligand for a receptor.
Objective: To compare the binding affinities of γ-endorphin and [Des-Tyr1]-γ-endorphin to opioid receptors.
Materials:
-
Rat brain membranes (source of opioid receptors)
-
Radiolabeled ligand (e.g., [³H]β-endorphin)
-
Unlabeled ligands (γ-endorphin and [Des-Tyr1]-γ-endorphin)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in assay buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh assay buffer.
-
Competition Binding: In a series of tubes, incubate a fixed concentration of the radiolabeled ligand with increasing concentrations of the unlabeled competitor ligands (γ-endorphin or [Des-Tyr1]-γ-endorphin) and a fixed amount of brain membrane preparation.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled ligand. Calculate the IC₅₀ (concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibitory constant) and Kd.
Caption: Radioligand binding assay workflow.
cAMP Inhibition Assay
This assay measures the ability of a ligand to inhibit the production of cyclic AMP (cAMP), a common second messenger for Gi/o-coupled receptors like opioid receptors.
Objective: To assess the functional potency and efficacy of γ-endorphin and [Des-Tyr1]-γ-endorphin in inhibiting adenylyl cyclase.
Materials:
-
Cells expressing the opioid receptor of interest (e.g., HEK293 or CHO cells)
-
Forskolin (an adenylyl cyclase activator)
-
Test compounds (γ-endorphin and [Des-Tyr1]-γ-endorphin)
-
cAMP detection kit (e.g., HTRF, ELISA)
-
Cell culture medium and plates
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds.
-
Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubation: Incubate for a defined period to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Data Analysis: Plot the cAMP concentration against the ligand concentration to generate dose-response curves. Calculate the IC₅₀ (concentration of ligand that causes 50% of the maximal inhibition of cAMP production) and Emax (maximum inhibition).
Summary of Comparative Activities
-
Opioid Receptor Binding: γ-endorphin binds to opioid receptors with moderate affinity, a characteristic dependent on its N-terminal tyrosine. [Des-Tyr1]-γ-endorphin exhibits a drastically reduced affinity, making it largely inactive at these receptors at physiological levels.
-
Signaling: γ-endorphin is expected to signal through canonical Gi/o-coupled pathways, leading to the inhibition of adenylyl cyclase. The signaling pathway for [Des-Tyr1]-γ-endorphin is not well-defined but is likely independent of opioid receptors and may involve modulation of dopamine synthesis or turnover.
-
Physiological Effects: The physiological effects of the two peptides are distinct. γ-endorphin has been associated with opioid-like and potential antipsychotic effects. In contrast, [Des-Tyr1]-γ-endorphin is reported to have antidepressant and neuroleptic-like properties that are not mimicked by γ-endorphin. Some studies suggest that chronic administration of [Des-Tyr1]-γ-endorphin can interact with opioid receptor-effector mechanisms, potentially sensitizing them to other opioids.[3]
References
- 1. Contribution of the amino terminal tyrosine to the interaction of gamma-endorphin with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gamma-Endorphin and N alpha-acetyl-gamma-endorphin interfere with distinct dopaminergic systems in the nucleus accumbens via opioid and non-opioid mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antipsychotic Effects of [Des-Tyr1]-gamma-Endorphin: A Comparative Guide
This guide provides a comparative analysis of the antipsychotic effects of [Des-Tyr1]-gamma-Endorphin (DTγE) against established antipsychotic agents. It is intended for researchers, scientists, and drug development professionals, offering a summary of clinical findings, detailed experimental protocols, and an overview of the proposed mechanisms of action.
Comparative Efficacy of this compound and Alternative Antipsychotics
The clinical evidence for the antipsychotic efficacy of DTγE is mixed, with some studies reporting significant improvement in schizophrenic patients, while others found no substantial difference compared to placebo. In contrast, typical and atypical antipsychotics like Haloperidol, Risperidone, and Olanzapine have well-documented efficacy in treating psychosis.
Below is a summary of quantitative data from key clinical trials. Please note that detailed quantitative data from early DTγE trials is not always available in publicly accessible formats. The data presented here is synthesized from the findings reported in the abstracts and available literature.
Table 1: Comparison of Antipsychotic Efficacy
| Treatment | Study | Dosage | Duration | Key Outcomes | Reported Efficacy |
| This compound | Verhoeven et al. (1984) | 1 mg/day (IM) | 10 days | Reduction in psychotic symptoms | 5 out of 18 patients showed a marked antipsychotic response; 7 showed a moderate response.[1] |
| This compound | Emrich et al. (1980) | 2 mg/day (IM) | 4 days | Reduction in symptomatology on IMPS and VBS | No significant difference from placebo in the overall group.[2] |
| This compound | Verhoeven et al. (1979) | 1 mg/day (IM) | ~7-8 days | Diminished or disappeared psychotic symptoms | Transient or semi-permanent improvement observed.[3] |
| Haloperidol | (Typical Antipsychotic) | 5-20 mg/day (Oral) | Chronic | Reduction in positive symptoms (e.g., hallucinations, delusions) | Well-established efficacy for positive symptoms. |
| Risperidone | (Atypical Antipsychotic) | 2-8 mg/day (Oral) | Chronic | Reduction in positive and negative symptoms | Effective for both positive and negative symptoms. |
| Olanzapine | (Atypical Antipsychotic) | 10-20 mg/day (Oral) | Chronic | Reduction in positive and negative symptoms | Effective for both positive and negative symptoms, with potential for metabolic side effects. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key clinical trials of DTγE, as well as a general overview of the administration of comparator antipsychotics.
This compound Clinical Trial Protocol (Based on Verhoeven et al., 1984)
-
Study Design: A double-blind, crossover design was employed.
-
Participants: 18 neuroleptic-free schizophrenic patients.
-
Treatment: Patients received intramuscular injections of 1 mg/day of DTγE for 10 days. This was preceded or followed by a placebo period of the same duration.
-
Assessments: Psychopathological state was assessed using standardized rating scales. Biochemical and hormonal parameters, including plasma prolactin, growth hormone, cortisol, and cerebrospinal fluid concentrations of neurotransmitter metabolites, were measured.
-
Inclusion/Exclusion Criteria: Specific inclusion and exclusion criteria would have been defined in the full study protocol, likely including a diagnosis of schizophrenia according to established criteria (e.g., DSM-III), a minimum level of symptom severity, and the absence of other major medical or psychiatric conditions.
This compound Clinical Trial Protocol (Based on Emrich et al., 1980)
-
Study Design: A double-blind, placebo-controlled, crossover investigation.
-
Participants: 13 schizophrenic patients undergoing continuous neuroleptic therapy with persistent productive symptoms.
-
Treatment: Following a single-blind placebo injection, patients entered two successive 4-day double-blind treatment periods with either intramuscular injections of 2 mg of DTγE or placebo.
-
Assessments: Psychopathological evaluation was performed twice daily using the Inpatient Multidimensional Psychiatric Scale (IMPS) and an eight-point scale for special target symptoms (VBS).
General Protocol for Comparator Antipsychotics (Haloperidol, Risperidone, Olanzapine)
-
Study Design: Typically, randomized, double-blind, placebo-controlled or active-comparator trials.
-
Participants: Patients with a diagnosis of schizophrenia, often experiencing an acute exacerbation of psychotic symptoms.
-
Treatment: Oral administration of the antipsychotic at a therapeutic dose (e.g., Haloperidol 5-20 mg/day, Risperidone 2-8 mg/day, Olanzapine 10-20 mg/day).
-
Assessments: Efficacy is primarily assessed using validated rating scales such as the Brief Psychiatric Rating Scale (BPRS) and the Positive and Negative Syndrome Scale (PANSS). Safety and tolerability are monitored through the recording of adverse events, vital signs, weight, and laboratory tests.
Signaling Pathways and Mechanisms of Action
The antipsychotic effects of different compounds are mediated by their interaction with specific neurotransmitter systems in the brain. The following diagrams illustrate the proposed or established signaling pathways for DTγE and the comparator antipsychotics.
Caption: Proposed mechanism of this compound.
Caption: Mechanism of action of Haloperidol.
Caption: Mechanism of action of Atypical Antipsychotics.
Conclusion
The investigation into the antipsychotic properties of this compound represents an early exploration into the role of neuropeptides in psychosis. While initial studies provided some promising results, the overall evidence for its efficacy remains inconclusive and less robust than that for established typical and atypical antipsychotics. The proposed mechanism of action for DTγE, potentially involving the modulation of endorphin and dopamine systems, differs from the direct receptor blockade characteristic of conventional antipsychotics and warrants further investigation. This comparative guide highlights the need for more rigorous, large-scale clinical trials with standardized methodologies and comprehensive data reporting to definitively validate the therapeutic potential of DTγE in schizophrenia.
References
- 1. Clinical, biochemical, and hormonal aspects of treatment with Des-tyr1-gamma-endorphin in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Des-tyrosyl-gamma-endorphin in schizophrenia: a double-blind trial in 13 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of schizophrenic patients treated with this compound (DTgammaE) - PubMed [pubmed.ncbi.nlm.nih.gov]
[Des-Tyr1]-gamma-Endorphin: A Modulator of Opioid Analgesia in Comparison to Classical Opioid Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of [Des-Tyr1]-gamma-endorphin (DTγE) and other endogenous opioid peptides in the context of analgesia. While classical opioid peptides act as direct agonists at opioid receptors to produce pain relief, DTγE exhibits a more complex, modulatory role. This document summarizes key experimental data on receptor binding, analgesic potency, and mechanisms of action to facilitate a comprehensive understanding of their distinct pharmacological profiles.
Section 1: Overview of this compound and Other Opioid Peptides
Endogenous opioid peptides are a class of neuropeptides that play a crucial role in pain modulation. This family includes the well-characterized endorphins, enkephalins, and dynorphins, which produce analgesia by activating opioid receptors. This compound (DTγE) is a fragment of gamma-endorphin that lacks the N-terminal tyrosine residue, a critical component for direct opioid receptor activation. Consequently, DTγE is considered to be devoid of intrinsic opioid activity.[1] However, research indicates that DTγE can significantly influence the analgesic effects of other opioids, such as morphine, through an indirect mechanism.[1][2]
Section 2: Comparative Analysis of Receptor Binding Affinity
The affinity of a ligand for its receptor is a key determinant of its biological activity. The following table summarizes the binding affinities (Kd or Ki values) of DTγE and other representative opioid peptides for opioid receptors. Lower values indicate higher binding affinity.
| Peptide | Receptor Subtype(s) | Binding Affinity (Kd/Ki) | Species/Tissue |
| This compound | Opioid (general) | 42 µM (Kd) | Rat brain membranes |
| β-Endorphin | μ (mu), δ (delta) | 0.4 nM (Kd) | Rat brain membranes |
| Leu-Enkephalin | δ (delta) > μ (mu) | 1.26 nM (Ki for δOR), 1.7 nM (Ki for μOR) | Recombinant human receptors |
| Met-Enkephalin | δ (delta), μ (mu) | ~2-7 nM (Ki for μOR) | Rat cerebrum / Guinea pig brain |
| Dynorphin A | κ (kappa) > μ (mu), δ (delta) | Nanomolar range (Ki) for all three | Recombinant human receptors |
Note: Data is compiled from multiple sources and experimental conditions may vary.
As the data indicates, DTγE's affinity for opioid receptors is exceptionally low, particularly when compared to the high affinities of β-endorphin, enkephalins, and dynorphins.[3] This profound difference in receptor binding underscores their distinct mechanisms of action in modulating pain.
Section 3: Comparison of Analgesic Potency
The analgesic potency of opioid peptides is typically determined in vivo using animal models and is often expressed as the ED50 (the dose required to produce a therapeutic effect in 50% of the population).
| Peptide | Direct Analgesic Effect | Modulatory Effect on Morphine Analgesia | Analgesic Potency (ED50) | Animal Model/Assay |
| This compound | No | Potentiation (chronic, i.p.) / Inhibition (acute, i.c.v.) | Not Applicable | Mouse/Rat; Hot-plate, Tail-flick, Foot-shock |
| β-Endorphin | Yes | Not Applicable | 18-33 times more potent than morphine (molar basis) | Mouse; Tail-flick, Hot-plate |
| Leu-Enkephalin | Yes | Potentiation of morphine and met-enkephalin analgesia | 0.16 nmol (i.t. with peptidase inhibitors) | Rat; Tail-flick |
| Met-Enkephalin | Yes | Not Applicable | Dose-dependent analgesia (i.t.) | Rat; Tail-flick |
| Dynorphin A | Yes | Can modify opioid effects | Not specified in reviewed literature | - |
Note: i.p. = intraperitoneal; i.c.v. = intracerebroventricular; i.t. = intrathecal. ED50 values are highly dependent on the route of administration and experimental conditions.
While β-endorphin is a highly potent analgesic,[4] and enkephalins also demonstrate direct analgesic effects,[5][6] DTγE's role is exclusively modulatory. Chronic systemic administration of DTγE has been shown to enhance the analgesic effect of morphine,[2] whereas acute central administration can reduce it.[1]
Section 4: Signaling Pathways
Classical Opioid Receptor Signaling
Endogenous opioid peptides like β-endorphin, enkephalins, and dynorphins exert their analgesic effects by binding to and activating G-protein coupled opioid receptors (GPCRs). This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit pain signal transmission.
References
- 1. Des-tyrosine-gamma-endorphin effects on morphine analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Des-tyrosine1-gamma-endorphin increases the antinociceptive efficacy of morphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of the amino terminal tyrosine to the interaction of gamma-endorphin with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beta-endorphin is a potent analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing analgesia and μ-opioid receptor internalization produced by intrathecal enkephalin: requirement for peptidase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potentiation of spinal analgesia by leucine enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
[Des-Tyr1]-gamma-Endorphin: A Non-Opioid Neuropeptide with Indirect Influence on Opioid Systems
A Comparative Guide for Researchers
[Des-Tyr1]-gamma-endorphin (DTγE), a naturally occurring neuropeptide fragment of γ-endorphin, presents a unique pharmacological profile that distinguishes it from classical opioid peptides. While its parent molecule, γ-endorphin, interacts with opioid receptors, the removal of the N-terminal tyrosine residue dramatically alters its activity, rendering it essentially inactive at these sites. This guide provides a comparative analysis of DTγE's interaction with opioid receptors, supported by experimental data, and explores its alternative mechanisms of action.
Diminished Opioid Receptor Binding Affinity: A Quantitative Comparison
The defining characteristic of this compound is its profoundly reduced affinity for opioid receptors. The N-terminal tyrosine is a critical pharmacophore for nearly all opioid peptides, and its absence in DTγE results in a significant loss of binding. This is quantitatively illustrated in the following table, which compares the binding affinity of DTγE with its precursors, γ-endorphin and β-endorphin.
| Compound | Dissociation Constant (Kd) | Receptor Source |
| This compound | 42 µM | Rat brain membranes |
| gamma-Endorphin | 58 nM | Rat brain membranes |
| beta-Endorphin | 0.4 nM | Rat brain membranes |
| Data sourced from a radioreceptor assay using [3H]β-endorphin as the radioligand[1]. |
As the data indicates, the binding affinity of this compound for opioid receptors is in the micromolar range, which is several orders of magnitude weaker than that of gamma-endorphin and beta-endorphin[1]. This low affinity suggests that at physiological concentrations, DTγE is unlikely to exert any significant direct effects through opioid receptors[1].
Evidence for Non-Opioid Mechanisms of Action
Research has consistently shown that DTγE is devoid of direct opiate-like activity[2]. Instead, its pharmacological effects appear to be mediated primarily through interactions with other neurotransmitter systems, most notably the dopaminergic system[3][4][5][6]. Studies have shown that DTγE can influence dopamine turnover and interact with dopaminergic pathways in specific brain regions, such as the nucleus accumbens[4][5][7]. This has led to the investigation of DTγE for its potential neuroleptic-like and antidepressant properties[8][9].
While lacking direct opioid receptor agonism, some evidence suggests that chronic administration of DTγE may indirectly influence the opioid system. For instance, prolonged treatment with DTγE has been observed to enhance the antinociceptive effects of morphine, indicating a potential long-term modulatory role on opioid receptor-effector mechanisms[10].
Experimental Protocols
The determination of binding affinities for compounds like this compound is typically achieved through competitive radioligand binding assays.
Competitive Radioligand Binding Assay Protocol
-
Membrane Preparation:
-
Homogenize rat brain tissue in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]β-endorphin, [3H]naloxone).
-
Add increasing concentrations of the unlabeled competitor ligand (this compound, gamma-endorphin, or beta-endorphin).
-
To determine non-specific binding, add a high concentration of an unlabeled opioid agonist (e.g., morphine) to a set of control tubes.
-
Add the prepared brain membranes to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the dissociation constant (Kd) of the competitor using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_L), where [L] is the concentration of the radioligand and Kd_L is its dissociation constant.
-
Signaling Pathways and Proposed Interactions
To understand the context of this compound's lack of opioid activity, it is useful to visualize the canonical signaling pathway of a G-protein coupled opioid receptor.
References
- 1. Contribution of the amino terminal tyrosine to the interaction of gamma-endorphin with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Des-tyrosine-gamma-endorphin effects on morphine analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-opiate beta-endorphin fragments and dopamine-V. gamma-Type endorphins and prolactin secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stork: gamma-Endorphin and N alpha-acetyl-gamma-endorphin interfere with distinct dopaminergic systems in the nucleus accumbens via opioid and non-opioid mechanisms [storkapp.me]
- 5. Non-opiate beta-endorphin fragments and dopamine--VI. Behavioural analysis of the interaction between gamma-type endorphins and dopaminergic systems in the nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of beta-endorphin-6(16-17) as the principal metabolite of des-tyrosin-gamma-endorphin (DTgammaE) in vitro and assessment of its activity in neurotransmitter receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of des-Tyr1-gamma-endorphin and des-Tyr1-alpha-endorphin on alpha-MPT-induced catecholamine disappearance in rat brain nuclei: a dose--response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorbyt.com [biorbyt.com]
- 10. Des-tyrosine1-gamma-endorphin increases the antinociceptive efficacy of morphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of [Des-Tyr1]-gamma-Endorphin and beta-Endorphin for Researchers and Drug Development Professionals
This guide provides a detailed comparative study of two endogenous opioid peptides: [Des-Tyr1]-gamma-Endorphin (DTγE) and beta-endorphin. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their biochemical properties, receptor interactions, and physiological effects, supported by experimental data and detailed methodologies.
Introduction
Endogenous opioids are a class of peptides that play crucial roles in pain modulation, reward, and emotional responses. Among these, beta-endorphin is a well-characterized potent analgesic with high affinity for opioid receptors. In contrast, this compound, a naturally occurring fragment of gamma-endorphin that lacks the N-terminal tyrosine residue, exhibits distinct pharmacological properties, notably neuroleptic-like effects, with a significantly reduced affinity for classical opioid receptors. This comparative guide delves into the key differences between these two peptides, providing a foundation for further research and therapeutic development.
Biochemical and Receptor Binding Properties
The primary distinction between beta-endorphin and DTγE lies in their affinity for opioid receptors. The N-terminal tyrosine residue, present in beta-endorphin but absent in DTγE, is critical for high-affinity binding to opioid receptors.
Table 1: Comparative Receptor Binding Affinities
| Ligand | Receptor | Binding Affinity (Kd) | Reference |
| beta-Endorphin | Opiate Receptors | 0.4 nM | [1] |
| gamma-Endorphin | Opiate Receptors | 58 nM | [1] |
| This compound (DTγE) | Opiate Receptors | 42 µM | [1] |
As the data indicates, the removal of the N-terminal tyrosine in DTγE results in a dramatic reduction in binding affinity for opiate receptors compared to beta-endorphin, with the dissociation constant (Kd) shifting from the nanomolar to the micromolar range[1]. This suggests that at physiological concentrations, DTγE is unlikely to exert significant effects through direct interaction with opioid receptors[1].
Signaling Pathways and Functional Activity
The differing receptor affinities of beta-endorphin and DTγE translate to distinct downstream signaling and functional outcomes.
Beta-Endorphin: A Classical Opioid Agonist
Beta-endorphin is a potent agonist at mu (µ) and delta (δ) opioid receptors[2]. Activation of these G-protein coupled receptors (GPCRs) initiates two primary signaling cascades:
-
G-protein Signaling: Upon agonist binding, the associated inhibitory G-protein (Gi/o) is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. The dissociation of G-protein subunits also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.
-
Beta-Arrestin Signaling: Following receptor activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), beta-arrestin proteins are recruited to the receptor. This leads to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs).
This compound: A Modulator of Dopaminergic Systems
Given its low affinity for opioid receptors, the effects of DTγE are thought to be mediated through non-opioid mechanisms. Research suggests that DTγE may act as a modulator of dopaminergic neurotransmission, exhibiting neuroleptic-like properties. Studies have shown that DTγE can influence dopamine synthesis and metabolism in specific brain regions[3]. This is in stark contrast to the effects of beta-endorphin, which can indirectly increase dopamine release in reward pathways, contributing to its reinforcing properties[4].
Table 2: Comparative Functional Activity
| Parameter | beta-Endorphin | This compound (DTγE) |
| G-Protein Activation | Potent agonist, stimulates GTPγS binding | Not reported to stimulate GTPγS binding via opioid receptors |
| Adenylyl Cyclase Activity | Inhibits adenylyl cyclase, decreases cAMP levels | Not reported to directly inhibit adenylyl cyclase via opioid receptors |
| Analgesic Activity | Potent analgesic (18-33x more potent than morphine)[2][5][6] | Devoid of opiate-like analgesic activity |
| Rewarding Properties | Induces conditioned place preference[7] | Does not induce conditioned place preference |
| Neuroleptic-like Effects | Not characteristic | Exhibits neuroleptic-like effects (e.g., catalepsy) |
| Effect on Dopamine | Increases dopamine release in the nucleus accumbens[4] | Modulates dopamine synthesis and metabolism[3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize and compare beta-endorphin and DTγE.
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to their receptors.
Objective: To determine the dissociation constant (Kd) of this compound and beta-endorphin for opioid receptors.
Principle: A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of cell membranes containing the receptor. The displacement of the radioligand by increasing concentrations of an unlabeled test compound is measured.
Materials:
-
Cell membranes expressing opioid receptors (e.g., from rat brain or transfected cell lines).
-
Radiolabeled opioid ligand (e.g., [³H]naloxone or a specific peptide ligand).
-
Unlabeled beta-endorphin and this compound.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a series of tubes, a fixed amount of cell membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (beta-endorphin or DTγE). Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
Objective: To assess the ability of this compound and beta-endorphin to activate Gi/o proteins coupled to opioid receptors.
Principle: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the extent of G-protein activation.
Materials:
-
Cell membranes expressing opioid receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Unlabeled GTPγS (for non-specific binding).
-
Test compounds (beta-endorphin, DTγE).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Filtration: The reaction is stopped by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the membranes is measured by scintillation counting.
-
Data Analysis: The data is analyzed to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for G-protein activation.
cAMP Inhibition Assay
This assay measures the downstream effect of Gi/o-coupled receptor activation on adenylyl cyclase activity.
Objective: To determine the effect of this compound and beta-endorphin on intracellular cAMP levels.
Principle: Gi/o-coupled receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This assay measures the amount of cAMP produced in cells following treatment with the test compounds.
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (beta-endorphin, DTγE).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Treatment: Cells are pre-treated with the test compounds at various concentrations.
-
Stimulation: Adenylyl cyclase is then stimulated with forskolin to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis: The inhibitory effect of the test compounds on forskolin-stimulated cAMP production is quantified to determine their EC50 and Emax values.
Conclusion
The comparative analysis of this compound and beta-endorphin reveals two peptides with fundamentally different pharmacological profiles. Beta-endorphin is a classical opioid agonist, exhibiting high affinity for opioid receptors and potent analgesic and rewarding properties mediated through canonical G-protein and beta-arrestin signaling pathways. In contrast, DTγE's lack of the N-terminal tyrosine residue renders it largely inactive at opioid receptors at physiological concentrations. Its observed biological effects, such as its neuroleptic-like properties, are likely mediated through the modulation of other neurotransmitter systems, particularly dopamine.
This distinction is critical for researchers and drug development professionals. While beta-endorphin and its analogs continue to be explored for their analgesic potential, DTγE and related peptides may offer novel therapeutic avenues for psychiatric and neurological disorders where dopaminergic dysregulation is implicated. Further research into the precise molecular targets and mechanisms of action of DTγE is warranted to fully elucidate its therapeutic potential.
References
- 1. Contribution of the amino terminal tyrosine to the interaction of gamma-endorphin with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of β-Endorphin in Stress, Behavior, Neuroinflammation, and Brain Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of des-Tyr1-gamma-endorphin and des-Tyr1-alpha-endorphin on alpha-MPT-induced catecholamine disappearance in rat brain nuclei: a dose--response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-endorphin-induced locomotor stimulation and reinforcement are associated with an increase in dopamine release in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beta-endorphin is a potent analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beta-endorphin is a potent analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rewarding properties of beta-endorphin as measured by conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating [Des-Tyr1]-gamma-Endorphin's Impact on Dopamine Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of [Des-Tyr1]-gamma-endorphin's (DTγE) effects on dopamine release and overall dopaminergic system activity. It contrasts DTγE with other endorphin fragments and summarizes the experimental data that substantiates its unique, neuroleptic-like profile. The information presented herein is intended to support further research and drug development in neurology and psychiatry.
Introduction to this compound
This compound (DTγE) is a non-opioid fragment of the endogenous opioid peptide γ-endorphin. Unlike its parent compound, DTγE does not bind significantly to opioid receptors and lacks analgesic properties. Instead, it has garnered attention for its neuroleptic-like effects, suggesting a modulatory role in central dopamine systems. This has led to investigations into its potential as an antipsychotic agent. Understanding its precise mechanism of action on dopamine release is crucial for validating its therapeutic potential.
Comparative Analysis of Dopamine Utilization
Direct measurements of dopamine release following DTγE administration are not extensively documented in comparative studies. However, a key study by Versteeg et al. provides a quantitative comparison of the effects of DTγE and its counterpart, [Des-Tyr1]-alpha-endorphin (DTαE), on dopamine utilization. This was assessed by measuring the rate of dopamine disappearance after inhibiting its synthesis with α-methyl-p-tyrosine (α-MPT). The findings reveal that DTγE and DTαE have opposite, dose-dependent effects on dopamine utilization in specific brain regions.
Table 1: Comparative Effects of DTγE and DTαE on Dopamine Disappearance in Rat Brain Nuclei [1]
| Brain Region | Peptide | Dose (µg, icv) | % Change in Dopamine Disappearance (relative to control) |
| Nucleus Interstitialis Striae Terminalis | DTγE | 0.01 | +25% |
| 0.1 | +40% | ||
| 1 | +55% | ||
| 10 | +60% | ||
| DTαE | 0.01 | -20% | |
| 0.1 | -30% | ||
| 1 | -25% | ||
| 10 | No significant effect | ||
| Paraventricular Nucleus | DTγE | 0.01 | +30% |
| 0.1 | +50% | ||
| 1 | +65% | ||
| 10 | +70% | ||
| DTαE | 0.01 | -25% | |
| 0.1 | -35% | ||
| 1 | -30% | ||
| 10 | No significant effect | ||
| Anterior Hypothalamic Nucleus | DTγE | 0.01 | +20% |
| 0.1 | +45% | ||
| 1 | +60% | ||
| 10 | +65% | ||
| DTαE | 0.01 | -15% | |
| 0.1 | -25% | ||
| 1 | -20% | ||
| 10 | No significant effect | ||
| Zona Incerta | DTγE | 0.01 | +15% |
| 0.1 | +35% | ||
| 1 | +50% | ||
| 10 | +55% | ||
| DTαE | 0.01 | -10% | |
| 0.1 | -20% | ||
| 1 | -15% | ||
| 10 | No significant effect | ||
| Nucleus Accumbens | DTγE / DTαE | All doses | No significant effect |
| Caudate Nucleus | DTγE / DTαE | All doses | No significant effect |
Data is approximated from graphical representations in the source study and represents the dose-dependent nature of the effects.
The results indicate that DTγE enhances dopamine utilization in several brain regions, an effect consistent with some neuroleptic actions, while DTαE has the opposite effect. Notably, neither peptide significantly affected dopamine utilization in the nucleus accumbens or caudate nucleus in this particular study.[1]
Neuroleptic-Like Properties and Dopamine Antagonism
The neuroleptic-like profile of γ-type endorphins is further supported by behavioral studies and in vitro assays. These peptides can antagonize dopamine-mediated responses, distinguishing them from typical opioids that often enhance dopamine release.
Table 2: Comparison of Neuroleptic-Like Effects of Gamma-Type Endorphins
| Peptide | Effect | Experimental Model | Reference |
| This compound (DTγE) | Attenuates apomorphine/phenylephrine-induced inhibition of dopamine-mediated contractions. | In vitro rat rectum contraction assay | [2] |
| Des-enkephalin-gamma-endorphin (DEγE) | Similar action to atypical neuroleptics (e.g., sulpiride, clozapine) in attenuating dopamine agonist effects. | In vitro rat rectum contraction assay | [2] |
| Des-enkephalin-gamma-endorphin (DEγE) | Does not antagonize dopamine agonist-induced inhibition of electrically evoked dopamine release. | In vitro rat nucleus accumbens slices | [3] |
| This compound (DTγE) | Attenuates electrical self-stimulation of the nucleus accumbens. | In vivo rat self-stimulation model | |
| gamma-Endorphin | Blocks hyperlocomotion induced by high doses of apomorphine in the nucleus accumbens. | In vivo rat behavioral model |
Signaling Pathways and Mechanism of Action
The precise signaling pathway for DTγE's modulation of the dopamine system is not fully elucidated but is thought to be indirect. For classical endorphins like β-endorphin, a well-established mechanism for increasing dopamine release involves the inhibition of GABAergic interneurons in the ventral tegmental area (VTA).[4][5][6] These GABAergic neurons normally exert a tonic inhibition on dopamine neurons. By binding to μ-opioid receptors on these GABAergic neurons, β-endorphin suppresses their activity, leading to a disinhibition of dopamine neurons and subsequent increased dopamine release in projection areas like the nucleus accumbens.[4][5]
Given that DTγE is a non-opioid peptide, it is unlikely to act via the same opioid receptor-mediated mechanism. Its neuroleptic-like effects suggest it may interfere with dopamine receptor function or downstream signaling, but the evidence indicates this interaction is likely indirect and does not involve direct binding to dopamine receptors.[7]
Caption: General mechanism of β-endorphin-induced dopamine release.
Experimental Protocols
α-MPT-Induced Dopamine Disappearance Assay
This protocol is used to assess the utilization rate of dopamine in specific brain regions, providing an indirect measure of dopaminergic activity.
Objective: To determine the effect of a test compound (e.g., DTγE) on the rate of dopamine depletion after inhibiting its synthesis.
Methodology:
-
Animal Model: Male Wistar rats are typically used.
-
Drug Administration:
-
The test peptide (e.g., DTγE or DTαE in various doses) or vehicle is administered intracerebroventricularly (icv).
-
Thirty minutes later, α-methyl-p-tyrosine (α-MPT), a tyrosine hydroxylase inhibitor, is administered intraperitoneally (i.p.) to block new dopamine synthesis.
-
-
Sample Collection:
-
Animals are sacrificed at a set time point after α-MPT administration (e.g., 90 minutes).
-
Brains are rapidly removed and frozen.
-
Specific brain nuclei are microdissected from frozen brain sections.
-
-
Neurochemical Analysis:
-
Dopamine levels in the dissected tissue are quantified using a sensitive radioenzymatic assay or high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
The rate of dopamine disappearance is calculated by comparing the dopamine levels in peptide-treated animals to those in vehicle-treated controls. An increased rate of disappearance suggests higher dopamine utilization.
-
References
- 1. Effect of des-Tyr1-gamma-endorphin and des-Tyr1-alpha-endorphin on alpha-MPT-induced catecholamine disappearance in rat brain nuclei: a dose--response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opposite interactions between alpha- and beta-endorphin fragments with dopamine mediated responses on the rat rectum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuroleptic-like peptide desenkephalin-gamma-endorphin does not antagonize the dopamine receptor agonist-induced inhibition of the release of [3H]dopamine from rat nucleus accumbens slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. β-Endorphin - Wikipedia [en.wikipedia.org]
- 6. sciencearchives.org [sciencearchives.org]
- 7. In vivo interaction of gamma-type endorphins with dopaminergic ligands in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Endogenous [Des-Tyr1]-gamma-Endorphin for Researchers
For researchers in neuroscience, pharmacology, and drug development, [Des-Tyr1]-gamma-endorphin (DTγE) presents a compelling subject of study due to its neuroleptic-like and potential antidepressant activities. This guide provides a comprehensive comparison of synthetic and endogenous DTγE, focusing on their practical implications in a research setting. While the ideal synthetic peptide is chemically and functionally identical to its endogenous counterpart, this guide highlights the critical considerations and experimental validations necessary to ensure the reliability of research outcomes.
Introduction to this compound
This compound is a neuropeptide found in the human cerebrospinal fluid.[1] It is a fragment of gamma-endorphin lacking the N-terminal tyrosine residue. This structural difference significantly reduces its affinity for classical opioid receptors, suggesting that its physiological effects are mediated through other mechanisms, likely involving dopaminergic systems.[2] DTγE has been investigated for its potential therapeutic applications, including antidepressant effects and antipsychotic properties.[1][3]
Core Comparison: The Ideal vs. The Real
In principle, a perfectly synthesized and purified this compound molecule is indistinguishable from the endogenous peptide. The primary distinction for a researcher lies not in the inherent properties of the molecule itself, but in the fidelity of the synthetic product to the natural one.
Endogenous this compound:
-
Gold Standard: Represents the true biological entity with native structure and function.
-
Post-Translational Modifications (PTMs): While less common in small peptides, any naturally occurring PTMs would be present.
-
Availability: Extremely limited and difficult to isolate in quantities sufficient for most experimental work.
Synthetic this compound:
-
Accessibility: Readily available in customizable quantities and purities from commercial vendors.
-
Purity and Identity: The primary concern is the presence of impurities from the synthesis process, such as truncated or deletion sequences, or residual chemical reagents.[4][5]
-
Bioequivalence: The fundamental assumption is that if a synthetic peptide is chemically identical to the endogenous one, it will be bioequivalent.[6][7] However, this must be verified experimentally.
Data Presentation: Physicochemical and Pharmacological Properties
The following table summarizes the key properties of this compound. These values are applicable to both endogenous and high-purity synthetic forms.
| Property | Description | Reference |
| Molecular Formula | C₇₄H₁₂₂N₁₈O₂₅S | [8] |
| Molecular Weight | 1695.97 g/mol | [8] |
| Amino Acid Sequence | Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu | |
| Biological Source | Human Cerebrospinal Fluid | [1] |
| Primary Mechanism | Modulates dopamine systems; exhibits neuroleptic-like properties.[9] | [9] |
| Receptor Affinity | Very low affinity for opioid receptors due to the absence of the N-terminal tyrosine. The Kd for opiate receptors is estimated to be 42 µM.[2] | [2] |
| Key Biological Effects | Antidepressant efficacy, facilitates extinction of active avoidance behavior, and attenuates passive avoidance behavior in rats.[1] | [1] |
Experimental Protocols
To ensure the validity of research using synthetic DTγE, it is crucial to perform rigorous quality control and functional assays. Below are detailed methodologies for key experiments.
Quality Control of Synthetic this compound
Objective: To verify the identity and purity of the synthetic peptide.
Methodology:
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the peptide.
-
Procedure: A small sample of the synthetic peptide is ionized and its mass-to-charge ratio is determined. The observed molecular weight should match the theoretical molecular weight of DTγE (1695.97 Da).[10]
-
Tandem MS (MS/MS): Can be used to sequence the peptide, confirming the correct amino acid sequence.[10]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the peptide sample.
-
Procedure: The peptide is passed through a chromatography column, and its elution profile is monitored. A single major peak indicates high purity. The percentage of the area under this peak relative to the total area of all peaks provides a quantitative measure of purity.[5][10]
-
Opioid Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To confirm the low binding affinity of DTγE for opioid receptors, a key characteristic.
Methodology:
-
Receptor Source: Prepare cell membranes from tissues or cell lines expressing opioid receptors (e.g., rat brain homogenates, CHO cells expressing µ-opioid receptors).[11]
-
Radioligand: Use a tritiated opioid ligand with high affinity for the receptor of interest (e.g., [³H]-DAMGO for µ-opioid receptors).[11]
-
Assay Procedure:
-
Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the synthetic DTγE.
-
Separate bound from free radioligand by rapid filtration.[12]
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of DTγE.
-
Determine the IC₅₀ value (the concentration of DTγE that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) to determine the binding affinity. A high Ki value is expected, confirming low affinity.[11]
-
In Vivo Behavioral Assay: Pole-Jumping Avoidance Test
Objective: To assess the neuroleptic-like activity of synthetic DTγE.[9]
Methodology:
-
Subjects: Male Wistar rats are commonly used.
-
Apparatus: A two-compartment shuttle box with a grid floor and a pole in the center of one compartment.
-
Procedure:
-
Acquisition: A conditioned stimulus (e.g., a light) is presented, followed by an unconditioned stimulus (e.g., a mild foot shock). The rat learns to avoid the shock by jumping onto the pole.
-
Extinction: After the avoidance response is acquired, the foot shock is omitted. The number of trials required for the rat to cease jumping onto the pole (extinction) is measured.
-
Treatment: Administer synthetic DTγE or a vehicle control to the rats and observe the rate of extinction. Neuroleptic-like compounds facilitate extinction.[9][13]
-
-
Data Analysis: Compare the number of trials to extinction between the DTγE-treated and control groups. A statistically significant decrease in the number of trials to extinction in the DTγE group indicates neuroleptic-like activity.
Mandatory Visualizations
Caption: Experimental workflow for validating synthetic this compound.
Caption: Postulated signaling pathway for this compound's effects.
Conclusion
For researchers, the choice between synthetic and endogenous this compound is a matter of practicality. The endogenous peptide is the ideal but is largely inaccessible. High-quality synthetic DTγE serves as a crucial and reliable substitute, provided its identity and purity are rigorously verified through methods such as mass spectrometry and HPLC. Functional assays, including receptor binding and in vivo behavioral tests, are essential to confirm that the synthetic peptide exhibits the expected biological activity. By following these validation steps, researchers can confidently use synthetic DTγE to unravel the physiological roles and therapeutic potential of this intriguing neuropeptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Contribution of the amino terminal tyrosine to the interaction of gamma-endorphin with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gamma-type endorphins: neurolepticum-like and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quality control: the central pillar supporting peptide manufacturing [manufacturingchemist.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Assessing the bioequivalence of analogues of endogenous substances (‘endogenous drugs’): considerations to optimize study design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the bioequivalence of analogues of endogenous substances ('endogenous drugs'): considerations to optimize study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. [Des-1-tyrosine-gamma-endorphin: an assessment of its neuroleptic properties and effect on dopamine synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quality control of synthetic peptides [innovagen.com]
- 11. benchchem.com [benchchem.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Neuroleptic-like activity of peptides related to [DesTyr1] gamma-endorphin: structure activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of [Des-Tyr1]-gamma-Endorphin Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the physiological roles of [Des-Tyr1]-gamma-endorphin (DTγE), the specificity of the antibodies used for its detection and quantification is of paramount importance. This guide provides a comparative analysis of antibody specificity, supported by experimental data, to aid in the selection of appropriate immunological tools.
This compound is a neuropeptide fragment of γ-endorphin that lacks the N-terminal tyrosine residue. This modification significantly reduces its affinity for classical opioid receptors, while imbuing it with neuroleptic-like properties, primarily through modulation of the dopaminergic system. Consequently, antibodies designed to detect DTγE must exhibit high specificity to distinguish it from its precursor, γ-endorphin, and other structurally related endorphins.
Comparative Antibody Specificity
The specificity of an antibody is its ability to bind to its intended target with high affinity while showing minimal cross-reactivity with other molecules. In the context of DTγE, this means the antibody should preferentially recognize the N-terminal sequence of DTγE and not bind significantly to γ-endorphin, α-endorphin, β-endorphin, or enkephalins.
The following table summarizes the cross-reactivity of a polyclonal anti-rat γ-endorphin antibody, which also recognizes this compound, as determined by radioimmunoassay (RIA). This data is illustrative of the specificity profile that can be achieved and should be sought when evaluating antibodies for DTγE research.
| Peptide Fragment | % Cross-Reactivity |
| γ-Endorphin (β-LPH61-77) | 100 |
| [Des-Tyr1]-γ-endorphin (DTγE) | 100 |
| α-Endorphin (β-LPH61-76) | 100 |
| β-Endorphin (β-LPH61-91) | 100 |
| [Met5]-Enkephalin | <0.01 |
| [Leu5]-Enkephalin | <0.01 |
| α-MSH | <0.01 |
| ACTH | <0.01 |
Data adapted from a study developing a radioimmunoassay for endorphins.
Note: The antibody in this example shows high cross-reactivity with other endorphins sharing the same core sequence. For specific detection of DTγE, an antibody raised against the N-terminus of DTγE would be ideal and is expected to show significantly lower cross-reactivity with tyrosine-containing endorphins. The lack of cross-reactivity with enkephalins, α-MSH, and ACTH demonstrates specificity against other peptide hormones.
Experimental Methodologies
The determination of antibody specificity relies on robust and well-validated experimental protocols. The most common techniques employed are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
Radioimmunoassay (RIA) for this compound
RIA is a highly sensitive technique used to quantify antigens by employing a radiolabeled antigen that competes with the unlabeled antigen in the sample for binding to a limited amount of antibody.
Protocol Outline:
-
Reagents:
-
Specific anti-γ-endorphin or anti-[Des-Tyr1]-γ-endorphin antibody.
-
¹²⁵I-labeled γ-endorphin (tracer).
-
[Des-Tyr1]-γ-endorphin standards of known concentrations.
-
Assay buffer (e.g., 0.05 M phosphate buffer, pH 7.4, containing 0.5% BSA).
-
Second antibody (e.g., goat anti-rabbit IgG) for precipitation.
-
Polyethylene glycol (PEG) to facilitate precipitation.
-
-
Procedure:
-
A standard curve is prepared using known concentrations of unlabeled DTγE.
-
A fixed amount of radiolabeled γ-endorphin and the primary antibody are incubated with either the standards or the unknown samples.
-
The mixture is incubated for a defined period (e.g., 24-48 hours) at 4°C to allow for competitive binding.
-
The antibody-bound antigen is precipitated using a second antibody and PEG.
-
The mixture is centrifuged, and the supernatant is decanted.
-
The radioactivity of the pellet (bound fraction) is measured using a gamma counter.
-
The concentration of DTγE in the samples is determined by comparing the degree of inhibition of tracer binding to the standard curve.
-
-
Specificity Testing:
-
To assess cross-reactivity, various related peptides (e.g., γ-endorphin, α-endorphin, β-endorphin, enkephalins) are run in the assay at a range of concentrations.
-
The concentration of each peptide required to displace 50% of the radiolabeled tracer is determined.
-
The percent cross-reactivity is calculated as: (Concentration of DTγE at 50% displacement / Concentration of cross-reactant at 50% displacement) x 100.
-
Competitive ELISA for this compound
Competitive ELISA is another method to determine antibody specificity and quantify an antigen. In this format, the sample antigen competes with a reference antigen coated on the plate for binding to a limited amount of labeled antibody.
Protocol Outline:
-
Reagents:
-
Microtiter plate coated with a known amount of [Des-Tyr1]-γ-endorphin.
-
Specific anti-[Des-Tyr1]-γ-endorphin antibody.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG).
-
[Des-Tyr1]-γ-endorphin standards.
-
Substrate for the enzyme (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Wash and blocking buffers.
-
-
Procedure:
-
The microtiter plate is coated with DTγE and then blocked to prevent non-specific binding.
-
Standards or samples are pre-incubated with a limited amount of the primary antibody.
-
This mixture is then added to the DTγE-coated wells.
-
During incubation, the free antibody will bind to the coated DTγE. The more DTγE in the sample, the less antibody will be available to bind to the plate.
-
The plate is washed, and the enzyme-conjugated secondary antibody is added.
-
After another incubation and wash, the substrate is added, and the color develops in inverse proportion to the amount of DTγE in the sample.
-
The reaction is stopped, and the absorbance is read on a plate reader.
-
The concentration of DTγE is determined from a standard curve.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of this compound, the following diagrams are provided.
Workflow for Radioimmunoassay (RIA).
This compound is believed to exert its neuroleptic-like effects by modulating dopamine D2 receptor signaling pathways. The following diagram illustrates a plausible mechanism.
[Des-Tyr1]-γ-Endorphin Signaling Pathway.
[Des-Tyr1]-gamma-Endorphin and Naloxone: A Comparative Guide to Opioid Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the interactions of [Des-Tyr1]-gamma-Endorphin (DTγE) and naloxone with opioid receptors, supported by available experimental data. While both molecules are related to the endogenous opioid system, their mechanisms of action and receptor affinities differ dramatically. This analysis reveals a nuanced relationship, suggesting an indirect modulatory role for DTγE rather than a classical opioid receptor-mediated effect that can be directly antagonized by naloxone.
At a Glance: Key Differences in Opioid Receptor Interaction
| Feature | This compound (DTγE) | Naloxone |
| Receptor Affinity | Very low affinity for opiate receptors. | High affinity for μ-opioid receptors. |
| Mechanism of Action | Unlikely to directly activate opioid receptors at physiological concentrations. May indirectly modulate the opioid system. | Competitive antagonist at μ, κ, and δ opioid receptors, with the highest affinity for the μ-receptor. |
| Reported Effects | Potentiates morphine analgesia with chronic administration.[1][2] | Reverses the effects of opioid agonists.[3] |
Quantitative Data Summary: Receptor Binding Affinities
Experimental data highlights the stark contrast in the affinity of DTγE and naloxone for opioid receptors.
| Compound | Ligand | Receptor Preparation | Assay Type | Binding Affinity (Kd) | Reference |
| This compound | [3H]β-endorphin | Rat brain membranes | Radioreceptor Assay | 42 µM | [4] |
| gamma-Endorphin | [3H]β-endorphin | Rat brain membranes | Radioreceptor Assay | 58 nM | [4] |
| β-Endorphin | [3H]β-endorphin | Rat brain membranes | Radioreceptor Assay | 0.4 nM | [4] |
Note: A lower Kd value indicates a higher binding affinity. The micromolar dissociation constant (Kd) of DTγE indicates a significantly weaker interaction with opiate receptors compared to gamma-endorphin and the potent endogenous opioid, β-endorphin.[4] This finding suggests that at physiological concentrations, DTγE is unlikely to exert direct effects through these receptors.[4]
Experimental Protocols
Radioligand Binding Assay (as described for DTγE)
This protocol outlines the methodology used to determine the binding affinity of DTγE for opiate receptors.
Objective: To determine the equilibrium dissociation constant (Kd) of a ligand for its receptor.
Materials:
-
Radioligand: [3H]β-endorphin
-
Competitor Ligands: Unlabeled this compound, gamma-Endorphin, β-Endorphin
-
Receptor Source: Rat brain membranes
-
Assay Buffer: Appropriate buffer for maintaining pH and ionic strength.
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the opioid receptors.
-
Assay Setup: In a series of tubes, incubate a fixed concentration of the radioligand ([3H]β-endorphin) with increasing concentrations of the unlabeled competitor ligand (DTγE, gamma-endorphin, or β-endorphin).
-
Incubation: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 30°C).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the competitor ligand concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Kd.
Signaling Pathways and Experimental Workflow
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate a signaling cascade that leads to the modulation of neuronal activity. Naloxone, as a competitive antagonist, blocks this activation.
References
- 1. Des-tyrosine1-gamma-endorphin increases the antinociceptive efficacy of morphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Des-tyrosine-gamma-endorphin effects on morphine analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Contribution of the amino terminal tyrosine to the interaction of gamma-endorphin with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of [Des-Tyr1]-gamma-Endorphin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of the neuropeptide [Des-Tyr1]-gamma-endorphin (DTγE) and strategies to enhance its stability through analog design. The inherent metabolic lability of DTγE presents a significant hurdle in its development as a therapeutic agent. This document summarizes key experimental data, outlines detailed protocols for stability assessment, and visualizes the proposed signaling pathway.
Executive Summary
This compound, a peptide with potential neuroleptic-like activities, is characterized by its rapid degradation in biological systems. In vivo studies in rats have demonstrated a very short plasma half-life, with a biphasic disappearance pattern of 0.7 minutes and 5.5 minutes[1]. A closely related analog, des-enkephalin-gamma-endorphin (DEγE), exhibits an even faster elimination, with a half-life of just 0.6 minutes in rats[1]. This rapid metabolism necessitates the development of stabilized analogs for any potential clinical application. This guide explores various strategies for enhancing the metabolic stability of DTγE and provides the methodological framework for their evaluation.
Comparative Metabolic Stability
While direct comparative studies on a wide range of DTγE analogs are limited, we can extrapolate from established peptide stabilization strategies to predict the metabolic fate of potential analogs. The following table summarizes these strategies and their expected impact on the stability of DTγE.
| Peptide/Analog | Sequence/Modification Strategy | Expected Metabolic Stability | Rationale for Stability Enhancement |
| This compound (DTγE) | Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu | Very Low (t½ ≈ 0.7-5.5 min in rat plasma)[1] | Unmodified peptide backbone is susceptible to rapid cleavage by various endogenous peptidases. |
| Des-enkephalin-gamma-endorphin (DEγE) | Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu | Very Low (t½ ≈ 0.6 min in rat plasma)[1] | Shorter sequence remains highly susceptible to proteolysis. |
| N-terminal Modified Analogs | e.g., Acetylation, Pyroglutamate formation | Increased | N-terminal modifications block the action of exopeptidases, a common pathway for peptide degradation[2]. |
| D-Amino Acid Substituted Analogs | e.g., Substitution of L-amino acids with their D-isomers at cleavage sites | Significantly Increased | Proteases are stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids[3]. |
| Cyclized Analogs | e.g., Head-to-tail or side-chain cyclization | Significantly Increased | Cyclization restricts the peptide's conformation, making it less accessible to the active sites of proteases[2]. |
| Peptidomimetic Analogs | e.g., Introduction of non-natural amino acids or modified peptide bonds | Increased | Alterations to the peptide backbone can hinder protease recognition and cleavage[3]. |
Proposed Signaling Pathway of this compound
This compound exhibits a low affinity for classical opioid receptors, suggesting a non-opioid mediated mechanism of action[4]. Evidence points towards its interaction with the dopaminergic system. Studies have shown that DTγE can accelerate tyrosine hydroxylation in striatal synaptosomes, a key step in dopamine biosynthesis[5]. The following diagram illustrates the proposed signaling pathway.
Experimental Protocols
In Vitro Peptide Stability Assay in Plasma/Serum
This protocol outlines a general procedure for assessing the metabolic stability of peptides in plasma or serum.
1. Materials:
-
Test peptide and its analogs
-
Human or rat plasma/serum (stored at -80°C)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC-grade water
-
Incubator or water bath (37°C)
-
Microcentrifuge
-
HPLC system with a UV detector or a mass spectrometer
2. Experimental Workflow:
3. Detailed Procedure:
-
Peptide Preparation: Prepare a stock solution of the test peptide (e.g., 1 mg/mL) in an appropriate solvent (e.g., sterile water or PBS).
-
Plasma Incubation: Thaw frozen plasma or serum on ice. Pre-warm the plasma to 37°C. Initiate the degradation reaction by adding the peptide stock solution to the plasma to achieve the desired final concentration (e.g., 100 µM).
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately stop the enzymatic degradation by adding a volume of cold 10% TCA solution to the aliquot (e.g., a 1:2 ratio of TCA solution to aliquot). Vortex and incubate on ice for at least 10 minutes.
-
Protein Precipitation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated plasma proteins.
-
Sample Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC (RP-HPLC) or LC-MS to separate the parent peptide from its metabolites.
-
Data Analysis: Determine the peak area of the parent peptide at each time point. Plot the percentage of the remaining peptide against time and calculate the half-life (t½) by fitting the data to a first-order decay model.
Analytical Method: RP-HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
Conclusion
The therapeutic potential of this compound is currently limited by its poor metabolic stability. The development of stabilized analogs through chemical modifications such as N-terminal capping, D-amino acid substitution, and cyclization is a promising strategy to overcome this limitation. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of the metabolic stability of novel DTγE analogs. A deeper understanding of its non-opioid, dopaminergic signaling pathway will further aid in the design of next-generation neuroleptic peptides with enhanced therapeutic profiles.
References
- 1. Des-Tyr1-gamma-endorphin (DT gamma E) and des-enkephalin-gamma-endorphin (DE gamma E): plasma profile and brain uptake after systemic administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 3. Potentials of Neuropeptides as Therapeutic Agents for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of the amino terminal tyrosine to the interaction of gamma-endorphin with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Des-1-tyrosine-gamma-endorphin: an assessment of its neuroleptic properties and effect on dopamine synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling [Des-Tyr1]-gamma-Endorphin
For researchers, scientists, and drug development professionals, the safe and effective handling of bioactive peptides such as [Des-Tyr1]-gamma-Endorphin is of paramount importance. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure laboratory safety and maintain the integrity of the research material.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety precautions is mandatory to minimize exposure and prevent contamination.[1] The required personal protective equipment is detailed below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes.[2][3][4][5] |
| Face Shield | Recommended in addition to safety goggles when a significant splash hazard exists.[5] | |
| Hand Protection | Disposable Nitrile Gloves | Chemical-resistant gloves are essential for handling the peptide.[2][4][5][6] Gloves should be changed immediately if contaminated.[5] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing.[4][5][6][7] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when handling the lyophilized powder, especially when weighing, to avoid inhalation.[3][5] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling from reception to disposal is critical for both safety and experimental success. This involves careful storage, reconstitution, and use of the peptide.
1. Storage of Lyophilized Peptide:
-
Upon receipt, store the lyophilized this compound at -20°C for long-term stability.[8][9]
-
Keep the container tightly sealed and protected from light.[2][7][9]
-
Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture absorption.[8][9]
2. Reconstitution:
-
Work in a designated clean area to avoid cross-contamination.[10]
-
Use sterile, oxygen-free solvents for reconstitution if the peptide is susceptible to oxidation.[8]
-
To reconstitute, use a sterile buffer or solvent as recommended by the supplier. Gently mix to dissolve; avoid vigorous shaking.[11]
-
If solubility is an issue, sonication or gentle warming (not exceeding 40°C) can be used.[8]
3. Handling of Peptide Solutions:
-
It is best to use peptide solutions immediately after preparation as they are less stable than the lyophilized form.[8]
-
For storage, create single-use aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7][9]
-
Solutions should be stored in sterile buffers at a pH of 5-6 to prolong storage life.[9]
Disposal Plan
All materials contaminated with this compound must be treated as chemical waste.[11] Adherence to local, state, and federal regulations is crucial.[1]
| Waste Type | Disposal Container | Labeling Requirements | Disposal Procedure |
| Solid Waste (Gloves, pipette tips, vials) | Designated, leak-proof hazardous waste container.[6][10] | "Hazardous Waste" or "Chemical Waste", Contents ("this compound contaminated waste"), Accumulation Start Date. | Segregate from other lab waste.[6][10] Arrange for pickup by the institution's certified hazardous waste management service.[6] |
| Liquid Waste (Unused solutions, rinsates) | Approved chemical waste container.[11] | "Hazardous Chemical Waste", Contents ("Aqueous solution of this compound"), Concentration. | Do not pour down the drain.[10][11] The waste should be collected and disposed of through the institution's Environmental Health & Safety (EHS) department.[10] |
Experimental Workflow: Handling and Disposal
References
- 1. benchchem.com [benchchem.com]
- 2. targetmol.com [targetmol.com]
- 3. peptide.co.jp [peptide.co.jp]
- 4. biorunstar.com [biorunstar.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 10. peptide24.store [peptide24.store]
- 11. puretidestherapy.com [puretidestherapy.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
